Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFMERYWGSJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232396 | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117015-45-9 | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117015-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-2-(trifluoromethyl)-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate: A Guide to Overcoming Chemoselectivity Challenges
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity. The α-hydroxy-α-trifluoromethyl ester motif, in particular, serves as a critical, non-hydrolyzable mimic of a tetrahedral transition state, making it a valuable component in enzyme inhibitor design.[1] This guide provides a comprehensive technical overview for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a versatile building block possessing this key pharmacophore. We will dissect the primary synthetic challenges, notably the chemoselective addition to a highly electrophilic trifluoromethyl ketone in the presence of a susceptible ester moiety. This document details a robust and field-proven Barbier-type allylation protocol, explaining the causal reasoning behind reagent selection and procedural steps to ensure reproducibility and high yield.
Introduction: The Strategic Value of the α-Hydroxy-α-Trifluoromethyl Ester
Fluorinated organic compounds are integral to the development of pharmaceuticals and agrochemicals.[2] The trifluoromethyl group, with its high electronegativity and steric bulk, can drastically alter a molecule's physicochemical properties. When positioned adjacent to a hydroxyl-bearing carbon, the resulting α-trifluoromethyl carbinol is a powerful structural motif.
The target molecule, this compound, presents a unique synthetic puzzle. It features a quaternary carbon center bearing a hydroxyl group, a trifluoromethyl group, a methyl ester, and an allyl group. The primary challenge lies in the selective formation of the C2-C3 bond via nucleophilic addition of an allyl group to the ketone of a precursor like methyl trifluoropyruvate, without concomitant attack at the adjacent ester carbonyl.
Key Synthetic Challenges:
-
Chemoselectivity: Standard organometallic reagents like Grignard or organolithium reagents are often too reactive, leading to undesired reactions with the ester group.[3][4]
-
Reactivity of the Trifluoromethyl Ketone: The electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic and prone to hydration, complicating reactions.[1]
-
Handling of Precursors: The starting materials, including trifluoromethylated ketoesters, require careful handling under specific conditions.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic disconnection of the target molecule breaks the C2-C3 bond, identifying methyl trifluoropyruvate as the electrophilic precursor and an allyl organometallic species as the nucleophilic synthon.
Caption: Retrosynthetic analysis of the target molecule.
For the forward synthesis, the choice of how to generate and react the allyl nucleophile is paramount.
-
Grignard Reaction: Using allylmagnesium bromide is a classic approach. However, its high reactivity poses a significant risk of over-addition or reaction with the ester functionality, leading to a complex product mixture.
-
Barbier Reaction: This reaction generates the organometallic reagent in situ in the presence of the electrophile.[5][6] Using a less reactive metal like zinc or indium provides a significant advantage.[5] The organozinc reagent is "softer" and more chemoselective, preferentially attacking the highly electrophilic ketone over the less reactive ester.[3][4] This one-pot procedure is operationally simpler and avoids the need to pre-form and titrate a highly sensitive organometallic reagent.[5]
Recommended Protocol: Zinc-Mediated Barbier-Type Allylation
This section provides a detailed, self-validating protocol for the synthesis, grounded in the principles of the Barbier reaction.
Principle and Causality
The reaction involves the oxidative addition of metallic zinc into the carbon-halogen bond of allyl bromide.[3][4] This forms an allylzinc bromide species in situ, which is less reactive and more tolerant of ester groups than its magnesium counterpart.[4] The organozinc reagent then performs a nucleophilic attack on the trifluoromethyl ketone carbonyl, forming a zinc alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Experimental Workflow
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
An In-Depth Technical Guide to the Formation of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Hydroxy-α-trifluoromethyl Esters
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity and steric bulk of the CF₃ group, which can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, trifluoromethylated compounds are of significant interest in medicinal chemistry and materials science. Among these, α-hydroxy-α-trifluoromethyl esters represent a valuable class of building blocks for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, the subject of this guide, is a key intermediate possessing both a chiral center and a versatile terminal alkene functionality, making it a valuable synthon for further chemical transformations.
Core Synthesis: A Barbier-Type Reaction Mechanism
The formation of this compound is most effectively achieved through a Barbier-type reaction. This one-pot organometallic reaction involves the in-situ generation of an organometallic nucleophile which then adds to a carbonyl electrophile. In this specific synthesis, the key electrophile is methyl trifluoropyruvate, a highly reactive ketone due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.
The probable mechanism for this transformation can be dissected into three key stages:
-
Formation of the Organometallic Reagent: The reaction is initiated by the oxidative addition of a metal, typically zinc (Zn), to an allyl halide, such as allyl bromide. This step generates a highly reactive organozinc intermediate, allylzinc bromide, in the reaction mixture. The use of an ether-based solvent like diethyl ether or tetrahydrofuran (THF) is crucial to stabilize this organometallic species.
-
Nucleophilic Attack: The generated allylzinc bromide acts as a potent nucleophile. The carbon atom of the allyl group attacks the electrophilic carbonyl carbon of methyl trifluoropyruvate. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating this nucleophilic addition. This step results in the formation of a zinc alkoxide intermediate.
-
Aqueous Workup and Protonation: The reaction is quenched by the addition of an aqueous acidic solution, such as saturated ammonium chloride (NH₄Cl). This protonates the zinc alkoxide intermediate, yielding the final product, this compound, and water-soluble zinc salts which can be easily removed during the extraction process.
Caption: Figure 1: Reaction mechanism for the formation of this compound via a Barbier-type reaction.
Key Reaction Parameters and Their Influence
The success of the Barbier-type synthesis of this compound is highly dependent on several critical experimental parameters. The table below summarizes these factors and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale and Impact on Yield/Selectivity |
| Metal | Activated Zinc powder or turnings | Zinc is a cost-effective and efficient metal for this transformation. Activation (e.g., with I₂ or HCl) is often necessary to remove the passivating oxide layer and ensure high reactivity. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are essential for stabilizing the in-situ formed organozinc reagent. Anhydrous conditions are critical to prevent quenching of the organometallic intermediate. |
| Temperature | 0 °C to room temperature | The reaction is typically initiated at a low temperature (0 °C) to control the exothermic formation of the organozinc reagent and then allowed to warm to room temperature to drive the reaction to completion. |
| Reactant Stoichiometry | Slight excess of allyl bromide and zinc relative to methyl trifluoropyruvate | Using a slight excess of the allyl halide and metal ensures the complete consumption of the more valuable trifluorinated starting material, thereby maximizing the yield of the desired product. |
| Workup Procedure | Quenching with saturated aqueous NH₄Cl solution | A mild acidic workup is crucial to protonate the alkoxide intermediate without causing side reactions, such as dehydration of the tertiary alcohol. |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on established Barbier-type reaction protocols.
Materials and Reagents:
-
Methyl trifluoropyruvate (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Zinc powder (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (catalytic amount for zinc activation)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Zinc Activation: To a flame-dried three-necked round-bottom flask under an inert atmosphere, add zinc powder (1.5 eq) and a crystal of iodine. Gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of methyl trifluoropyruvate (1.0 eq) and allyl bromide (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at 0 °C over a period of 30 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Figure 2: Experimental workflow for the synthesis of this compound.
Characterization and Spectroscopic Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.8 ppm). - A multiplet for the methylene protons adjacent to the double bond (~2.5-2.7 ppm). - A multiplet for the vinyl protons (~5.1-5.3 ppm and ~5.8-6.0 ppm). - A singlet for the hydroxyl proton (variable, depends on concentration and solvent). |
| ¹³C NMR | - A quartet for the trifluoromethyl carbon (¹JCF ~285 Hz). - A signal for the quaternary carbon bearing the hydroxyl and trifluoromethyl groups (~75-80 ppm, may show coupling to fluorine). - Signals for the ester carbonyl, methyl ester, methylene, and vinyl carbons in their respective regions. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group. |
| IR Spectroscopy | - A broad absorption band for the hydroxyl group (~3400 cm⁻¹). - A strong absorption for the ester carbonyl group (~1740 cm⁻¹). - A characteristic absorption for the C=C double bond (~1640 cm⁻¹). |
| Mass Spectrometry | - The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. |
Conclusion
The Barbier-type reaction provides a reliable and efficient method for the synthesis of this compound. The key to this transformation is the in-situ generation of a nucleophilic allyl-metal species that readily adds to the highly electrophilic carbonyl of methyl trifluoropyruvate. This guide has outlined the fundamental mechanistic principles, critical experimental parameters, a detailed synthetic protocol, and expected characterization data. This information serves as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development, enabling the effective preparation and utilization of this valuable trifluoromethylated building block.
References
-
Barbier Reaction. Wikipedia.[Link]
-
Reformatsky Reaction. Wikipedia.[Link]
-
Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Organic Chemistry Portal.[Link]
-
Synthesis of Aryl- and Alkyl-Containing 3-Methylene-5-hydroxy Esters via a Barbier Allylation Reaction. SciDok - Server für wissenschaftliche Dokumente.[Link]
-
Allylation of Carbonyl Compounds. Organic Chemistry Portal.[Link]
An In-depth Technical Guide to Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its profound impact on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[1] Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a chiral building block that elegantly combines the influential CF₃ group with a versatile α-hydroxy ester and a reactive terminal alkene. This unique combination of functional groups makes it a highly valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed spectroscopic analysis, and insights into its potential applications for researchers at the forefront of pharmaceutical innovation.
Molecular Structure and Physicochemical Properties
This compound possesses a stereocenter at the C2 position, bearing a hydroxyl, a trifluoromethyl, a methyl ester, and an allyl group. This intricate arrangement of functional groups dictates its reactivity and potential for stereoselective transformations.
| Property | Value | Source |
| CAS Number | 117015-45-9 | --INVALID-LINK--[2] |
| Molecular Formula | C₇H₉F₃O₃ | --INVALID-LINK--[3] |
| Molecular Weight | 198.14 g/mol | --INVALID-LINK--[3] |
| Appearance | Expected to be a colorless oil | Inferred from similar compounds |
| Boiling Point | Not available; expected to be moderately high due to polarity and MW | N/A |
| Solubility | Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂) | Inferred from structure |
Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to this compound is the nucleophilic addition of an allyl-metal reagent to the highly electrophilic ketone of methyl trifluoropyruvate.[4] The strong electron-withdrawing effect of the adjacent trifluoromethyl group makes the pyruvate ketone exceptionally reactive towards nucleophiles.[4] Both Grignard and Reformatsky-type reactions are viable approaches.
Recommended Synthetic Protocol: Allyl Grignard Addition
This protocol details the synthesis via the addition of allylmagnesium bromide to methyl trifluoropyruvate. The choice of a Grignard reagent offers high reactivity and commercial availability.
Workflow Diagram:
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask with a crystal of iodine. A solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary and maintained at a gentle reflux until the magnesium is consumed.
-
Addition Reaction: The freshly prepared Grignard solution is cooled to 0°C in an ice bath. A solution of methyl trifluoropyruvate (1.0 eq.) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyruvate is consumed.
-
Aqueous Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Causality and Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Freshly Prepared Grignard: While commercially available, freshly prepared Grignard reagents often exhibit higher reactivity and lead to cleaner reactions.
-
Low-Temperature Addition: The reaction is exothermic. Adding the pyruvate at 0°C controls the reaction rate, minimizing side reactions such as enolization or double addition.
-
Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid that effectively protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing significant hydrolysis of the ester.
Spectroscopic Characterization (Predicted)
Predicted Spectroscopic Data:
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -OH | ~3.5-4.5 ppm (broad singlet) | Typical range for a tertiary alcohol proton; broadness due to exchange. |
| -OCH ₃ | ~3.8 ppm (singlet) | Standard chemical shift for a methyl ester. | |
| -CH ₂-CH=CH₂ | ~2.6-2.8 ppm (multiplet) | Allylic protons adjacent to a quaternary center. | |
| -CH=CH ₂ | ~5.1-5.3 ppm (multiplet) | Terminal vinyl protons. | |
| -CH =CH₂ | ~5.7-5.9 ppm (multiplet) | Internal vinyl proton, deshielded relative to terminal protons. | |
| ¹³C NMR | -C F₃ | ~124 ppm (quartet, ¹JCF ≈ 285 Hz) | Characteristic quartet for a CF₃ group due to C-F coupling. |
| C (OH)(CF₃) | ~75 ppm (quartet, ²JCCF ≈ 30 Hz) | Quaternary carbon bearing the hydroxyl and CF₃ groups. | |
| -OC H₃ | ~53 ppm | Typical chemical shift for a methyl ester carbon. | |
| C =O | ~170 ppm | Carbonyl carbon of the ester group. | |
| -C H₂-CH=CH₂ | ~40 ppm | Allylic carbon. | |
| -CH=C H₂ | ~118 ppm | Terminal alkene carbon. | |
| -C H=CH₂ | ~132 ppm | Internal alkene carbon. | |
| IR | -OH stretch | 3400-3500 cm⁻¹ (broad) | Characteristic for a hydrogen-bonded hydroxyl group. |
| C=O stretch | ~1745-1755 cm⁻¹ (strong) | Higher frequency for an ester carbonyl due to the electron-withdrawing CF₃ group. | |
| C-F stretch | 1100-1300 cm⁻¹ (strong, multiple bands) | Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group. | |
| Mass Spec (EI) | M⁺ | m/z = 198 (low intensity) | Molecular ion peak. |
| [M-OCH₃]⁺ | m/z = 167 | Loss of the methoxy radical. | |
| [M-CO₂CH₃]⁺ | m/z = 139 | Loss of the carbomethoxy group. | |
| [CF₃]⁺ | m/z = 69 | Trifluoromethyl cation, often a prominent fragment. |
Chemical Reactivity and Synthetic Potential
This compound is a trifunctional molecule, offering multiple avenues for further chemical modification.
Reaction Pathways Diagram:
Caption: Potential reaction pathways for the title compound.
-
Reactions at the Hydroxyl Group: The tertiary alcohol can be protected using standard protecting groups (e.g., silyl ethers like TBDMS) to allow for selective reactions at other sites. Oxidation is challenging due to the lack of an α-proton but could be achieved under harsh conditions, likely leading to decomposition.
-
Reactions at the Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH in THF/water). This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals. Direct amidation is also possible.
-
Reactions of the Alkene: The terminal double bond is a versatile handle for a wide array of transformations:
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will saturate the double bond to yield the corresponding pentanoate derivative.
-
Epoxidation: Treatment with peroxy acids like m-CPBA will form the corresponding epoxide, a valuable electrophilic intermediate.
-
Olefin Metathesis: The terminal alkene is an excellent substrate for cross-metathesis reactions, allowing for the introduction of more complex side chains.
-
Hydroboration-Oxidation: This sequence will install a primary alcohol at the terminal carbon, enabling further functionalization.
-
Applications in Drug Development
The true value of this compound lies in its potential as a precursor to novel pharmaceutical agents. The trifluoromethyl group is a well-established bioisostere for groups like methyl or isopropyl, but with significantly different electronic properties.[1] Its incorporation can block metabolic oxidation, increase lipophilicity to improve cell permeability, and alter pKa values of nearby functional groups.[1]
This building block can be used to synthesize:
-
Novel Amino Acids: Conversion of the ester to a carboxylic acid and subsequent manipulation of the hydroxyl group can lead to the synthesis of non-proteinogenic α-trifluoromethyl-α-hydroxy amino acids.
-
Enzyme Inhibitors: The trifluoromethyl carbinol motif is a known transition-state analogue for ester and amide hydrolysis, making it a key feature in the design of protease and esterase inhibitors.
-
Complex Natural Product Analogues: The multiple functional groups allow for its incorporation into complex scaffolds, generating fluorinated analogues of natural products with potentially enhanced biological activity and improved pharmacokinetic properties.
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemistry. While detailed literature on this specific compound is sparse, its chemical properties can be confidently inferred from established principles of organic chemistry. The synthetic protocol outlined in this guide is robust and based on well-understood Grignard chemistry. The diverse reactivity of its functional groups provides numerous opportunities for the creation of novel molecular architectures. For researchers and scientists in drug development, this molecule represents a valuable tool for accessing unique chemical space and engineering next-generation therapeutics with enhanced properties.
References
A Comprehensive Spectroscopic and Analytical Guide to Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract: Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9) represents a valuable chiral building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability to parent molecules, making its unambiguous characterization essential. This technical guide provides a comprehensive framework for the spectroscopic analysis of this fluorinated ester. We delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a self-validating system for structural elucidation and purity assessment.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the molecule's fundamental structure and properties. These characteristics directly inform the expected spectroscopic outcomes.
Caption: Integrated NMR workflow for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons.
Anticipated Spectral Features:
-
Hydroxyl (-OH): A broad singlet, typically between δ 2.0-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.
-
Methoxyl (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.8 ppm.
-
Methylene (-CH₂-): These two protons are diastereotopic due to the adjacent stereocenter. They will appear as a complex multiplet, likely an ABX or ABXY system, coupling to each other (geminal coupling) and the vinyl proton. Expected region: δ 2.5-2.8 ppm.
-
Vinyl (-CH=CH₂): This system will produce three distinct signals. The internal proton (-CH=) will be a complex multiplet (ddt) around δ 5.8-6.0 ppm. The terminal protons (=CH₂) will be two separate multiplets near δ 5.2-5.4 ppm, showing cis, trans, and geminal couplings.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 5.90 | ddt | 1H | -CH =CH₂ |
| ~ 5.35 | m | 1H | -CH=CH ₂ (trans) |
| ~ 5.30 | m | 1H | -CH=CH ₂ (cis) |
| ~ 3.85 | s | 3H | -OCH ₃ |
| ~ 3.50 | br s | 1H | -OH |
| ~ 2.70 | m | 2H | -CH ₂- |
¹³C NMR Spectroscopy
¹³C NMR reveals the carbon skeleton of the molecule. The presence of the highly electronegative CF₃ group significantly influences the chemical shifts.
Anticipated Spectral Features:
-
Ester Carbonyl (C=O): Expected around δ 170-172 ppm.
-
Quaternary Carbon (C-OH): This carbon, bonded to OH and CF₃, will be shifted downfield and appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 25-30 Hz). Expected around δ 75-80 ppm.
-
Trifluoromethyl Carbon (-CF₃): This signal will be a prominent quartet with a large one-bond coupling constant (¹JCF ≈ 280-290 Hz). Expected around δ 123-126 ppm.
-
Alkene Carbons: The terminal =CH₂ will be around δ 120 ppm, and the internal -CH= will be around δ 130 ppm.
-
Other Carbons: The -OCH₃ carbon is expected near δ 53 ppm, and the -CH₂- carbon near δ 40 ppm.
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) | Assignment |
|---|---|---|
| ~ 171.0 | s | C =O |
| ~ 131.0 | s | -C H=CH₂ |
| ~ 124.0 | q, ¹JCF ≈ 285 Hz | -C F₃ |
| ~ 120.5 | s | -CH=C H₂ |
| ~ 77.0 | q, ²JCF ≈ 28 Hz | C (OH)(CF₃) |
| ~ 53.5 | s | -OC H₃ |
| ~ 40.0 | s | -C H₂- |
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. The trifluoromethyl group serves as a clean and informative probe. [1] Anticipated Spectral Features: The three fluorine atoms of the CF₃ group are equivalent and are not coupled to any adjacent protons. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Its chemical shift provides crucial confirmation of the electronic environment.
Table 4: Predicted ¹⁹F NMR Data (377 MHz, CDCl₃, Ref: CCl₃F at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -75 to -80 | s | -CF ₃ |
Protocol 1: Standard NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁹F Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 32 scans. Use an external reference standard if necessary. [1]6. Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C/¹⁹F spectra. Fourier transform, phase, and baseline correct all spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, whose bonds vibrate at characteristic frequencies.
Anticipated Spectral Features: The IR spectrum will be dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3500-3300 cm⁻¹. Its broadness is a hallmark of hydrogen bonding. [2]* C-H Stretches: Signals just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the alkene. Signals just below 3000 cm⁻¹ are from the sp³ C-H bonds of the methyl and methylene groups. [3]* C=O Stretch: A very strong, sharp absorption characteristic of an ester carbonyl group, expected around 1740-1755 cm⁻¹.
-
C=C Stretch: A medium intensity absorption around 1645 cm⁻¹.
-
C-F Stretches: The trifluoromethyl group will produce multiple very strong, intense absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹. These are often the most prominent signals in the spectrum of a fluorinated compound. [4] Table 5: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group 3500 - 3300 Strong, Broad O-H (Alcohol) 3080 Medium C-H (sp², Alkene) 2960 Medium C-H (sp³, Alkyl) 1745 Strong, Sharp C=O (Ester) 1645 Medium C=C (Alkene) | 1300 - 1100 | Very Strong | C-F (Trifluoromethyl) |
Protocol 2: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural information through analysis of fragmentation patterns.
Anticipated Fragmentation: Under Electron Ionization (EI), the molecular ion ([M]⁺˙ at m/z 198) may be observed, but it is often weak for alcohols. Key fragmentation pathways will likely include:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 167.
-
Loss of the methoxycarbonyl group (•CO₂CH₃) to give a fragment at m/z 139.
-
Loss of the trifluoromethyl radical (•CF₃) is a very common pathway for such compounds, leading to a stable fragment at m/z 129.
-
Alpha-cleavage between C2 and C3, leading to fragments corresponding to the allyl portion.
Table 6: Predicted Mass Spectrometry Fragments (EI)
| m/z | Possible Identity |
|---|---|
| 198 | [M]⁺˙ (Molecular Ion) |
| 167 | [M - •OCH₃]⁺ |
| 139 | [M - •CO₂CH₃]⁺ |
| 129 | [M - •CF₃]⁺ |
| 69 | [CF₃]⁺ |
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via direct infusion or, preferably, through a Gas Chromatography (GC) column to ensure purity.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and correlate major fragment ions with the proposed molecular structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion to within 5 ppm accuracy.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively define the carbon-hydrogen framework and confirm the integrity of the crucial trifluoromethyl group. Infrared spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. The methodologies and predictive data outlined in this guide offer a robust framework for researchers to validate the synthesis and purity of this important chemical entity, ensuring its reliable application in advanced scientific research and development.
References
-
Wiley-VCH (2008). Supporting Information. Available at: [Link]
-
Kee, C. W., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH Public Access. Available at: [Link]
-
Vasilev, A. A., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4983. Available at: [Link]
-
Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
-
ResearchGate (2017). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Available at: [Link]
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Introduction
This compound is a chiral, polyfunctionalized molecule of significant interest in synthetic organic chemistry. Its unique structure, incorporating a quaternary stereocenter, a trifluoromethyl group, a hydroxyl moiety, a methyl ester, and a terminal alkene, makes it a valuable building block for the synthesis of complex fluorinated compounds, which are pivotal in pharmaceutical and agrochemical development. The precise and unambiguous characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will delve into the causal factors behind the observed chemical shifts, multiplicities, and coupling constants, offering insights grounded in fundamental principles and extensive field experience. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to interpret the NMR data of complex fluorinated organic molecules.
Molecular Structure and NMR Assignment Framework
To systematically analyze the NMR spectra, it is essential to first deconstruct the molecular structure and label each unique magnetic environment. The presence of a chiral center at C2 renders the two protons on C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.
Caption: Labeled structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this molecule is rich with information, showcasing characteristic signals for the vinyl group, the diastereotopic methylene protons, the methyl ester, and the hydroxyl proton. A key feature to anticipate is the influence of long-range coupling between protons and the fluorine atoms of the CF₃ group.
Predicted Chemical Shifts and Multiplicities
-
Vinyl Protons (H₅, H₆_cis, H₆_trans): This three-spin system gives rise to three distinct and complex multiplets.
-
H₅: This proton is coupled to the two geminal protons on C6 (H₆_cis and H₆_trans) and the two diastereotopic protons on C4 (H₄ₐ and H₄♭). This results in a complex multiplet, often appearing as a doublet of doublet of triplets (ddt) or a more intricate pattern. Its chemical shift is expected in the range of δ 5.7-5.9 ppm .
-
H₆_cis & H₆_trans: These terminal alkene protons are chemically non-equivalent. They are coupled to each other (geminal coupling, ²J), and each is coupled to H₅ (vicinal cis and trans coupling, ³J). This leads to two distinct signals, typically in the range of δ 5.1-5.4 ppm . Each signal will appear as a doublet of doublets. The trans coupling constant (³J ≈ 11-18 Hz) is significantly larger than the cis coupling constant (³J ≈ 6-15 Hz)[1].
-
-
Methylene Protons (H₄ₐ, H₄♭): Due to the adjacent C2 stereocenter, these protons are diastereotopic and will have different chemical shifts, expected around δ 2.6-2.9 ppm . They couple with each other (geminal coupling) and with the H₅ proton (vicinal coupling), resulting in two separate doublet of doublets. Furthermore, four-bond coupling to the fluorine atoms (⁴JHF) may introduce additional fine splitting, a phenomenon observed in rigid and specific geometric arrangements.[2][3]
-
Methyl Ester Protons (H₇): The three equivalent protons of the methyl ester group are not coupled to any other protons and will therefore appear as a sharp singlet at approximately δ 3.8 ppm .
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear anywhere from δ 2.0-4.5 ppm .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H₅ | 5.7 – 5.9 | ddt | ³JH₅-H₆trans ≈ 17, ³JH₅-H₆cis ≈ 10, ³JH₅-H₄ ≈ 7 | 1H |
| H₆_trans | 5.1 – 5.4 | dd | ³JH₆trans-H₅ ≈ 17, ²JH₆trans-H₆cis ≈ 1.5 | 1H |
| H₆_cis | 5.1 – 5.4 | dd | ³JH₆cis-H₅ ≈ 10, ²JH₆cis-H₆trans ≈ 1.5 | 1H |
| H₇ (-OCH₃) | ~3.8 | s | - | 3H |
| H₄ₐ, H₄♭ | 2.6 – 2.9 | 2 x dd | ²JH₄a-H₄b ≈ 14, ³JH₄-H₅ ≈ 7 | 2H |
| -OH | 2.0 – 4.5 | br s | - | 1H |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most revealing feature in this molecule's spectrum is the coupling between carbon and fluorine atoms (JCF), which causes the signals for C2 and C3 to split into quartets.
Predicted Chemical Shifts and C-F Coupling
-
Ester Carbonyl (C1): The carbonyl carbon of the methyl ester is the most deshielded carbon (excluding the CF₃ group itself) and is expected to appear as a singlet around δ 171-173 ppm .
-
Vinyl Carbons (C5, C6): The internal alkene carbon (C5) is typically found further downfield (δ ~132 ppm ) than the terminal carbon (C6, δ ~120 ppm ).
-
Trifluoromethyl Carbon (C3): This carbon is directly bonded to three fluorine atoms. The signal will be split into a quartet by the one-bond C-F coupling (¹JCF), which is characteristically large (typically 280-290 Hz). The chemical shift is expected around δ 124 ppm . The strong electron-withdrawing nature of fluorine significantly impacts this shift.[4]
-
Quaternary Carbon (C2): This carbon is bonded to four different groups: -OH, -CF₃, -COOCH₃, and the allyl group. Its signal will be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF ≈ 30-40 Hz). The chemical shift is predicted to be in the δ 75-78 ppm range.
-
Methylene Carbon (C4): The aliphatic methylene carbon is expected in the upfield region, around δ 38-41 ppm .
-
Methyl Ester Carbon (C7): The carbon of the methoxy group will appear as a sharp singlet around δ 53-55 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (JCF, Hz) |
| C1 (C=O) | 171 – 173 | s | - |
| C5 (=CH) | ~132 | s | - |
| C3 (-CF₃) | ~124 | q | ¹JCF ≈ 285 |
| C6 (=CH₂) | ~120 | s | - |
| C2 (-C(OH)CF₃) | 75 – 78 | q | ²JCF ≈ 35 |
| C7 (-OCH₃) | 53 – 55 | s | - |
| C4 (-CH₂-) | 38 – 41 | s (possible t from ³JCF) | - |
Part 3: Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires a meticulous and validated experimental approach. The following protocol outlines the best practices for analyzing this compound.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Purity Check: Ensure the analyte is of high purity (>95%) using a preliminary technique like TLC or LC-MS to avoid spectral contamination.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is aprotic and effectively solubilizes the compound. Its residual proton peak (δ ~7.26 ppm) can serve as a secondary chemical shift reference.
-
Concentration: Prepare a solution of approximately 15 mg of the compound in 0.6 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time, especially for the ¹³C spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present.
-
-
Instrument Setup and Calibration:
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate spectral dispersion, particularly for resolving the complex multiplets of the vinyl and methylene protons.
-
Locking and Shimming: Lock the field frequency using the deuterium signal from CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lineshapes and accurate resolution of coupling constants.
-
Tuning: Tune the NMR probe for the ¹H, ¹³C, and ¹⁹F nuclei to ensure maximum signal receptivity and efficient power delivery.
-
-
Data Acquisition Parameters:
-
¹H Spectrum:
-
Pulse Sequence: A standard 30° pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans: 8-16 scans are typically adequate.
-
-
¹³C Spectrum:
-
Pulse Sequence: A standard proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30') is used to produce a spectrum with singlets for all protonated carbons.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans may be required to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly diagnostic. Key identifying features include the characteristic three-spin system of the terminal alkene in the ¹H spectrum, the presence of diastereotopic methylene protons, and most definitively, the quartet splitting patterns observed in the ¹³C spectrum for the quaternary carbon (C2) and the trifluoromethyl carbon (C3). These C-F coupling patterns serve as an unmistakable signature for the trifluoromethyl group's position. This comprehensive guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and validate the structure of this important fluorinated building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
19F NMR analysis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
An In-depth Technical Guide to the ¹⁹F NMR Analysis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of this compound using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and leverage ¹⁹F NMR data for the structural elucidation and purity assessment of fluorinated compounds.
Introduction: The Significance of ¹⁹F NMR in Fluorine Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, such as this compound, highly valuable in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl (-CF₃) group, in particular, is a common motif used to enhance metabolic stability and binding affinity.
¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing these molecules. The ¹⁹F nucleus possesses a spin of ½ and a high gyromagnetic ratio, resulting in a strong NMR signal and a wide chemical shift range, which minimizes spectral overlap. This sensitivity makes ¹⁹F NMR an ideal technique for the unambiguous identification and quantification of fluorinated species. This guide will delve into the specific application of ¹⁹F NMR for the analysis of this compound, a chiral molecule whose stereochemistry can be critical to its function.
Theoretical Framework: Understanding the ¹⁹F NMR Spectrum
A deep understanding of the theoretical principles governing ¹⁹F NMR is essential for accurate data interpretation. The key parameters that define the ¹⁹F NMR spectrum of the target molecule are chemical shift, spin-spin coupling, and the influence of the chiral center.
Chemical Shift (δ)
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For a trifluoromethyl group, the chemical shift is influenced by the electronegativity of the surrounding atoms and the overall molecular structure. The -CF₃ group in this compound is attached to a quaternary carbon that is also bonded to a hydroxyl group, a methyl ester, and an allyl group. This specific environment will dictate its resonance frequency. Generally, the ¹⁹F chemical shift of a -CF₃ group attached to a tertiary carbon is expected to appear in the range of -70 to -80 ppm (relative to CFCl₃ at 0 ppm).
Spin-Spin Coupling (J)
The three equivalent fluorine atoms in the -CF₃ group will couple to other magnetically active nuclei in the molecule, most notably the protons of the allyl group. This coupling provides valuable information about the connectivity of the molecule. The most significant coupling is expected to be the three-bond coupling (³JHF) between the fluorine atoms and the methylene protons (-CH₂-) of the allyl group. The magnitude of this coupling is typically in the range of 5-10 Hz. Due to the presence of a chiral center, the two protons of the methylene group are diastereotopic, meaning they are chemically non-equivalent and may exhibit different coupling constants to the fluorine nuclei.
The Impact of Chirality
This compound possesses a stereocenter at the C2 position. In a chiral environment (such as a chiral solvent or in the presence of a chiral shift reagent), the fluorine atoms of the -CF₃ group can become diastereotopic. This can lead to a more complex splitting pattern in the ¹⁹F NMR spectrum. However, in a standard achiral solvent, the three fluorine atoms are chemically equivalent due to the free rotation around the C-C bond, and they will appear as a single resonance.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of this compound. This protocol is designed to be a self-validating system, with built-in checks for data quality.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and is free from fluorine-containing impurities. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing and quantification, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Spectrometer Setup and Calibration
-
Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency. This is a critical step to ensure maximum sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high resolution.
Data Acquisition Parameters
The following table summarizes the key acquisition parameters for a standard ¹⁹F NMR experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45 degrees | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time without saturating the signal. |
| Acquisition Time | 1-2 seconds | This should be sufficient to resolve the expected coupling constants. |
| Relaxation Delay | 2-5 seconds | Allows for the magnetization to return to equilibrium between scans, ensuring accurate integration. |
| Number of Scans | 16-64 | This can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. |
| Spectral Width | -50 to -90 ppm | This range should comfortably encompass the expected chemical shift of the -CF₃ group. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (if used) or to an external reference.
Data Analysis and Interpretation
The expected ¹⁹F NMR spectrum of this compound in an achiral solvent will exhibit a single primary resonance for the -CF₃ group.
Predicted Spectrum
| Feature | Expected Observation | Interpretation |
| Chemical Shift (δ) | -75 to -80 ppm | This is the typical range for a -CF₃ group attached to a quaternary carbon bearing a hydroxyl group. |
| Multiplicity | Triplet of triplets (tt) or a more complex multiplet | The primary splitting will be a triplet due to coupling with the two diastereotopic protons of the adjacent -CH₂- group (³JHF). Each peak of this triplet may be further split into a smaller triplet by the terminal vinyl proton (=CH-) through a five-bond coupling (⁵JHF), though this may not be resolved. |
| Integration | 3F | The integral of this resonance should correspond to three fluorine atoms. |
Visualizing the Coupling Interactions
The following diagram illustrates the key spin-spin coupling interactions that give rise to the multiplicity of the -CF₃ signal.
Caption: Spin-spin coupling pathways for the -CF₃ group.
Workflow for ¹⁹F NMR Analysis
The entire process, from sample preparation to final data interpretation, can be visualized as a systematic workflow.
Caption: Workflow for ¹⁹F NMR analysis.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the structural characterization of fluorinated molecules like this compound. By following a systematic experimental protocol and applying a sound theoretical understanding of chemical shifts and spin-spin coupling, researchers can confidently confirm the identity, purity, and structural features of their target compounds. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it a superior method for fluorine-specific analysis, providing clarity where proton and carbon NMR may be ambiguous.
References
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a compound of interest in synthetic chemistry and drug development. Understanding its ionization and fragmentation patterns is crucial for its unambiguous identification, characterization, and quantification in various matrices. This document will delve into the theoretical underpinnings of its mass spectrometric analysis, propose likely fragmentation pathways under different ionization techniques, and provide actionable experimental protocols for researchers.
Introduction to this compound
This compound is a multifaceted organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer:
-
Methyl Ester: Susceptible to characteristic fragmentation patterns.
-
Tertiary Allylic Alcohol: Prone to dehydration and specific cleavages.
-
α-Trifluoromethyl Group: A strongly electron-withdrawing group that significantly influences fragmentation pathways.
-
Terminal Alkene: Can participate in rearrangements.
The molecular formula of this compound is C7H9F3O3, with a monoisotopic mass of approximately 198.05 g/mol . The interplay of its functional groups presents a unique and interesting case for mass spectrometric analysis.
Ionization Techniques: A Strategic Approach
The choice of ionization technique is paramount for the successful analysis of this compound. The selection depends on the analytical goal, whether it is obtaining structural information through fragmentation or achieving sensitive quantification of the intact molecule.
-
Electron Ionization (EI): As a hard ionization technique, EI is ideal for eliciting detailed structural information through extensive fragmentation. It is particularly well-suited for coupling with Gas Chromatography (GC-MS).
-
Chemical Ionization (CI): A softer ionization method than EI, CI is useful for confirming the molecular weight of the analyte by producing a prominent pseudomolecular ion ([M+H]+). Methane and isobutane are common reagent gases for this purpose.[1][2]
-
Electrospray Ionization (ESI): This is the preferred method for analyzing the compound via Liquid Chromatography (LC-MS). ESI is a very soft ionization technique that typically yields protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+), providing accurate molecular weight information with minimal fragmentation.[3][4]
Proposed Fragmentation Pathways under Electron Ionization (EI)
Under electron ionization, the molecular ion ([M]•+) of this compound is expected to undergo a series of competing fragmentation reactions. The presence of the trifluoromethyl group and the tertiary alcohol will be major directing factors in these pathways.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for alcohols and esters, involving the cleavage of a bond adjacent to the heteroatom.[5][6] For the target molecule, two primary alpha-cleavage pathways are anticipated:
-
Loss of the Methoxycarbonyl Radical (•COOCH3): Cleavage of the C1-C2 bond would result in a resonance-stabilized cation.
-
Loss of the Allyl Radical (•CH2CH=CH2): Cleavage of the C2-C3 bond is another favorable pathway.
Neutral Losses
The elimination of small, stable neutral molecules is a characteristic fragmentation route.
-
Loss of Water (H2O): The tertiary alcohol functionality makes the molecule susceptible to dehydration, leading to a fragment with a mass loss of 18 Da.[5]
-
Loss of Methanol (CH3OH): The methyl ester can undergo rearrangement and elimination of methanol (32 Da loss).
-
Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can cleave, resulting in the loss of a trifluoromethyl radical (69 Da loss).
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen.[6][7] In this molecule, a rearrangement involving the terminal alkene is plausible.
Visualizing Fragmentation: An EI Pathway
Caption: Proposed EI fragmentation of this compound.
Fragmentation in Soft Ionization (CI and ESI)
In contrast to EI, soft ionization techniques like CI and ESI are expected to produce significantly less fragmentation.
-
Chemical Ionization (CI): The primary ion observed will likely be the protonated molecule, [M+H]+, at m/z 199. Adduct ions with reagent gas components may also be present.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]+ (m/z 199) and the sodium adduct [M+Na]+ (m/z 221) are expected to be the most abundant species. In negative ion mode, the deprotonated molecule [M-H]- (m/z 197) would be observed. Collision-induced dissociation (CID) of these precursor ions would be required to elicit structural information. For α-hydroxy acids, a characteristic loss of formic acid (46 Da) can sometimes be observed in negative ion mode CID.[8]
Predicted Mass Spectral Data
The following table summarizes the predicted major ions for this compound under various ionization conditions.
| Ionization Mode | Predicted Ion | m/z (amu) | Proposed Identity/Origin |
| EI | [M]•+ | 198 | Molecular Ion |
| [M - H2O]•+ | 180 | Loss of water | |
| [M - CH3OH]•+ | 166 | Loss of methanol | |
| [M - •CF3]+ | 129 | Loss of trifluoromethyl radical | |
| [M - •C3H5]+ | 157 | Loss of allyl radical | |
| CI (Positive) | [M+H]+ | 199 | Protonated Molecule |
| ESI (Positive) | [M+H]+ | 199 | Protonated Molecule |
| [M+Na]+ | 221 | Sodium Adduct | |
| ESI (Negative) | [M-H]- | 197 | Deprotonated Molecule |
Experimental Protocols
To experimentally verify the proposed fragmentation pathways, the following protocols are recommended.
GC-MS Analysis (EI and CI)
Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of the target compound.
Methodology Details:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
MS Conditions (CI):
-
Reagent Gas: Methane.
-
Ion Source Temperature: 150 °C.
-
Mass Range: Scan from m/z 80 to 250.
-
LC-MS Analysis (ESI)
Methodology Details:
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan from m/z 100 to 300.
-
Fragmentation (for MS/MS): Perform collision-induced dissociation (CID) on the precursor ions ([M+H]+ or [M-H]-) with varying collision energies to generate product ion spectra.
-
Conclusion
The mass spectrometric analysis of this compound is a nuanced undertaking that requires careful consideration of the interplay between its various functional groups. Electron ionization provides a wealth of structural information through predictable fragmentation pathways, while softer ionization techniques like chemical ionization and electrospray ionization are indispensable for confirming the molecular weight and enabling sensitive quantification. The proposed fragmentation schemes and experimental protocols in this guide offer a robust framework for researchers and drug development professionals to confidently identify and characterize this important molecule.
References
- ProQuest. (n.d.). Enhanced Elemental Mass Spectrometry of Fluorine and Chlorine via Chemical Ionization in the Afterglow of an Inductively Coupled Plasma.
- Canadian Science Publishing. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes.
- The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).
- ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- ACS Publications. (n.d.). Electrospray ionization and low energy tandem mass spectrometry of polyhydroxy unsaturated fatty acids.
- PubMed. (2008). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
- Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.
- PubMed. (2003). The 'apparent' hydrolysis of alkyl esters during electrospray ionization.
Sources
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- 4. The 'apparent' hydrolysis of alkyl esters during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate Under Acidic Conditions: A Technical Guide
Introduction
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a fascinating molecule that holds significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl group, a tertiary alcohol, an ester, and a terminal alkene, imparts a distinct combination of properties that are of great interest to researchers and drug development professionals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. However, the multifaceted nature of this molecule also raises critical questions about its chemical stability, especially under the acidic conditions frequently encountered during synthesis, formulation, and in physiological environments.
This in-depth technical guide provides a comprehensive analysis of the potential stability challenges of this compound in acidic media. We will delve into the likely degradation pathways, drawing upon established principles of physical organic chemistry and data from related molecular structures. Furthermore, this guide will equip researchers with the necessary experimental protocols to rigorously assess the stability of this compound, ensuring the integrity and reliability of their scientific investigations and development programs.
Molecular Structure and Physicochemical Properties
The stability of this compound is intrinsically linked to its molecular architecture. The presence of multiple functional groups creates a landscape of potential reactivity.
| Property | Value | Source |
| Molecular Formula | C7H9F3O3 | [1] |
| CAS Number | 117015-45-9 | [1] |
| Key Functional Groups | Methyl Ester, Tertiary Alcohol, Trifluoromethyl Group, Alkene | N/A |
The strong electron-withdrawing nature of the trifluoromethyl group is a critical factor influencing the reactivity of the adjacent tertiary alcohol and the ester moiety. This electronic effect can significantly impact the rates and mechanisms of potential degradation reactions.
Potential Degradation Pathways Under Acidic Conditions
Under acidic conditions, two primary degradation pathways are anticipated for this compound: acid-catalyzed hydrolysis of the methyl ester and acid-catalyzed reactions involving the homoallylic tertiary alcohol.
Acid-Catalyzed Ester Hydrolysis
The hydrolysis of esters to their corresponding carboxylic acids and alcohols is a well-established reaction catalyzed by acid.[2] The generally accepted mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]
The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate of hydrolysis. While it enhances the electrophilicity of the carbonyl carbon, it may also destabilize the protonated intermediate. Theoretical studies have suggested that a trifluoromethyl group in the acyl portion of an ester can accelerate the hydrolysis rate compared to non-substituted counterparts.[3]
Acid-Catalyzed Reactions of the Homoallylic Tertiary Alcohol
The homoallylic tertiary alcohol moiety is another site of potential instability under acidic conditions. Tertiary alcohols are known to undergo acid-catalyzed dehydration to form alkenes.[4] In the case of this compound, this could lead to the formation of a conjugated diene system.
Furthermore, acid-catalyzed rearrangements of homoallylic alcohols are also possible.[5] For instance, a 1,4-hydride shift has been observed in sterically congested homoallylic alcohols under acidic conditions, leading to the formation of a saturated ketone.[5] While the substrate is not as sterically hindered, the possibility of such rearrangements should be considered, potentially leading to a variety of isomeric products. The formation of a highly reactive carbocation intermediate is a key step in these transformations.[6]
Experimental Design for Stability Assessment: A Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is essential.[2] This involves subjecting the compound to stress conditions that are more aggressive than those it would typically encounter, with the aim of accelerating degradation and identifying potential degradation products.[7] The following protocol is designed in accordance with ICH guidelines.[7][8]
Protocol: Acidic Hydrolysis Forced Degradation
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 N solution
-
Sodium hydroxide (NaOH), 1 N solution
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
Heating block or water bath
2. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Prepare a solution of 0.1 N HCl by diluting the 1 N HCl stock solution with water.
-
In a series of labeled vials, add a known volume of the compound's stock solution and the 0.1 N HCl solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
-
Include a control sample with the compound in acetonitrile and water (no acid).
-
Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C). A common starting point is refluxing for about eight hours, but conditions should be adjusted based on the lability of the molecule.[7]
4. Time Points and Sampling:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn samples by adding an equimolar amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
5. Analytical Methodology:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column is a common starting point.
-
The mobile phase will likely consist of a gradient of acetonitrile and water, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Use a UV detector set to a wavelength where the compound and potential degradation products have significant absorbance.
Kinetic Analysis of Degradation
The data obtained from the forced degradation study can be used to determine the kinetics of the degradation process. By plotting the natural logarithm of the concentration of this compound versus time, the rate constant (k) for the degradation can be determined from the slope of the resulting line, assuming pseudo-first-order kinetics.[3][9]
Structural Elucidation of Degradation Products
Identifying the structure of any degradation products is crucial for understanding the degradation pathway.[8] A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this purpose.[10]
-
LC-MS: This technique can be used to determine the molecular weights of the degradation products, providing valuable clues to their identities. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.[10]
-
NMR Spectroscopy: After isolation of the degradation products (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.[11][12] Techniques like COSY, HSQC, and HMBC can be used to establish connectivity within the molecules.
Data Presentation and Interpretation
The results of the stability study should be summarized in a clear and concise manner. The following table provides a template for presenting the data from the acidic hydrolysis forced degradation study.
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0 | 100 | 0 | 0 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
The mass balance, which is the sum of the percentage of the parent compound and all degradation products, should be close to 100% to ensure that all major degradation products have been accounted for.[13]
Conclusion
The stability of this compound under acidic conditions is a critical parameter that must be thoroughly evaluated for its successful application in research and development. This technical guide has outlined the probable degradation pathways, namely acid-catalyzed ester hydrolysis and reactions of the homoallylic tertiary alcohol. By implementing the provided experimental protocols for forced degradation studies, kinetic analysis, and structural elucidation, researchers can gain a comprehensive understanding of the stability profile of this promising molecule. This knowledge is paramount for making informed decisions regarding its synthesis, formulation, and potential therapeutic applications, ultimately ensuring the development of safe and effective products.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy, 04(02), 029–043. [Link]
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Source not further specified][Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. [Link]
-
Bánsági, T., & Taylor, A. F. (2017). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. White Rose Research Online. [Link]
-
Nair, P. M., & Anantakrishnan, S. V. (n.d.). Kinetic studies in ester hydrolysis. [Source not further specified][Link]
-
Bennett, G. D., & Paquette, L. A. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. (2014). ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. (1998). PubMed. [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]
-
NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. (2022). MDPI. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). National Institutes of Health. [Link]
-
Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic... (2015). PubMed. [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2021). MDPI. [Link]
-
Visible-light-induced nickel-catalyzed α-hydroxytrifluoroethylation of alkyl carboxylic acids: Access to trifluoromethyl alkyl acyloins. (2023). National Institutes of Health. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2015). RSC Publishing. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Universal Wiser Publisher. [Link]
-
This compound. (n.d.). Alchem Pharmtech. [Link]
-
NMR spectra of the products obtained after esterification reaction... (n.d.). ResearchGate. [Link]
-
NMR Spectroscopy for Metabolomics Research. (2017). National Institutes of Health. [Link]
-
Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls. (2019). National Institutes of Health. [Link]
-
A tertiary alcohol (H) upon acid-catalysed dehydration gives a product (I). Ozonolysis of (I) leads... (2020). YouTube. [Link]
- Method for producing methyl 2-hydroxybutanoate. (n.d.).
-
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±) -. (n.d.). Organic Syntheses. [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2021). National Institutes of Health. [Link]
-
Radical Dehydroxylative Alkylation of Tertiary Alcohols by Ti Catalysis. (2020). Organic Chemistry Portal. [Link]
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An In-Depth Technical Guide to the Stability of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Hydroxy-α-trifluoromethyl Esters in Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the α-hydroxy-α-trifluoromethyl group is of particular interest. This moiety is a key structural feature in a range of biologically active compounds and serves as a versatile synthetic intermediate. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a representative example of this class of molecules, combining the trifluoromethyl group with a reactive ester and an alkene functionality, making it a valuable building block in organic synthesis.
However, the very features that make these molecules attractive can also be a source of instability. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of adjacent functional groups. This guide provides a comprehensive analysis of the stability of this compound under basic conditions, exploring potential degradation pathways and offering robust experimental protocols to quantify its stability.
Potential Degradation Pathways Under Basic Conditions
Under basic conditions, esters are susceptible to hydrolysis. For this compound, two primary degradation pathways are anticipated: base-catalyzed ester hydrolysis and a retro-aldol type reaction.
Base-Catalyzed Ester Hydrolysis
The most direct pathway for the degradation of this compound in a basic medium is the saponification of the methyl ester. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[1] The strong electron-withdrawing effect of the adjacent trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues.[2]
The overall reaction is as follows:
Caption: Base-catalyzed hydrolysis of the ester.
Retro-Aldol Type Reaction
A second plausible degradation route, particularly given the α-hydroxy functionality, is a base-catalyzed retro-aldol type reaction. The hydroxide ion can deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then undergo a C-C bond cleavage, analogous to a retro-aldol reaction, to yield methyl trifluoropyruvate and an allyl anion, which would be rapidly protonated by the solvent. Trifluoromethyl ketones are known to be susceptible to reactions at the carbonyl group, and the stability of the trifluoromethyl anion precursor can be a driving force for such reactions.[3]
The proposed mechanism is as follows:
Caption: Retro-aldol type degradation pathway.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound under basic conditions, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for separating the parent compound from its degradation products and quantifying their concentrations over time.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable real-time kinetic data and structural information on the degradation products.[6][7]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8]
Objective: To develop and validate an HPLC method to monitor the degradation of this compound in basic solutions.
Materials and Reagents:
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Phosphate Buffer (pH 7.4)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a 0.1 M sodium hydroxide solution in water.
-
Prepare a 0.1 M hydrochloric acid solution in water.
-
-
Forced Degradation Studies:
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature and take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the aliquots with 1 mL of 0.1 M HCl before dilution and injection.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and take aliquots at the same time points. Neutralize the aliquots with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep at room temperature and take aliquots.
-
-
Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Method Optimization:
-
Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and any degradation product peaks.
-
Adjust the gradient profile, mobile phase composition (e.g., addition of a buffer), and flow rate as necessary to optimize separation.[9]
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.
-
The appearance of new peaks will indicate the formation of degradation products.
| Stress Condition | Expected Degradation Products | Analytical Goal |
| 0.1 M NaOH | 2-hydroxy-2-(trifluoromethyl)pent-4-carboxylic acid, Methyl trifluoropyruvate | Baseline separation of parent and degradants |
| 0.1 M HCl | Minimal degradation expected | Confirm stability to acid |
| Water | Slow hydrolysis may occur | Establish baseline stability |
Real-Time Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the kinetics of a reaction in real-time without the need for sample workup.[6]
Objective: To determine the rate of degradation of this compound in a basic solution by monitoring changes in the ¹H NMR spectrum.
Materials and Reagents:
-
This compound
-
Deuterated Methanol (CD₃OD)
-
Sodium Deuteroxide (NaOD) in D₂O (40 wt. %)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in CD₃OD in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific amount of NaOD solution to the NMR tube to initiate the degradation.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) over several hours.
-
Key signals to monitor would be the disappearance of the methyl ester singlet and the appearance of new signals corresponding to the degradation products.
-
-
Data Analysis:
-
Integrate the peak corresponding to the methyl ester of the starting material and any new peaks corresponding to the products at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., pseudo-first-order rate constant).
-
Caption: Workflow for stability assessment.
Conclusion and Recommendations
The stability of this compound under basic conditions is a critical parameter for its use in drug development and organic synthesis. The presence of the electron-withdrawing trifluoromethyl group and the α-hydroxy functionality suggests a susceptibility to both ester hydrolysis and retro-aldol type degradation. A thorough investigation using a combination of stability-indicating HPLC and real-time NMR monitoring will provide a comprehensive understanding of the degradation pathways and kinetics.
For researchers and drug development professionals, it is recommended to:
-
Conduct thorough forced degradation studies under a range of basic pH conditions to identify all potential degradation products.
-
Utilize a validated stability-indicating HPLC method for accurate quantification of the parent compound and its degradants in formulation and during storage.
-
Employ NMR for mechanistic studies to definitively identify the structures of the degradation products and to obtain precise kinetic data.
By following the protocols outlined in this guide, a robust stability profile for this compound can be established, ensuring its effective and safe application in the development of new chemical entities.
References
-
Halket, J. M., & Waterman, P. G. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Ferreira, L., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-644. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Patel, K., et al. (2025). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Molecules. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Khan Academy. (n.d.). Retro-aldol and retrosynthesis. Retrieved from [Link]
-
Reinscheid, U. M. (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Chemosphere, 63(8), 1335-1341. [Link]
-
Zhang, Y., et al. (2023). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology. [Link]
-
Li, Y., et al. (2014). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Acta Biomaterialia, 10(10), 4253-4260. [Link]
-
Fernandes, P. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]
-
ResearchGate. (n.d.). Retro-aldol reaction of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). Retrieved from [Link]
-
Singh, A., & Kumar, A. (2016). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
Arote, N. D., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3845-3850. [Link]
- Montedison S.p.A. (1992). Process for the synthesis of alpha-hydroxy-esters.
-
Wang, X., et al. (2020). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications, 56(86), 13163-13166. [Link]
-
Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. [Link]
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Reactivity of the vinyl group in Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
An In-Depth Technical Guide to the Reactivity of the Vinyl Group in Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract
This compound is a pivotal fluorinated building block in modern synthetic and medicinal chemistry. Its unique structure, featuring a terminal vinyl group, a tertiary alcohol, and a potent electron-withdrawing trifluoromethyl group at the α-position, presents a fascinating landscape of chemical reactivity. The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability. This guide provides an in-depth analysis of the reactivity of the terminal vinyl group within this molecule. We will explore how the interplay of steric and electronic effects governed by the α-substituents dictates the outcomes of various organic transformations, including electrophilic additions, reductions, oxidations, and radical reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for the creation of complex, high-value fluorinated molecules.
Introduction: The Strategic Value of a Fluorinated Synthon
The strategic placement of fluorine atoms or fluorinated moieties into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group, in particular, is a bioisostere for chlorine and its presence can significantly enhance a drug candidate's metabolic stability and membrane permeability. This compound (CAS 117015-45-9) emerges as a particularly useful intermediate, offering a reactive handle—the vinyl group—for further molecular elaboration, while carrying the pre-installed, stereochemically complex α-hydroxy-α-trifluoromethyl ester core. Understanding the nuanced reactivity of this vinyl group is paramount for its effective utilization in multi-step synthetic campaigns aimed at novel therapeutics and agrochemicals.
Molecular Profile and Electronic Characteristics
The reactivity of the vinyl group in this compound is not that of a simple, isolated alkene. It is fundamentally modulated by the adjacent functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 117015-45-9 |
| Molecular Formula | C₇H₉F₃O₃ |
| Molecular Weight | 214.14 g/mol |
| Key Features | Terminal alkene, Tertiary alcohol, Trifluoromethyl group, Methyl ester |
The Dominance of Inductive Effects
The trifluoromethyl group is one of the most powerful σ-electron-withdrawing groups in organic chemistry. This strong inductive effect (-I) polarizes the Cα-CF₃ bond, withdrawing electron density from the rest of the molecule. Consequently, the electron density of the vinyl group's π-system is significantly diminished. This electronic depletion has a profound impact:
-
Deactivation towards Electrophiles: The vinyl group is substantially less nucleophilic than unfunctionalized alkenes, rendering it less reactive towards classic electrophilic addition.
-
Activation towards Nucleophiles: Conversely, the molecule can be considered a potential Michael acceptor, particularly if the hydroxyl group is modified or deprotonated.
Steric Considerations
The quaternary α-carbon is sterically encumbered by the methyl ester, hydroxyl, and trifluoromethyl groups. This steric bulk can hinder the approach of reagents to the internal carbon of the vinyl moiety, potentially influencing regioselectivity in addition reactions.
Key Reaction Pathways of the Vinyl Group
The unique electronic and steric environment of the vinyl group in this compound leads to specific reactivity patterns. The following sections detail the primary transformations, providing both mechanistic insights and practical experimental protocols.
Caption: Overview of the primary reaction pathways for the vinyl group.
Reduction: Catalytic Hydrogenation
Catalytic hydrogenation is a robust and high-yielding method to selectively saturate the vinyl group, leaving the ester and hydroxyl functionalities intact. The reaction proceeds smoothly under standard conditions.
Mechanism Insight: The reaction involves the heterogeneous catalysis of hydrogen gas on the surface of palladium on carbon (Pd/C). The alkene adsorbs onto the catalyst surface, followed by the sequential delivery of two hydrogen atoms, resulting in a syn-addition across the double bond. Given the steric hindrance at the α-position, the catalyst approach is favored at the less hindered terminal vinyl face.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Dissolve the substrate in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% Pd).
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon or a Parr hydrogenator apparatus (1-3 atm).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the saturated product, Methyl 2-hydroxy-2-(trifluoromethyl)pentanoate.
Caption: Step-by-step workflow for catalytic hydrogenation.
Oxidation: Epoxidation
Epoxidation of the vinyl group introduces a versatile three-membered epoxide ring. However, due to the electron-deficient nature of the alkene, standard electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) react sluggishly.[1] Peroxyacids are electrophilic and react best with electron-rich alkenes.[1]
Mechanism Insight: The reaction with m-CPBA proceeds via a concerted "butterfly" transition state where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic π-bond of the alkene.[2] For electron-poor alkenes, this process is disfavored. A more effective strategy involves nucleophilic epoxidation, for example, using a peroxide anion (like t-BuOOH with a base) in a Michael-type addition followed by intramolecular ring closure.[1]
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in an anhydrous solvent like THF.
-
Reagent Preparation: In a separate flask, prepare a solution of potassium tert-butoxide (KOtBu) (1.1 eq) in THF. Cool this solution to 0 °C.
-
Addition: To the KOtBu solution, add tert-butyl hydroperoxide (t-BuOOH) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Add the substrate solution to the peroxide solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired epoxide.
Radical Addition: Anti-Markovnikov Hydrobromination
While ionic addition of HBr would be slow and complex, radical addition proceeds reliably to give the anti-Markovnikov product. This reaction is highly regioselective, placing the bromine atom on the terminal carbon.
Mechanism Insight: The reaction is initiated by the homolytic cleavage of a peroxide initiator (e.g., AIBN or benzoyl peroxide) to form radicals. These radicals abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the terminal carbon of the vinyl group. This regioselectivity is dictated by the formation of the more stable secondary radical on the carbon adjacent to the α-carbon, rather than the less stable primary radical on the terminal carbon. This carbon-centered radical then abstracts a hydrogen from another molecule of HBr to yield the final product and propagate the radical chain.
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a quartz reaction vessel.
-
Initiator: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (approx. 5 mol%).
-
Reagent: Add a solution of HBr in acetic acid or bubble HBr gas through the solution.
-
Initiation: Irradiate the mixture with a UV lamp (or heat gently if using a thermal initiator) to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.
-
Workup: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Extraction & Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product, Methyl 5-bromo-2-hydroxy-2-(trifluoromethyl)pentanoate.
-
Purification: Purify by column chromatography if necessary.
Sources
Stereoselective Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate: A Guide to Modern Catalytic Methods
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] Chiral alcohols containing a trifluoromethyl group at a quaternary stereocenter are particularly valuable building blocks for complex pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth technical overview of the stereoselective synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a prototypical trifluoromethylated homoallylic alcohol. We will move beyond simple procedural lists to explore the causality behind experimental design, focusing on two dominant and powerful strategies: transition-metal catalysis and organocatalysis. This document is intended for researchers and drug development professionals seeking to leverage these advanced synthetic methods to construct complex, fluorine-containing molecules with high stereochemical control.
Strategic Overview: The Asymmetric Allylation Approach
The most direct and convergent pathway to this compound involves the enantioselective nucleophilic addition of an allyl group to the keto-carbonyl of a trifluoropyruvate ester. The chosen electrophile, typically methyl or ethyl 3,3,3-trifluoropyruvate, is an ideal substrate due to the high electrophilicity of the ketone, which is activated by both the adjacent ester and the potent electron-withdrawing trifluoromethyl group.[5]
The central challenge lies in controlling the facial selectivity of the incoming nucleophile to establish the desired absolute stereochemistry at the newly formed quaternary center. This guide details two primary catalytic systems designed to solve this problem.
Figure 1: A generalized workflow for the synthesis of the target molecule.
Methodology I: Palladium-Catalyzed Asymmetric Allylation
Transition-metal catalysis, particularly with palladium, offers a robust and well-documented route for asymmetric allylation reactions.[6][7] The success of this approach hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment, thereby directing the nucleophilic attack to one face of the electrophile.
Causality and Mechanistic Insight: The generally accepted mechanism for palladium-catalyzed allylation involves the formation of a chiral π-allyl-palladium complex. The chiral ligand, often a bidentate phosphine, controls the geometry and electronics of this intermediate. The trifluoropyruvate substrate coordinates to this complex, and the subsequent migratory insertion or reductive elimination step occurs within this defined chiral pocket, leading to the formation of one enantiomer in excess. The choice of a ligand like (R)-BINAP or a Trost ligand is critical; their specific bite angles and steric profiles are directly responsible for inducing high levels of enantioselectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed allylation.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a representative procedure adapted from established methods for the asymmetric allylation of activated ketones.[6][7]
Materials:
-
Palladium(II) acetate [Pd(OAc)2]
-
(S)-BINAP (or other suitable chiral phosphine ligand)
-
Allyltributyltin
-
Methyl 3,3,3-trifluoropyruvate
-
Anhydrous Toluene
-
Diatomaceous earth (Celite®)
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried, argon-purged flask, dissolve Pd(OAc)2 (0.02 mmol, 2 mol%) and (S)-BINAP (0.024 mmol, 2.4 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes. The color should change, indicating complex formation.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add methyl 3,3,3-trifluoropyruvate (1.0 mmol, 1.0 equiv) to the flask.
-
Nucleophile Addition: Add allyltributyltin (1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C. Monitor its progress by taking small aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or GC-MS until consumption of the starting ketoester is complete (typically 4-12 hours).
-
Workup: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour. This step is crucial as the fluoride ions react with the tin byproduct, forming insoluble tributyltin fluoride, which facilitates its removal.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 15 mL). Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Analysis (Trustworthiness): Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or similar).
Data Summary: Representative Results
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Pd(OAc)₂ / (S)-BINAP | Toluene | 0 | 8 | 85-95 | >90 |
| [Pd(allyl)Cl]₂ / Trost Ligand | DCM | -20 | 12 | 80-90 | >95 |
Methodology II: Organocatalytic Enantioselective Allylation
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potential heavy metal contamination in the final product—a significant advantage in drug development.[8] For the allylation of trifluoromethyl ketones, bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, are particularly effective.[9][10][11]
Causality and Mechanistic Insight: Bifunctional organocatalysts operate through a cooperative activation mechanism. The Lewis basic site of the catalyst (e.g., a tertiary amine) may interact with the allylating agent (e.g., allyltrimethylsilane), while the Lewis acidic or hydrogen-bond donor site (e.g., the thiourea moiety) activates the electrophile.[9] The thiourea group forms two hydrogen bonds with the carbonyl oxygen of the trifluoropyruvate, rendering it more electrophilic and locking it into a specific conformation. The nucleophile is then delivered to one specific face of the ketone, dictated by the catalyst's chiral scaffold. This dual activation and pre-organization in the transition state is the source of the high stereoselectivity.
Caption: Dual activation model by a bifunctional organocatalyst.
Experimental Protocol: Organocatalytic Synthesis
This protocol is a representative procedure based on methods utilizing bifunctional thiourea catalysts.[9]
Materials:
-
Takemoto catalyst or a similar chiral bifunctional thiourea catalyst (5-10 mol%)
-
Methyl 3,3,3-trifluoropyruvate
-
Allyltrimethylsilane
-
Anhydrous dichloromethane (DCM) or Toluene
-
Standard glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask, add the chiral thiourea catalyst (0.05 mmol, 5 mol%). Add anhydrous DCM (5 mL) followed by methyl 3,3,3-trifluoropyruvate (1.0 mmol, 1.0 equiv).
-
Cooling: Cool the solution to the desired temperature (e.g., -40 °C or -78 °C) in a suitable cooling bath. The lower temperature is often critical for achieving high enantioselectivity by minimizing the uncatalyzed background reaction.
-
Nucleophile Addition: Add allyltrimethylsilane (1.5 mmol, 1.5 equiv) in a single portion.
-
Reaction Monitoring (Self-Validation): Stir the reaction at the low temperature. Monitor its progress by TLC analysis. These reactions can be significantly slower than their metal-catalyzed counterparts, often requiring 24-72 hours.
-
Workup: Upon completion, quench the reaction by adding 2-3 drops of trifluoroacetic acid (TFA) to neutralize the catalyst. Warm the mixture to room temperature and concentrate directly under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Analysis (Trustworthiness): As with the metal-catalyzed method, confirm the product's identity and purity via NMR and MS, and determine the enantiomeric excess using chiral HPLC.
Data Summary: Representative Results
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Thiourea (10) | Toluene | -40 | 48 | 75-85 | 85-92 |
| Cinchona Alkaloid (5) | DCM | -78 | 72 | 70-80 | >90 |
Conclusion and Outlook
The stereoselective synthesis of this compound is readily achievable through modern catalytic asymmetric allylation reactions. Both transition-metal and organocatalytic approaches provide access to the target molecule with high yields and excellent enantioselectivity.
-
Transition-metal catalysis often offers faster reaction times and lower catalyst loadings but requires careful removal of metal residues.
-
Organocatalysis provides a metal-free alternative that is highly desirable in pharmaceutical development, though it may require lower temperatures and longer reaction times.
The choice between these powerful methodologies will depend on project-specific requirements, including cost, scale, timeline, and purity specifications. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement these strategies and to rationally troubleshoot and optimize reaction conditions for the synthesis of this and other valuable trifluoromethylated chiral building blocks.
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A Technical Guide to the Chiral Resolution of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract
This technical guide provides an in-depth exploration of the methodologies for the chiral resolution of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a valuable chiral building block in modern medicinal and materials science. The strategic incorporation of a trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability and binding affinity, making the stereoselective synthesis or separation of such compounds a critical endeavor.[1] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights into the primary techniques for obtaining the enantiomerically pure forms of this target molecule. We will delve into enzymatic kinetic resolution, diastereomeric salt formation, and preparative chiral chromatography, offering not just procedural steps but also the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of Stereoisomerism in Trifluoromethylated Compounds
The trifluoromethyl group is a cornerstone in modern drug design, valued for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding selectivity.[2] When this group is situated at a stereocenter, as in this compound, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure forms of this α-hydroxy ester is paramount for the development of novel therapeutics and advanced materials. This guide addresses the critical need for effective chiral resolution strategies for this specific compound.
While asymmetric synthesis offers a direct route to one enantiomer, chiral resolution of a racemic mixture remains a widely practiced, pragmatic, and often more cost-effective approach, especially for industrial-scale production.[3] This document will explore the three most powerful techniques in the chemist's arsenal for chiral separation.
Synthesis of Racemic this compound
A prerequisite for any resolution is a reliable synthesis of the racemic starting material. A common and effective method for the synthesis of α-trifluoromethyl-α-hydroxy esters is the nucleophilic trifluoromethylation of an α-keto ester using a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.
Proposed Synthetic Pathway:
A plausible synthetic route begins with the readily available methyl pyruvate. Acylation followed by a Reformatsky-type reaction with allyl bromide would yield the racemic this compound. A more direct approach involves the reaction of methyl 2-oxopent-4-enoate with a nucleophilic trifluoromethyl source.
Caption: Proposed synthesis of the racemic target molecule.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For α-hydroxy esters, this often involves a transesterification reaction.
Principle of EKR
In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated by standard chromatographic methods. The efficiency of this process is described by the enantiomeric ratio (E), with higher values indicating better selectivity.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is adapted from established procedures for the kinetic resolution of similar hydroxy esters.[4][5]
-
Preparation: To a solution of racemic this compound (1.0 mmol) in an appropriate organic solvent (e.g., hexane, 10 mL), add an acyl donor such as vinyl acetate (3.0 mmol).
-
Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B (CALB, Novozym 435), Pseudomonas cepacia lipase; typically 20-50 mg).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.
-
Termination and Work-up: Once approximately 50% conversion is reached, filter off the enzyme. The filtrate, containing one enantiomer as the acetate and the other as the unreacted alcohol, can be concentrated and the products separated by column chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution.
Expected Performance
While specific data for the target molecule is not available, resolutions of analogous aromatic and aliphatic hydroxy esters using lipases like Pseudomonas fluorescens and Pseudomonas cepacia have shown excellent results.[6]
| Enzyme | Substrate Type | Acyl Donor | Typical E-value | Reference |
| Pseudomonas cepacia Lipase | Aromatic MBH Acetates | - (Hydrolysis) | >50 | [6] |
| Novozym 435 (CALB) | Aromatic MBH Butyrates | - (Hydrolysis) | >200 | [6] |
| Amano Lipase AK | trans-Flavan-4-ols | Vinyl Acetate | >200 | [7] |
Method 2: Diastereomeric Salt Formation
This classical resolution technique is particularly effective for chiral acids or compounds that can be derivatized to contain an acidic functional group. It involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.
Principle of Diastereomeric Salt Resolution
Diastereomers possess different physical properties, including solubility.[3] By exploiting this difference, one diastereomeric salt can be selectively crystallized from a suitable solvent, leaving the other in the mother liquor. The resolved enantiomer can then be liberated from the crystallized salt by treatment with an acid.
Experimental Protocol
For this method, the ester must first be hydrolyzed to the corresponding carboxylic acid.
-
Hydrolysis: Treat racemic this compound with a base (e.g., LiOH) in a THF/water mixture to obtain the racemic 2-hydroxy-2-(trifluoromethyl)pent-4-enoic acid.
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine).
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and can sometimes even reverse which diastereomer crystallizes.[8]
-
Isolation: Collect the crystals by filtration. The enantiomeric purity can often be enhanced by recrystallization.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched product.
References
- 1. benchchem.com [benchchem.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a valuable trifluoromethylated building block in medicinal chemistry and drug development. The protocol herein is based on a modified Barbier-type reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals, providing not only a reproducible protocol but also the scientific rationale behind the experimental design.
Introduction: The Significance of Trifluoromethylated Compounds
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a chiral homoallylic alcohol derivative that serves as a versatile intermediate for the synthesis of more complex fluorine-containing molecules. Its structural motifs, a tertiary alcohol bearing a trifluoromethyl group and a terminal alkene, offer multiple points for further chemical transformations.
The synthesis of such compounds often presents challenges due to the strong electron-withdrawing nature of the trifluoromethyl group. The Barbier reaction, a one-pot organometallic reaction, provides an effective solution.[1] Unlike the related Grignard reaction, the Barbier reaction involves the in situ generation of the organometallic reagent, which immediately reacts with the electrophile present in the reaction mixture.[1] This approach is particularly advantageous for less reactive electrophiles and can often be performed under milder conditions.
This protocol details a zinc-mediated Barbier-type allylation of methyl trifluoroacetate. Zinc is an ideal metal for this transformation due to its relatively low cost, low toxicity, and ability to readily form organozinc reagents.[2]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the zinc-mediated reaction of methyl trifluoroacetate with allyl bromide.
Reaction:
Mechanism:
The reaction proceeds through a Barbier-type mechanism, which can be broken down into two key stages:
-
Formation of the Organozinc Reagent: Zinc metal undergoes oxidative addition to the carbon-bromine bond of allyl bromide to form an allylzinc bromide species in situ. This is the rate-determining step and is often initiated by the activation of the zinc surface.[3]
-
Nucleophilic Addition: The highly nucleophilic allylzinc bromide then attacks the electrophilic carbonyl carbon of methyl trifluoroacetate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack. This addition forms a zinc alkoxide intermediate.[3]
-
Work-up: Subsequent acidic work-up protonates the alkoxide to yield the final product, this compound, and zinc salts, which are removed during the extraction process.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| Methyl trifluoroacetate | ≥99% | Sigma-Aldrich | 431-47-0 |
| Allyl bromide | 99%, stabilized | Acros Organics | 106-95-6 |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich | 7440-66-6 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated aq. NH₄Cl | Reagent grade | Fisher Scientific | 12125-02-9 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the synthesis process.
-
Preparation of the Reaction Apparatus:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
To the reaction flask, add zinc dust (2.0 equivalents).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of methyl trifluoroacetate (1.0 equivalent) and allyl bromide (1.5 equivalents) in 50 mL of anhydrous THF.
-
-
Reaction Execution:
-
Begin vigorous stirring of the zinc suspension in THF.
-
Slowly add the solution from the dropping funnel to the reaction flask over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (hydroxyl, ester carbonyl, C=C double bond).
Safety and Handling
This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-equipped laboratory.
Table 2: Hazard Summary and Safety Precautions
| Reagent | Hazards | Handling Precautions |
| Methyl trifluoroacetate | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Lachrymator.[4][5][6][7] | Handle in a fume hood. Wear appropriate PPE (gloves, safety goggles, lab coat). Keep away from heat, sparks, and open flames.[4][7] |
| Allyl bromide | Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[8][9][10][11][12] | Handle in a fume hood with extreme caution. Wear appropriate PPE. Avoid inhalation of vapors. Store in a cool, well-ventilated area away from ignition sources.[8][9] |
| Zinc dust | Flammable solid. May form combustible dust concentrations in air.[13][14][15] | Avoid creating dust. Keep away from heat, sparks, and open flames. Ground all equipment. Store in a dry place.[16][15] |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Use in a well-ventilated area. Keep away from heat and ignition sources. Test for peroxides before use if the container has been opened for an extended period. |
| Diethyl ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Handle in a fume hood. Keep away from heat and ignition sources. Ground all equipment. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spills: Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4] Eliminate all ignition sources.
Troubleshooting
-
Reaction does not initiate: The zinc surface may be passivated. Try activating the zinc by stirring it with a small amount of iodine or 1,2-dibromoethane in THF before adding the reagents.
-
Low yield: Ensure all reagents and solvents are anhydrous, as water will quench the organozinc intermediate. The rate of addition of the reagents can also affect the yield; too rapid addition may lead to side reactions.
-
Formation of byproducts: Incomplete reaction or side reactions can lead to the formation of byproducts. Purification by column chromatography is crucial to isolate the desired product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a zinc-mediated Barbier-type reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable fluorinated building block for applications in drug discovery and development.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoroacetate, 99%. Retrieved from [Link]
-
Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. Retrieved from [Link]
-
ScienceLab.com. (2005). Zinc, Metal Powder or Dust MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Zinc dust. Retrieved from [Link]
-
Redox Ltd. (2021). Safety Data Sheet Zinc Dust. Retrieved from [Link]
-
Teck Resources. (n.d.). Safety Data Sheet Zinc Metal (including aluminum alloys). Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: Allyl bromide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Zinc dust. Retrieved from [Link]
-
Hall, D. G. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(50), 20934–20940. [Link]
-
Wang, Y., et al. (2019). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 24(18), 3364. [Link]
-
Wikipedia contributors. (2023). Barbier reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Togni, A., et al. (2014). Zinc-mediated formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents. Angewandte Chemie International Edition, 53(14), 3696-3700. [Link]
-
Prakash, G. K. S., et al. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews, 120(17), 9446-9503. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Breton, G. W., & Shkreta, L. (2002). Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction. Molecules, 7(9), 659-666. [Link]
-
So, C. M., & Zhou, Z. (2011). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 9(20), 6917-6919. [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. [Link]
-
Jurkaš, V., & Časar, Z. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au, 2(4), 335–342. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]
-
Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6885. [Link]
-
Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. [Link]
-
Wang, X., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides with Further Conversion to Boronic Esters and Alcohols. Angewandte Chemie International Edition, 61(33), e202206132. [Link]
-
MacMillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12693–12699. [Link]
-
Togni, A., et al. (2018). Trifluoromethylation of homoallylic alcohol derivatives. The Journal of Organic Chemistry, 83(15), 8080-8088. [Link]
Sources
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methyl trifluoroacetate - Safety Data Sheet [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
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- 11. stobec.com [stobec.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. redox.com [redox.com]
- 14. teck.com [teck.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Application Notes and Protocols for the Purification of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a key fluorinated building block in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on reaction outcomes and biological activity, this document details step-by-step protocols for flash column chromatography and preparative high-performance liquid chromatography (HPLC). Furthermore, it addresses the identification of potential process-related impurities and outlines analytical techniques for purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Challenge of Purifying Fluorinated Allylic Alcohols
This compound (CAS 117015-45-9) is a structurally unique molecule featuring a trifluoromethylated tertiary alcohol and a terminal olefin.[1] This combination of functional groups imparts desirable properties in medicinal chemistry but also presents distinct challenges during purification. The polarity of the hydroxyl group, coupled with the electron-withdrawing nature of the trifluoromethyl group, can lead to strong interactions with stationary phases, while the potential for volatility requires careful handling.
This compound is a classic example of a Morita-Baylis-Hillman (MBH) adduct, typically synthesized from an activated alkene and an electrophile in the presence of a nucleophilic catalyst.[2][3] Understanding its synthetic origin is crucial for anticipating potential impurities.
Understanding Potential Impurities
The purity of the final product is contingent on the effective removal of unreacted starting materials, catalysts, and reaction byproducts. In a typical Morita-Baylis-Hillman synthesis of the title compound, the following impurities should be considered:
-
Unreacted Starting Materials:
-
Methyl trifluoropyruvate (electrophile)
-
Acrolein or a related C3 synthon (activated alkene)
-
-
Catalyst Residues:
-
Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts in MBH reactions and can be challenging to remove due to their basicity.[4]
-
-
Reaction Byproducts:
-
Dimerized or polymerized starting materials.
-
Products from side reactions, the nature of which will depend on the specific reaction conditions.
-
A logical workflow for the purification and analysis of this compound is presented below.
Caption: General workflow for the purification and analysis of this compound.
Purification Strategies
The choice of purification technique depends on the scale of the synthesis and the desired final purity. For most applications, flash column chromatography is sufficient. For instances requiring very high purity (>99.5%), a subsequent preparative HPLC step is recommended.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for the primary purification of the target compound.[5][6] Given the polarity of the hydroxyl group, a normal-phase approach using silica gel is generally effective.
Rationale for Parameter Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for its balance of resolving power and cost-effectiveness.
-
Mobile Phase: A gradient elution is recommended to effectively separate the moderately polar product from both non-polar byproducts and highly polar impurities. A common and effective solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[5] For highly polar impurities, the addition of a small percentage of methanol may be necessary, but it should not exceed 10% to avoid dissolving the silica gel.[5]
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for samples with poor solubility in the eluent, dry loading is recommended. Dissolve the crude material in a volatile solvent (e.g., acetone or methanol), add silica gel (approximately 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, non-polar mobile phase.
-
-
Elution:
-
Load the prepared sample onto the top of the silica gel bed.
-
Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes).
-
Monitor the elution of fractions by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Provides good separation of compounds with varying polarities. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexanes | Elutes non-polar impurities. |
| Final Eluent | 30-50% Ethyl Acetate in Hexanes | Elutes the target compound. |
| Sample Loading | Dry loading for poorly soluble samples | Prevents band broadening and improves resolution. |
Table 1: Recommended parameters for flash column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
For applications demanding very high purity, such as in drug development, preparative HPLC is the method of choice.[7][8] A reversed-phase method is often suitable for this class of compounds.
Rationale for Parameter Selection:
-
Stationary Phase: A C18-bonded silica column is a versatile starting point for reversed-phase HPLC. For fluorinated compounds, specialized fluorinated phases (e.g., pentafluorophenyl or tridecafluoro) can offer unique selectivity and improved peak shape.[9]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Caption: Workflow for preparative HPLC purification.
Detailed Protocol:
-
Method Development:
-
Initially, develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separation.
-
Screen different columns (e.g., C18, Phenyl, Fluorinated phases) to find the best selectivity.
-
-
Sample Preparation:
-
Dissolve the sample from the flash chromatography step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the gradient elution as determined in the method development step.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
If the product is in an aqueous solution, it can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent to yield the final high-purity product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or Fluorinated Phase (e.g., PFP) | C18 is a good starting point; fluorinated phases can offer enhanced selectivity for fluorinated analytes.[9] |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA | Provides good separation and peak shape for polar compounds. |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) | Allows for monitoring of the elution profile. |
| Flow Rate | Scaled up from the analytical method | Ensures efficient separation on a larger column. |
Table 2: Recommended parameters for preparative HPLC.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds and for identifying any remaining impurities.[10][11] Due to the presence of the hydroxyl group, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.[12]
Expected Fragmentation Pattern:
While a library spectrum for the title compound may not be readily available, the mass spectrum is expected to show characteristic fragments arising from:
-
Loss of a methoxy group (-OCH3) from the ester.
-
Cleavage of the C-C bond adjacent to the hydroxyl group.
-
Loss of the trifluoromethyl group (-CF3).
-
Fragmentation of the pentenyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified product and for detecting impurities.[13][14][15]
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the methyl ester protons (~3.8 ppm).
-
A broad singlet for the hydroxyl proton.
-
Multiplets for the methylene and vinyl protons of the pentenyl group (~2.5-3.0 ppm and ~5.2-6.0 ppm).
Expected ¹³C NMR Signals (in CDCl₃):
-
A quartet for the trifluoromethyl carbon (¹JCF coupling).
-
Signals for the ester carbonyl, the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and the carbons of the pentenyl and methyl groups.
The absence of signals corresponding to starting materials or known byproducts in the NMR spectra is a strong indicator of high purity.
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that considers the physicochemical properties of the molecule and potential impurities from its synthesis. Flash column chromatography provides an efficient method for primary purification, while preparative HPLC can be employed to obtain material of the highest purity required for demanding applications in drug discovery and development. Rigorous analytical assessment by GC-MS and NMR is essential to validate the purity of the final product.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Hawach Scientific. Preparation Instruction of Flash Column. [Link]
-
International Journal of Advanced Scientific Research and Management. Baylis-Hillman Adducts: Synthesis of Biologically Important Molecules. [Link]
-
Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Yadav, L. D. S., Srivastava, V. P., & Patel, R. (2010). The First One-Pot Synthesis of Morita-Baylis-Hillman Adducts Starting Directly from Alcohols. Synlett, 2010(07), 1047-1050. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). [Link]
-
Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. [Link]
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Habibi, D., Marvi, O., & Balalaie, S. (2007). Quick and efficient synthesis of Morita-Baylis-Hillman adducts of isatin derivatives. ARKIVOC, 2007(13), 58-66. [Link]
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Wikipedia. Baylis–Hillman reaction. [Link]
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ResearchGate. Morita-Baylis-Hillman adducts. [Link]
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University of Warwick. Principles in preparative HPLC. [Link]
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The Good Scents Company. methyl 2-hydroxy-4-methyl valerate, 40348-72-9. [Link]
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Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]
- Google Patents. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.
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PubChem. Methyl 2-hydroxy-2-methylpent-4-enoate. [Link]
- Google Patents. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
-
ResearchGate. Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). [Link]
- Google Patents.
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Rozen, S., & Brand, M. (1986). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 51(18), 3607-3611. [Link]
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MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-hydroxy-2-methyl-, methyl ester (CAS 2110-78-3). [Link]
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ResearchGate. Morita Baylis Hillman Adduct Serves as Ligand in the Synthesis of Transition Metal Complexes Exhibiting Antibacterial Activity. [Link]
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RJPT. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]
-
National Center for Biotechnology Information. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]
-
National Institutes of Health. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. [Link]
- Google Patents. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
-
MDPI. Molecules | Special Issue : Baylis-Hillman Reaction and Related Processes. [Link]
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SpectraBase. Methyl 2-hydroxy-2-(trifluoromethyl)oct-4-enoate - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Methyl 3-hydroxy-2-(trifluoromethyl)-4-pentenoate - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. [Link]
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The Synthetic Versatility of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate: A Guide for the Modern Organic Chemist
Introduction: The Significance of Trifluoromethylated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a privileged motif due to its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's binding affinity, membrane permeability, and pharmacokinetic profile.[1][2][3] Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate stands out as a versatile and highly functionalized building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis and explores its utility in key organic transformations, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.
Synthesis of this compound: A Barbier-Type Approach
A robust and reliable synthesis of the title compound can be achieved through a Barbier-type allylation of methyl trifluoropyruvate. This method is advantageous as the organometallic reagent is generated in situ, obviating the need for pre-formation of a potentially unstable Grignard or organolithium reagent.[4][5][6] The reaction proceeds by the oxidative addition of a metal, typically zinc or indium, to an allyl halide, followed by nucleophilic addition to the electrophilic carbonyl of methyl trifluoropyruvate.
Reaction Mechanism: Barbier-Type Allylation
The reaction commences with the insertion of the metal (e.g., Zinc) into the carbon-halogen bond of allyl bromide, forming an organozinc intermediate. This species then adds to the carbonyl group of methyl trifluoropyruvate through a six-membered ring transition state, leading to the formation of the desired homoallylic alcohol upon aqueous workup.
Caption: Mechanism of Barbier-type allylation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl trifluoropyruvate
-
Allyl bromide
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Under a nitrogen atmosphere, add anhydrous THF to the flask.
-
A solution of methyl trifluoropyruvate (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF is prepared and charged into the dropping funnel.
-
A small portion of the solution from the dropping funnel is added to the stirred suspension of zinc in THF. The reaction is initiated, which may be indicated by a gentle exotherm. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours to ensure complete consumption of the starting materials.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
| Entry | Electrophile | Allylating Agent | Metal | Solvent | Yield (%) |
| 1 | Methyl trifluoropyruvate | Allyl bromide | Zn | THF | High |
| 2 | Methyl trifluoropyruvate | Allyl bromide | In | THF/H₂O | High |
Table 1: Representative conditions for the synthesis of this compound.
Applications in Organic Synthesis
The unique structural features of this compound, namely the trifluoromethylated tertiary alcohol and the terminal alkene, make it a valuable precursor for a variety of synthetic transformations.
Diels-Alder Cycloaddition Reactions
The terminal double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, providing access to highly functionalized six-membered rings containing a trifluoromethylated stereocenter. The electron-withdrawing nature of the adjacent ester and trifluoromethyl groups can influence the reactivity and stereoselectivity of the cycloaddition.
Caption: Diels-Alder reaction workflow.
Experimental Protocol: [4+2] Cycloaddition with a Diene (Analogous System)
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous toluene.
-
If a Lewis acid catalyst is used, it is added at this stage at low temperature (e.g., -78 °C).
-
The diene (1.2-2.0 equivalents) is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or heated if necessary.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water or saturated NaHCO₃ solution if a Lewis acid was used).
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Michael (Conjugate) Addition Reactions
The electron-deficient nature of the double bond in this compound, due to the adjacent ester group, makes it a potential Michael acceptor. This allows for the conjugate addition of a wide range of soft nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the ester.[7][8][9]
Caption: Michael addition reaction workflow.
Experimental Protocol: Michael Addition with a Soft Nucleophile (Analogous System)
Note: This protocol is based on general procedures for Michael additions to α,β-unsaturated esters.
Materials:
-
This compound
-
A soft nucleophile (e.g., diethyl malonate, a Gilman reagent)
-
A suitable base (if required, e.g., NaOEt for diethyl malonate)
-
Anhydrous solvent (e.g., THF, ethanol)
Procedure for a Malonate Addition:
-
In a flame-dried flask under a nitrogen atmosphere, the base (e.g., sodium ethoxide, 1.1 equivalents) is dissolved or suspended in the anhydrous solvent.
-
Diethyl malonate (1.1 equivalents) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes to form the enolate.
-
A solution of this compound (1.0 equivalent) in the same solvent is then added slowly at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
| Reaction Type | Reactant | Key Transformation | Potential Products |
| Diels-Alder | Diene | [4+2] Cycloaddition | Trifluoromethylated cyclohexenes |
| Michael Addition | Soft Nucleophile | 1,4-Conjugate Addition | β-Substituted pentanoates |
Table 2: Summary of potential applications in organic synthesis.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate that provides access to a diverse range of complex molecules bearing a trifluoromethyl group. The protocols and insights provided herein serve as a guide for its synthesis and application in key transformations such as Diels-Alder and Michael addition reactions. The continued exploration of the reactivity of this and related trifluoromethylated building blocks will undoubtedly lead to the discovery of novel bioactive compounds and advanced materials, further solidifying the importance of fluorine chemistry in scientific advancement.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Stereoselective Barbier-type allylation reaction of trifluoromethyl aldimines. PubMed.
- Barbier reaction. Wikipedia.
- A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Organic Chemistry Portal.
- Conjugate Addition Reactions. Chemistry LibreTexts.
- The Michael Addition Reaction and Conjug
- Diastereo- and enantioselective synthesis of homoallylic alcohols with a trifluoromethyl- and fluoro-substituted carbon.
- Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Research Communities.
- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed.
- Conjugate Addition with Weak Nucleophiles. YouTube.
- Barbier Reaction.
- The Reform
- Reformatsky Reaction. Organic Chemistry Portal.
- Indium- and zinc-mediated Barbier-type allylations of an N,N-(dimethylsulfamoyl)-protected aldimine and subsequent deprotection. Åbo Akademi University Research Portal.
- Reform
- Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. PMC - PubMed Central.
- [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines.
- [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. PMC - NIH.
- Cycloaddition Reactions of Unsaturated Sulfones.
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The Strategic Application of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate in Modern Drug Discovery
Application Note & Protocols
Introduction: The Trifluoromethyl Group - A Paradigm Shift in Medicinal Chemistry
The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern drug design. [1]Among these, the trifluoromethyl (CF₃) group holds a preeminent status, often referred to as a "bioisostere" for a methyl group, yet possessing profoundly different electronic properties. [2]Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. [3][4]The introduction of a CF₃ group can improve membrane permeability, increase binding affinity to target proteins, and block metabolic pathways that would otherwise lead to rapid drug degradation. [1][5]Consequently, the development of versatile building blocks containing the trifluoromethyl group is of paramount importance to medicinal chemists. [2] Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a uniquely functionalized building block poised for significant applications in the synthesis of novel chemical entities. This molecule combines three key reactive centers: a tertiary alcohol, a methyl ester, and a terminal alkene, all centered around a trifluoromethylated quaternary carbon. This distinct arrangement offers a powerful platform for the generation of complex molecular architectures and diverse compound libraries.
This document serves as a comprehensive guide for researchers, outlining the strategic utility of this compound and providing a detailed, representative protocol for its application in the synthesis of trifluoromethyl-substituted heterocyclic scaffolds.
Molecular Architecture and Strategic Advantages
The efficacy of this compound as a synthetic building block stems from its unique combination of functional groups.
| Feature | Chemical Moiety | Strategic Implication in Synthesis |
| Stereocenter | α-Trifluoromethyl-α-hydroxy | Introduction of a chiral center bearing the crucial CF₃ group. |
| Dienophile | Terminal Alkene | Ready participant in cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) for rapid construction of cyclic systems. |
| Ester Group | Methyl Ester | Can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further diversification and conjugation. [6] |
| Tertiary Alcohol | Hydroxyl Group | Provides a handle for further functionalization, such as etherification or esterification, to modulate solubility and other physicochemical properties. |
Workflow for Heterocycle Synthesis using this compound
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a trifluoromethylated pyrazolidine, a valuable scaffold in drug discovery.
Caption: General workflow for the synthesis of a trifluoromethylated pyrazolidine.
Representative Protocol: [3+2] Cycloaddition for the Synthesis of a Trifluoromethylated Pyrazolidine
This protocol describes a representative 1,3-dipolar cycloaddition reaction between this compound and an in situ-generated nitrile imine. This reaction constructs a five-membered pyrazolidine ring, a heterocyclic motif found in numerous biologically active compounds. While specific literature for this exact transformation with the title compound is limited, this protocol is based on well-established methodologies for similar systems.
Objective: To synthesize a highly functionalized, trifluoromethyl-containing pyrazolidine derivative for downstream applications in drug discovery screening libraries.
Materials:
-
This compound (CAS 117015-45-9)
-
A suitable hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected hydrazonoyl chloride (1.0 eq.).
-
Addition of Reagents: Dissolve the hydrazonoyl chloride in anhydrous toluene (approx. 0.2 M concentration). To this solution, add this compound (1.2 eq.).
-
Initiation of Reaction: Begin stirring the solution at room temperature. Slowly add a solution of triethylamine (1.5 eq.) in anhydrous toluene via syringe over 15-20 minutes. The triethylamine serves to generate the nitrile imine dipole in situ from the hydrazonoyl chloride.
-
Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the cycloadduct should be observed. The reaction is typically stirred at room temperature for 12-24 hours or gently heated (e.g., to 50-60 °C) to facilitate the reaction if it is sluggish at room temperature.
-
Quenching and Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt, washing the solid with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trifluoromethylated pyrazolidine derivative.
Expected Outcome and Characterization
The expected product is a pyrazolidine derivative with the trifluoromethyl, hydroxyl, and methyl ester groups intact. The structure should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the overall structure and regiochemistry of the cycloaddition.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl (O-H stretch) and ester (C=O stretch).
Logical Framework for Synthetic Application
The following diagram outlines the logical progression from the building block to a potential drug candidate.
References
- 1. Antibody drug conjugates comprising ecteinascidin derivatives - Patent WO-2020084115-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystalline forms of a biphenyl compound - Patent US-9656993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)-4-PENTENOATE, CasNo.117015-45-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. Buy Cyclohexanone, 2-(1-butynyl)-(9CI) (EVT-1176659) | 116373-17-2 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 2-hydroxy-2-methylpent-4-enoate | C7H12O3 | CID 24978338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract
This document provides a comprehensive guide for the chemical derivatization of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a versatile fluorinated building block. The presence of a sterically hindered tertiary alcohol and a reactive terminal alkene offers multiple avenues for structural modification, leading to a diverse array of novel chemical entities with significant potential in medicinal chemistry and materials science.[1][2][3][4] This guide details field-proven protocols for O-acylation, O-silylation, and intramolecular cyclization, with an emphasis on overcoming the challenges associated with the unique electronic and steric properties of the trifluoromethyl group. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected analytical data for product characterization.
Introduction: The Strategic Importance of Trifluoromethylated Synthons
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design.[2][3][4] This is due to the profound and often beneficial changes it imparts to a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4][5] this compound is a key starting material that embodies the potential of trifluoromethylated synthons. Its strategic derivatization allows for the exploration of new chemical space and the generation of compound libraries for high-throughput screening.
The derivatization of this molecule, however, is not without its challenges. The tertiary alcohol is sterically hindered and electronically deactivated by the adjacent electron-withdrawing trifluoromethyl group, making standard reactions for O-functionalization sluggish or ineffective. The protocols outlined herein have been selected and optimized to address these specific challenges, providing researchers with reliable methods for the synthesis of novel derivatives.
Derivatization Strategies: A Workflow Overview
The derivatization of this compound can be approached through three primary transformations: functionalization of the hydroxyl group, modification of the alkene, or a combination of both in a cyclization reaction. This guide will focus on derivatization at the hydroxyl group and subsequent intramolecular cyclization.
Figure 1: General workflow for the derivatization of this compound.
Protocol 1: O-Acylation of the Hindered Tertiary Alcohol
The acylation of the tertiary alcohol in this compound is challenging due to steric hindrance. Standard acylation methods often result in low yields or require harsh conditions. The following protocol utilizes 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst to facilitate the reaction under mild conditions.[3][6][7][8]
Principle and Rationale
DMAP-catalyzed acylation proceeds through the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the corresponding acid anhydride or acyl chloride, allowing for efficient acylation of the sterically hindered tertiary alcohol.
Figure 2: Simplified mechanism of DMAP-catalyzed acylation.
Experimental Protocol
Materials:
-
This compound
-
Acetic anhydride (or other desired acid anhydride/chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M solution).
-
Add triethylamine (1.5 equiv) followed by DMAP (0.1 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Substrate | This compound |
| Acylating Agent | Acetic Anhydride |
| Catalyst | DMAP (10 mol%) |
| Base | Triethylamine (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Typical Yield | 75-85% |
Table 1: Optimized conditions for the O-acylation of this compound.
Characterization of the Acylated Product
The product, Methyl 2-acetoxy-2-(trifluoromethyl)pent-4-enoate, can be characterized by NMR spectroscopy.
-
¹H NMR: Expect a new singlet around δ 2.1 ppm corresponding to the acetyl methyl protons. The other signals of the pentenoate backbone will show slight shifts.
-
¹³C NMR: A new carbonyl signal for the acetate group will appear around δ 170 ppm, and the quaternary carbon signal will shift downfield.
-
¹⁹F NMR: The singlet for the -CF₃ group will be present, with a potential slight shift compared to the starting material.[2][5][9][10][11]
Protocol 2: O-Silylation for Protection or Further Functionalization
Silylation is a common method for protecting hydroxyl groups. For sterically hindered tertiary alcohols, more reactive silylating agents such as silyl triflates are often required.[4]
Principle and Rationale
Silyl triflates, such as triethylsilyl trifluoromethanesulfonate (TESOTf), are highly electrophilic and react rapidly with alcohols in the presence of a non-nucleophilic base like 2,6-lutidine. The base scavenges the triflic acid byproduct.
Experimental Protocol
Materials:
-
This compound
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add 2,6-lutidine (1.5 equiv).
-
Slowly add TESOTf (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude silyl ether can often be used without further purification. If necessary, purify by flash chromatography on silica gel.
| Parameter | Value |
| Substrate | This compound |
| Silylating Agent | TESOTf |
| Base | 2,6-Lutidine |
| Solvent | Dichloromethane |
| Temperature | -78 °C |
| Typical Yield | >90% |
Table 2: Optimized conditions for the O-silylation of this compound.
Characterization of the Silylated Product
The formation of Methyl 2-(triethylsilyloxy)-2-(trifluoromethyl)pent-4-enoate can be confirmed by NMR.
-
¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the triethylsilyl group (a quartet around δ 0.7 ppm and a triplet around δ 1.0 ppm).
-
¹³C NMR: Signals for the ethyl groups of the TES ether will be visible.
-
¹⁹F NMR: A singlet for the -CF₃ group will be observed.[2][5][9][10][11]
Protocol 3: Intramolecular Iodocyclization to a Tetrahydrofuran Derivative
The γ,δ-unsaturated nature of the starting material allows for intramolecular cyclization to form a substituted tetrahydrofuran ring, a common motif in natural products and pharmaceuticals. Iodocyclization is a mild and effective method to achieve this transformation.
Principle and Rationale
The reaction is initiated by the electrophilic attack of an iodine source (e.g., I₂) on the terminal alkene, forming a cyclic iodonium ion intermediate. The hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion to form the tetrahydrofuran ring.
Figure 3: Simplified mechanism of iodocyclization.
Experimental Protocol
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in DCM.
-
Add a saturated aqueous solution of NaHCO₃.
-
Add a solution of iodine (1.5 equiv) in DCM dropwise at room temperature with vigorous stirring.
-
Stir the biphasic mixture for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
Separate the organic layer and wash with saturated aqueous Na₂S₂O₃ solution until the organic layer is colorless.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Value |
| Substrate | This compound |
| Iodine Source | I₂ |
| Base | NaHCO₃ (aqueous) |
| Solvent | Dichloromethane / Water |
| Temperature | Room temperature |
| Typical Yield | 70-80% |
Table 3: Optimized conditions for the iodocyclization.
Characterization of the Cyclized Product
The formation of the tetrahydrofuran derivative can be confirmed by the disappearance of the alkene signals in the NMR spectra and the appearance of new signals corresponding to the substituted tetrahydrofuran ring.
-
¹H NMR: The vinyl protons will be absent. New signals for the diastereotopic methylene protons of the tetrahydrofuran ring and a methine proton adjacent to the iodine will appear.
-
¹³C NMR: The alkene carbons will be replaced by signals for the saturated carbons of the tetrahydrofuran ring.
-
¹⁹F NMR: A singlet for the -CF₃ group will be present.[2][5][9][10][11]
Conclusion
The protocols detailed in these application notes provide a robust framework for the derivatization of this compound. By leveraging tailored reaction conditions, the challenges posed by the sterically and electronically demanding nature of this substrate can be overcome, enabling the synthesis of a wide range of novel fluorinated compounds. These derivatives are valuable assets for researchers in drug discovery and materials science, offering new avenues for innovation.
References
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
- Bencivenni, G. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC.
- Chakraborti, A. K., & Gulhane, R. (2004). Copper(II)
- Chen, C. T., Kuo, J. H., Li, C. H., Barhate, N. B., Hon, S. W., Li, T. W., ... & Chou, Y. C. (2001). Vanadyl triflate efficiently catalyzes a nucleophilic acyl substitution of anhydrides with a myriad array of alcohols, amines, and thiols in high yields and high chemoselectivity. Organic letters, 3(23), 3729-3732.
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- Karimi, B., & Golshani, B. (2000). Iodine is an efficient and practically neutral catalyst for trimethylsilylation of a variety of alcohols with 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). The Journal of organic chemistry, 65(22), 7228-7230.
- Katayev, D., Matoušek, V., Koller, R., & Togni, A. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic letters, 17(23), 5898-5901.
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Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
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ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
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SynArchive. (n.d.). Steglich Esterification. [Link]
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SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9- and 10- spin-systems (1H-19F, 19F-19F and 13C-19F) in Perfluorotoluyl- and Tetrafluoro-pyridyl- aromatics using the line-shape method ANATOLIA. [Link]
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-
Wiley-VCH. (2007). Supporting Information. [Link]
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Polymerization of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
An Application Note and Comprehensive Protocol for the
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into polymeric structures is a proven methodology for enhancing material properties, including thermal stability, chemical resistance, and biocompatibility. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a monomer of significant interest, possessing a unique combination of a trifluoromethyl group, a hydroxyl moiety, and a polymerizable alkene. This document provides a detailed guide for the polymerization of this functional monomer. We will explore several scientifically-grounded polymerization strategies, including free-radical and anionic methods, and provide step-by-step protocols for their execution. Furthermore, we will outline a comprehensive plan for the characterization of the resulting polymer and discuss its potential applications in advanced materials and drug development.
Introduction: The Potential of Poly(this compound)
The monomer, this compound, presents a unique opportunity for the synthesis of advanced functional polymers. The presence of the trifluoromethyl (-CF3) group is known to impart several desirable properties to polymers, such as increased glass transition temperature (Tg), enhanced thermal stability, and improved resistance to chemical degradation[1][2]. These characteristics arise from the high electronegativity of fluorine and the strength of the carbon-fluorine bond[3]. The hydroxyl (-OH) group provides a site for post-polymerization modification and can influence the polymer's solubility and surface properties. The terminal alkene functionality allows for addition polymerization.
However, the polymerization of monomers with bulky and electron-withdrawing α-substituents, such as the trifluoromethyl group, can be challenging and may hinder homopolymerization[4]. Therefore, both homopolymerization and copolymerization strategies should be considered. This guide will provide detailed protocols for investigating the polymerization of this promising monomer.
Proposed Polymerization Strategies and Mechanistic Rationale
Given the structure of this compound, several polymerization techniques can be proposed. The choice of method will significantly impact the resulting polymer's molecular weight, polydispersity, and microstructure.
Free-Radical Polymerization
Free-radical polymerization is a versatile method for a wide range of vinyl monomers[5]. The initiation of polymerization can be achieved using thermal or photoinitiators. For monomers with bulky α-substituents, controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), are often more effective than conventional free-radical methods, as they allow for better control over the polymerization process and the synthesis of well-defined polymers[4][6].
Anionic Polymerization
Anionic polymerization is well-suited for monomers with electron-withdrawing groups that can stabilize a propagating carbanion[5][7]. The trifluoromethyl and ester groups in the target monomer make it a candidate for this method. Living anionic polymerization, in particular, can yield polymers with well-defined molecular weights and narrow polydispersities[8].
Experimental Protocols
The following protocols are designed as starting points for the investigation of the polymerization of this compound. All manipulations should be carried out using standard air-free techniques (e.g., Schlenk line or glovebox) unless otherwise noted.
Protocol 1: Conventional Free-Radical Polymerization
Materials:
-
Azobisisobutyronitrile (AIBN, CAS: 78-67-1), recrystallized from methanol
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the monomer (e.g., 1.0 g, 5.05 mmol) in anhydrous toluene (5 mL).
-
Add AIBN (e.g., 16.6 mg, 0.101 mmol, for a 50:1 monomer to initiator ratio).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for 24 hours under magnetic stirring.
-
Cool the reaction to room temperature and dilute with a small amount of toluene if necessary.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Anionic Polymerization
Materials:
-
This compound (Monomer, CAS: 117015-45-9)[9][10], purified by distillation under reduced pressure and stored over molecular sieves.
-
sec-Butyllithium (sec-BuLi, solution in cyclohexane, CAS: 598-30-1)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Degassed methanol (for termination)
Procedure:
-
Set up a flame-dried Schlenk flask under a nitrogen or argon atmosphere.
-
Add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the purified monomer (e.g., 1.0 g, 5.05 mmol) to the cold THF via syringe.
-
Slowly add sec-BuLi (e.g., 0.101 mmol for a target degree of polymerization of 50) dropwise to the stirred monomer solution. An immediate color change may be observed, indicating initiation.
-
Allow the polymerization to proceed at -78 °C for 2 hours.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color should dissipate.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., cold hexane or water, depending on the polymer's solubility).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40 °C.
Polymer Characterization Workflow
A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.
Table 1: Polymer Characterization Techniques
| Technique | Purpose | Expected Information |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and assess purity. | ¹H NMR: Disappearance of vinyl protons. ¹³C NMR: Appearance of polymer backbone signals. ¹⁹F NMR: Confirmation of -CF3 group integrity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups in the polymer. | Presence of C-F, O-H, C=O, and C-O stretches. Disappearance of C=C stretch. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step transition in the heat flow curve indicating the Tg. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Onset of decomposition temperature and degradation profile. |
Potential Applications
Polymers derived from this compound are expected to possess a unique combination of properties that make them suitable for a range of applications.
-
Biomedical Materials: The presence of the trifluoromethyl group can enhance hydrophobicity and biocompatibility, while the hydroxyl group can be used for conjugating bioactive molecules. Potential applications include drug delivery systems, implant coatings, and tissue engineering scaffolds[11].
-
Advanced Coatings: The fluorinated nature of the polymer is likely to result in low surface energy, leading to hydrophobic and oleophobic surfaces. This makes it a candidate for anti-fouling and self-cleaning coatings[1].
-
Specialty Membranes: The controlled free volume introduced by the bulky -CF3 groups could be beneficial for gas separation and filtration membranes[12].
-
Electronics: Fluorinated polymers often exhibit low dielectric constants, making them potentially useful as insulating materials in microelectronics[13].
Conclusion
The polymerization of this compound offers a pathway to novel fluorinated polymers with a versatile combination of functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and characterization of these promising materials. The unique properties imparted by the trifluoromethyl and hydroxyl groups suggest a wide range of potential applications in high-performance materials and biomedical technologies. Further optimization of the polymerization conditions and exploration of copolymerization with other functional monomers will undoubtedly expand the utility of this valuable monomer.
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Yamaguchi, A., & Yajima, T. (2024, March 8). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Molecules, 29(1214). Retrieved from [Link]
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Milliken. (n.d.). Optimizing Polymer Properties with 2-(Trifluoromethyl)acrylic Acid Monomer. Retrieved from [Link]
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Maier, G., & Hecht, R. (1996). Poly (aryl ether oxazole) s with Trifluoromethyl Side Groups. Macromolecules, 29(21), 6757-6764. Retrieved from [Link]
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Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). The summary of fluoropolymers with their general properties. Retrieved from [Link]
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YouTube. (2024, February 22). Ring opening metathesis polymerization (ROMP). Retrieved from [Link]
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Matyjaszewski Polymer Group. (2014, May 14). Direct polymerization of functional monomers. Carnegie Mellon University. Retrieved from [Link]
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Douglas, J. T., et al. (2016). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 7(5), 3037-3042. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 19). What Is Ring-Opening Metathesis Polymerization (ROMP)?. YouTube. Retrieved from [Link]
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Wang, Y., & Kunioka, M. (2005). Ring-Opening Polymerization of Cyclic Monomers with Aluminum Triflate. Macromolecular Bioscience, 5(7), 634-640. Retrieved from [Link]
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Yamaguchi, A., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Molecules, 29(6), 1214. Retrieved from [Link]
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Finkel'shtein, E. S., et al. (2001). Synthesis of poly (4-methyl-2-pentyne) with various configurations of macromolecular chains. Polymer Science Series A, 43(10), 1007-1014. Retrieved from [Link]
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Wall, L. A., & Pummer, W. J. (1969). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2, 3, 5, 6-Tetrafluoro-4-trifluoromethylphenol. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 73A(2), 115–119. Retrieved from [Link]
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Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein journal of organic chemistry, 10, 1365–1371. Retrieved from [Link]
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Wang, Y., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3121. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a valuable trifluoromethylated building block in pharmaceutical and agrochemical research.[1] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] This document provides an in-depth examination of the synthetic strategy, focusing on a Barbier-type reaction, detailed step-by-step protocols, safety considerations, and analytical characterization. The presented methodology is designed to be adaptable for multigram to kilogram scale production, addressing the increasing demand for complex fluorinated intermediates.[2][3]
Introduction: The Significance of Trifluoromethylated Homoallylic Alcohols
The introduction of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The target molecule, this compound, belongs to the class of α-trifluoromethyl-α-hydroxy esters, which are precursors to a wide range of biologically active compounds. The presence of both a hydroxyl group and a terminal alkene functionality offers versatile handles for further chemical transformations, making it a highly valuable building block for the synthesis of complex molecular architectures.[4]
The synthesis of such tertiary alcohols often involves the nucleophilic addition of an organometallic reagent to a trifluoromethyl ketone or a related electrophile.[5] This guide focuses on a Barbier-type reaction, a one-pot procedure where an organometallic nucleophile is generated in situ from a metal and an organic halide in the presence of a carbonyl compound.[6] This approach offers several advantages for scale-up, including operational simplicity and tolerance to a wider range of functional groups compared to pre-formed Grignard or organolithium reagents.[7][8]
Synthetic Strategy: A Barbier-Type Allylation Approach
The chosen synthetic route involves the reaction of methyl trifluoropyruvate with an allyl halide in the presence of a metal, such as zinc or indium, to generate the desired product. This one-pot synthesis is advantageous for large-scale production due to its procedural simplicity.[6][9]
Reaction Scheme
Caption: Overall synthetic scheme for the Barbier-type synthesis.
Mechanistic Considerations
The Barbier reaction proceeds through the in situ formation of an organometallic species.[6] In this case, the metal (e.g., zinc) reacts with allyl bromide to form an allylzinc bromide species. This nucleophile then adds to the electrophilic carbonyl carbon of methyl trifluoropyruvate. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. The one-pot nature of this reaction avoids the separate preparation and handling of potentially unstable organometallic reagents.[7]
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl trifluoropyruvate | ≥98% | Commercial Source | Handle with care, corrosive. |
| Allyl bromide | ≥98%, stabilized | Commercial Source | Lachrymator, handle in a fume hood. |
| Zinc dust (<10 micron) | Reagent grade | Commercial Source | Activate prior to use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Use freshly distilled from a suitable drying agent. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercial Source | |
| Saturated aqueous NaCl solution | N/A | In-house prep | |
| Anhydrous magnesium sulfate | Reagent grade | Commercial Source | |
| Diethyl ether | Reagent grade | Commercial Source | For extraction. |
| Hexanes | Reagent grade | Commercial Source | For chromatography. |
| Ethyl acetate | Reagent grade | Commercial Source | For chromatography. |
Equipment Setup
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is essential for this reaction. All glassware should be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
Caption: A generalized workflow for the synthesis.
Step-by-Step Synthesis Protocol
-
Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (1.5 equivalents). To activate the zinc, a small amount of 1,2-dibromoethane in anhydrous THF can be added, and the mixture gently warmed until gas evolution ceases. This removes the deactivating oxide layer on the zinc surface.[10]
-
Reaction Initiation: To the flask containing activated zinc, add anhydrous THF. A solution of methyl trifluoropyruvate (1.0 equivalent) and allyl bromide (1.2 equivalents) in anhydrous THF is prepared in a dropping funnel.
-
Addition of Reactants: A small portion of the reactant solution is added to the zinc suspension to initiate the reaction, which is often indicated by a gentle exotherm. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by ¹⁹F NMR spectroscopy, looking for the disappearance of the methyl trifluoropyruvate signal and the appearance of the product signal.[11][12]
-
Quenching and Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are combined and concentrated to yield this compound as a colorless oil. For larger scales, distillation under reduced pressure can be an effective purification method.[13]
Safety Precautions
-
Trifluoroacetaldehyde Precursors: If using trifluoroacetaldehyde or its hydrate as a starting material for the pyruvate, be aware of its high volatility and toxicity.[14][15] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]
-
Allyl Bromide: This reagent is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Exothermic Reaction: The Barbier reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Inert Atmosphere: The reaction is sensitive to moisture and air. Maintaining a dry, inert atmosphere is crucial for good yields.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques.[18]
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.8 ppm, singlet, 3H), the methylene protons of the allyl group (~2.6 ppm, multiplet, 2H), the vinyl protons (~5.1-5.3 ppm and ~5.7-5.9 ppm, multiplets, 3H), and the hydroxyl proton (broad singlet, 1H). |
| ¹³C NMR | A quartet for the carbon bearing the CF₃ group due to C-F coupling (~75 ppm, J ≈ 30 Hz).[11] The CF₃ carbon itself will appear as a quartet at a lower field (~124 ppm, J ≈ 285 Hz).[11] Signals for the methyl ester carbonyl, the carbons of the allyl group, and the methyl ester carbon will also be present. |
| ¹⁹F NMR | A singlet for the CF₃ group, typically in the range of -70 to -80 ppm.[11][18] This is the most direct method to confirm the presence of the trifluoromethyl group.[18] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of a small neutral molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) | Characteristic absorption bands for the hydroxyl group (~3500 cm⁻¹, broad), the ester carbonyl group (~1740 cm⁻¹), and the C=C bond of the alkene (~1640 cm⁻¹). |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure that the zinc was properly activated and that the reaction was carried out under strictly anhydrous conditions. The quality of the methyl trifluoropyruvate is also critical; it should be freshly distilled if it has been stored for an extended period.
-
Side Reactions: The formation of byproducts can sometimes occur. The rate of addition of the reactants can be slowed down, and the reaction temperature can be lowered to minimize side reactions.
-
Purification Challenges: Fluorinated compounds can sometimes be challenging to purify by chromatography.[19] Careful selection of the eluent system is important. For larger scales, fractional distillation under reduced pressure is often a more practical purification method.[13]
Conclusion
The Barbier-type allylation of methyl trifluoropyruvate presents a reliable and scalable method for the synthesis of this compound. The operational simplicity of this one-pot reaction makes it an attractive choice for industrial applications. The detailed protocol and analytical data provided in this guide should enable researchers and drug development professionals to successfully synthesize and characterize this important fluorinated building block for their research and development needs.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Guidechem. (n.d.). TRIFLUOROACETALDEHYDE (cas 75-90-1) SDS/MSDS download.
- Benchchem. (2025).
- Synquest Labs. (n.d.). Trifluoroacetaldehyde ethyl hemiacetal.
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
- Fisher Scientific. (2024).
- University of Pennsylvania | PCI. (2020). Fluorinated building blocks for organic synthesis and macromolecule synthesis.
- ACS Publications. (n.d.). Stereoselective Barbier-Type Allylation Reaction of Trifluoromethyl Aldimines | The Journal of Organic Chemistry.
- Synquest Labs. (n.d.). Trifluoroacetaldehyde diethyl acetal.
- Benchchem. (2025).
- NIH. (n.d.).
- ACS Publications. (2017).
- NIH. (n.d.).
- Blucher Proceedings. (2011).
- Fisher Scientific. (2025).
- ResearchGate. (n.d.).
- American Chemical Society. (2015).
- ChemistryViews. (2018). Synthesis of α-Trifluoromethyl Esters.
- Alfa Chemistry. (n.d.). Barbier Reaction.
- ResearchGate. (n.d.). (PDF)
- Wikipedia. (n.d.). Barbier reaction.
- Google Patents. (n.d.).
- NIH. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC.
- Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
- BenchChem. (2025).
- NIH. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds.
- The Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F.
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand | ACS Omega.
- Organic Chemistry Portal. (n.d.).
- AdiChemistry. (n.d.).
- Alchem Pharmtech. (n.d.). CAS 117015-45-9 | Methyl 2-hydroxy-2-(trifluoromethyl)
- ABI Chem. (n.d.). METHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)
- ResearchGate. (2025).
- Organic Syntheses Procedure. (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±) -.
- Google Patents. (n.d.).
- PrepChem.com. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). An improved synthesis of (4S)-4,5-O-isopropylidenepent- (2Z)
- Google Patents. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. Technology - Fluorinated building blocks for organic synthesis and macromolecule synthesis [upenn.technologypublisher.com]
- 5. researchgate.net [researchgate.net]
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- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
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- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Allylation yielding Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Trifluoromethylated Compounds
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the CF₃ group can enhance metabolic stability, binding affinity, and bioavailability. When a trifluoromethyl group is attached to a stereocenter, the precise three-dimensional arrangement of atoms becomes critical for biological activity. Consequently, the development of robust and highly enantioselective methods for the synthesis of chiral trifluoromethylated building blocks is a paramount objective in modern organic chemistry.
Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate is a versatile chiral building block that contains a trifluoromethylated tertiary alcohol and a terminal alkene. This combination of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of more complex chiral molecules. This application note provides a detailed guide to the asymmetric synthesis of this compound via the catalytic allylation of methyl trifluoropyruvate, focusing on the underlying principles and a practical, step-by-step protocol.
Reaction Principle: Asymmetric Allylation of a Trifluoromethyl Ketoester
The core transformation is the enantioselective nucleophilic addition of an allyl group to the electrophilic carbonyl carbon of methyl trifluoropyruvate. The high electrophilicity of the ketone, activated by the adjacent trifluoromethyl and ester groups, facilitates the reaction. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that creates a chiral environment around the substrate, directing the approach of the nucleophile to one of the two enantiotopic faces of the carbonyl group.
Among the various catalytic systems developed for asymmetric allylations, those based on titanium(IV) isopropoxide and 1,1'-bi-2-naphthol (BINOL) have proven to be particularly effective for activated ketones. The in-situ generated Ti-BINOL complex functions as a chiral Lewis acid, coordinating to the carbonyl oxygen of the methyl trifluoropyruvate. This coordination not only activates the substrate towards nucleophilic attack but also provides the steric and electronic cues necessary to control the stereochemical outcome of the reaction. Allyltrimethylsilane is a commonly employed allylating agent in these reactions due to its stability, commercial availability, and favorable reactivity profile.
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Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with checkpoints for confirming the formation of the active catalyst and the final product.
Materials and Reagents:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Methyl 3,3,3-trifluoropyruvate
-
Allyltrimethylsilane
-
Dichloromethane (DCM), anhydrous
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Magnetic stir plate
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer (¹H, ¹³C, ¹⁹F capabilities)
Step-by-Step Procedure:
Part 1: In-situ Preparation of the Chiral Ti-BINOL Catalyst
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-BINOL (0.22 mmol).
-
Add anhydrous dichloromethane (5 mL) to dissolve the (R)-BINOL.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium(IV) isopropoxide (0.2 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 1 hour. The solution should turn from colorless to a deep red or orange color, indicating the formation of the active Ti-BINOL complex. This color change is a critical checkpoint.
Part 2: Asymmetric Allylation Reaction
-
Cool the catalyst solution to -20 °C using a suitable cooling bath.
-
In a separate, dry vial, dissolve methyl 3,3,3-trifluoropyruvate (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Slowly add the solution of methyl 3,3,3-trifluoropyruvate to the catalyst mixture at -20 °C over 5 minutes.
-
After stirring for 15 minutes, add allyltrimethylsilane (1.5 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
Part 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Data and Characterization
The identity and purity of the synthesized this compound should be confirmed by NMR spectroscopy.
| Parameter | Expected Value |
| Yield | 75-90% |
| Enantiomeric Excess (ee) | >90% (determined by chiral HPLC or GC) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85 (m, 1H), 5.20 (m, 2H), 3.85 (s, 3H), 3.50 (br s, 1H), 2.70 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.5, 131.0, 122.5 (q, J = 285 Hz), 119.5, 75.0 (q, J = 30 Hz), 53.0, 40.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -78.5 (s) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Troubleshooting and Scientific Insights
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the product.
-
Solution: Ensure all reagents and solvents are anhydrous, as the Ti-BINOL catalyst is sensitive to moisture. Monitor the reaction closely by TLC to avoid prolonged reaction times which might lead to side reactions.
-
-
Low Enantioselectivity:
-
Cause: Impure (R)-BINOL or improper formation of the catalyst.
-
Solution: Use high-purity (R)-BINOL. Ensure the catalyst formation step is carried out correctly, observing the characteristic color change. The reaction temperature is also critical; lower temperatures generally lead to higher enantioselectivity.
-
-
Difficult Purification:
-
Cause: Presence of tin byproducts from the allylating agent.
-
Solution: A thorough aqueous work-up is crucial to remove most of the tin salts. If necessary, a second purification by column chromatography may be performed.
-
Workflow Visualization
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} .dot
References
-
PubChem Compound Summary for CID 24978338, Methyl 2-hydroxy-2-methylpent-4-enoate. National Center for Biotechnology Information. [Link]
-
Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]
-
Catalytic Asymmetric Synthesis of α-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement: Stereoselectivity and Mechanistic Insight. Organic Letters. [Link]
-
Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. Angewandte Chemie International Edition. [Link]
-
Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement. Chemical Science. [Link]
-
Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. Nature Communications. [Link]
-
Asymmetric synthesis of either diastereomer of trifluoromethylated allylic amines by the selective reduction of trifluoromethyl α,β-unsaturated N-tert-butanesulfinyl ketoimines. Chemical Communications. [Link]
-
Novel and Convenient Aldolization of Methyl 3,3,3-Trifluoropyruvate Using Enamines Instead of Ketones. ResearchGate. [Link]
-
Alchem Pharmtech, this compound, CAS 117015-45-9. Alchem Pharmtech. [Link]
-
PubChem Compound Summary for CID 16124044, Methyl 2-hydroxy-2-(trifluoromethyl)pentanoate. National Center for Biotechnology Information. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. [Link]
-
Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E). Journal of the American Chemical Society. [Link]
-
Highly enantioselective alkynylation of aldehydes using a new BINOL/Ti(OiPr)4/chiral sulfonamide catalyst system. Chirality. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express. [Link]
-
Effect of water on BINOL/Ti((OPr)-Pr-i)(4) solution mixtures: The nature of a catalytic precursor of enantioselective sulfoxidation. ResearchGate. [Link]
Application Notes and Protocols: Harnessing Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate Derivatives for Advanced Click Chemistry Applications
Introduction: The Strategic Advantage of Trifluoromethylated Building Blocks in Click Chemistry
In the landscape of modern chemical biology and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] When combined with the efficiency and orthogonality of click chemistry, trifluoromethylated building blocks become powerful tools for creating novel conjugates with tailored properties.[3]
This guide focuses on the versatile building block, Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, and its derivatives. The presence of a tertiary alcohol, a terminal alkene, and an ester group provides multiple handles for synthetic diversification, allowing for its seamless integration into various click chemistry workflows. These derivatives are ideal for applications ranging from bioconjugation and drug delivery to materials science.
Core Concepts: A Trio of Click Chemistry Reactions
This document will detail protocols for three major click chemistry reactions utilizing derivatives of this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction for forming a stable triazole linkage between an azide and a terminal alkyne.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for biological applications where the cytotoxicity of copper is a concern.[6][7]
-
Thiol-Ene Radical Addition: An efficient method for linking thiols to alkenes, forming a stable thioether bond.[8][9]
Synthesis of Key Intermediates
The successful application of this compound in click chemistry hinges on its derivatization to incorporate the necessary functional groups (azides or alkynes). While a direct synthesis of this specific molecule is not extensively reported, its preparation can be conceptually based on the nucleophilic addition of a trifluoromethyl group to a suitable keto-ester precursor, a common strategy for creating trifluoromethylated alcohols.[10]
Here, we propose a logical and scientifically sound pathway for the synthesis of key azide and alkyne derivatives from the parent molecule.
Proposed Synthesis of an Azide-Functionalized Derivative
A plausible route to an azide-functionalized derivative involves the conversion of the terminal alkene to a primary alcohol via hydroboration-oxidation, followed by tosylation and subsequent displacement with sodium azide.
Caption: Proposed synthetic workflow for an azide-functionalized derivative.
Proposed Synthesis of an Alkyne-Functionalized Derivative
To introduce a terminal alkyne, the hydroxyl group can be etherified using a propargyl bromide in the presence of a strong base like sodium hydride.
Caption: Proposed synthetic workflow for an alkyne-functionalized derivative.
Application Protocols
The following protocols are designed to be robust and adaptable for various research applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-functionalized derivative of this compound with an azido-containing biomolecule (e.g., a peptide or protein).
Materials:
-
Alkyne-functionalized this compound derivative
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized derivative in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized biomolecule in PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
PBS to a final volume of 1 mL.
-
10 µL of the 10 mM azide-functionalized biomolecule stock solution (final concentration: 100 µM).
-
20 µL of the 10 mM alkyne-functionalized derivative stock solution (final concentration: 200 µM).
-
10 µL of the 10 mM TBTA stock solution (final concentration: 100 µM).
-
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add 10 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).
-
Immediately add 10 µL of the 500 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
Vortex the mixture gently.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity purification).
-
Causality Behind Experimental Choices:
-
Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalytic species.
-
TBTA is a ligand that stabilizes the Cu(I) oxidation state and prevents oxidative damage to biomolecules.
-
A slight excess of the alkyne derivative is used to ensure complete conjugation of the azide-functionalized biomolecule.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of the azide-functionalized derivative with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized molecule.
Materials:
-
Azide-functionalized this compound derivative
-
DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized derivative in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
PBS to a final volume of 1 mL.
-
10 µL of the 10 mM azide-functionalized derivative stock solution (final concentration: 100 µM).
-
15 µL of the 10 mM DBCO-functionalized molecule stock solution (final concentration: 150 µM).
-
-
Vortex the mixture gently.
-
-
Incubation and Monitoring:
-
Incubate the reaction at 37°C for 2-12 hours.
-
Monitor the reaction progress using LC-MS or another appropriate analytical technique.
-
-
Purification:
-
Purify the product using standard chromatographic techniques (e.g., HPLC or flash chromatography).
-
Causality Behind Experimental Choices:
-
The reaction is performed at 37°C to increase the reaction rate, although it can proceed at room temperature.
-
No copper catalyst is required, making this method suitable for live-cell labeling and other sensitive biological applications.[6][7]
Protocol 3: Thiol-Ene Radical Addition
This protocol describes the conjugation of the parent this compound with a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Methanol or other suitable solvent
-
UV lamp (365 nm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 100 mM solution of this compound in methanol.
-
Prepare a 100 mM solution of the thiol-containing molecule in methanol.
-
Prepare a 10 mg/mL solution of DMPA in methanol.
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine:
-
1 mL of the this compound solution.
-
1 mL of the thiol-containing molecule solution.
-
100 µL of the DMPA solution.
-
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.
-
-
Initiation and Incubation:
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Remove the solvent under reduced pressure and purify the product by flash chromatography.
-
Causality Behind Experimental Choices:
-
DMPA is a photoinitiator that generates radicals upon UV irradiation, which then initiate the thiol-ene reaction.
-
The removal of oxygen is crucial as it can act as a radical scavenger and inhibit the polymerization.[8]
Data Presentation
Table 1: Comparison of Click Chemistry Reactions
| Feature | CuAAC | SPAAC | Thiol-Ene |
| Catalyst | Copper(I) | None | Radical Initiator |
| Bioorthogonality | Good (with ligands) | Excellent | Moderate |
| Reaction Rate | Fast | Moderate to Fast | Very Fast |
| Functional Groups | Azide, Alkyne | Azide, Strained Alkyne | Thiol, Alkene |
| Typical Conditions | Aqueous buffer, RT | Aqueous buffer, RT-37°C | Organic solvent, UV |
Conclusion
The derivatives of this compound represent a valuable class of building blocks for click chemistry. Their trifluoromethyl group offers significant advantages in modulating molecular properties, while the versatile functional handles allow for straightforward incorporation into CuAAC, SPAAC, and thiol-ene reaction schemes. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of these compounds in drug discovery, bioconjugation, and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click Chemistry [ias.tuwien.ac.at]
- 6. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this fluorinated building block. Here, we address common challenges and provide in-depth, experience-driven solutions in a direct question-and-answer format.
I. Reaction Overview & Key Challenges
The synthesis of this compound typically involves the nucleophilic addition of an allyl organometallic reagent to a trifluoroacetyl-containing precursor. Common synthetic routes include Barbier-type or Grignard-type reactions.
The primary challenges in this synthesis often revolve around:
-
Low Yields: Incomplete reaction or formation of side products.
-
Side Reactions: Competing reaction pathways that consume starting materials or the desired product.
-
Purification Difficulties: Separation of the target compound from structurally similar impurities.
-
Reagent Instability: Decomposition of organometallic reagents or the product.
Below is a general schematic for the synthesis:
Caption: General workflow for the synthesis of the target molecule.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Formation of the Organometallic Reagent:
-
Metal Activation: The surface of the metal (e.g., Zinc, Magnesium) may be passivated by an oxide layer. Ensure the metal is activated prior to the reaction.
-
For Zinc: Activation can be achieved by treatment with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
For Magnesium: Use of iodine (a small crystal) or 1,2-dibromoethane can help initiate the Grignard reagent formation.
-
-
Solvent Purity: The presence of water or protic impurities in the solvent will quench the organometallic reagent. Ensure you are using anhydrous solvents.[1]
2. Side Reactions:
-
Enolization of the Ester: If using a strong, sterically hindered base-like Grignard reagent, deprotonation of the methyl trifluoroacetate can occur, leading to the formation of an enolate and reducing the amount of starting material available for the desired reaction.[2]
-
Reduction of the Carbonyl: Some Grignard reagents can act as reducing agents, especially with hindered ketones, converting the trifluoroacetyl group to a trifluoromethyl alcohol without the addition of the allyl group.[2][3]
3. Reaction Conditions:
-
Temperature Control: These reactions are often exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, a temperature that is too low may result in an incomplete reaction. A common starting point is to initiate the reaction at 0°C and then allow it to slowly warm to room temperature.[1]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Solvent | Anhydrous THF or Diethyl Ether | Quenching of organometallic reagent |
| Temperature | 0°C to Room Temperature | Side reactions or incomplete reaction |
| Atmosphere | Inert (Nitrogen or Argon) | Reaction with atmospheric moisture/oxygen |
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common byproduct in this reaction is the dimer of the allyl group, 1,5-hexadiene, formed from the coupling of two allyl radicals. This is particularly prevalent in Barbier-type reactions where the organometallic species is generated in situ.[4][5]
Another possibility is the formation of a product resulting from the reaction of the organometallic reagent with the ester functionality of another product molecule.
Troubleshooting Steps:
-
Slow Addition: Add the allyl bromide to the suspension of the metal and methyl trifluoroacetate slowly. This helps to maintain a low concentration of the generated organometallic reagent, favoring the reaction with the ester over self-coupling.
-
Choice of Metal: The choice of metal can influence the outcome. Indium, for example, is known to be effective in aqueous media and can sometimes suppress side reactions.[5]
Q3: How can I effectively purify my final product?
A3: The purification of fluorinated esters can be challenging due to their volatility and sometimes similar polarity to byproducts.
1. Distillation:
-
Vacuum distillation is often the preferred method for purifying the final product. Due to the presence of the hydroxyl group, it is important to avoid excessive heat to prevent dehydration or other decomposition reactions. Distillation in the presence of a mild organic base, such as tri-n-butylamine, can help to remove acidic impurities like fluoride ions.[6]
2. Column Chromatography:
-
Silica gel chromatography can be used, but care must be taken. The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) can mitigate this.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes.
3. ¹⁹F NMR for Purity Assessment:
-
Due to the presence of the trifluoromethyl group, ¹⁹F NMR is an excellent tool for assessing the purity of your product and identifying fluorine-containing byproducts.[1]
Q4: My product seems to decompose upon standing. What is the cause and how can I prevent it?
A4: The product, a β-hydroxy ester with a trifluoromethyl group, can be susceptible to decomposition.
-
Retro-Aldol/Reformatsky Reaction: The reverse of the formation reaction can occur, especially in the presence of acid or base, leading to the cleavage of the newly formed carbon-carbon bond.
-
Dehydration: The tertiary alcohol can undergo dehydration to form an alkene, particularly under acidic conditions or upon heating.
Stabilization and Storage:
-
Neutral pH: Ensure all acidic or basic residues from the workup are removed. A final wash with brine during the workup can help.
-
Cold and Dark Storage: Store the purified product at a low temperature (e.g., in a refrigerator or freezer) and protected from light to minimize decomposition.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
III. Experimental Protocols
Protocol 1: Barbier-Type Synthesis
This protocol outlines a general procedure for a Barbier-type synthesis, which involves the in-situ generation of the organometallic reagent.[4][5][7]
Caption: Step-by-step Barbier-type synthesis protocol.
Protocol 2: Grignard-Type Synthesis
This protocol involves the pre-formation of the Grignard reagent before its addition to the trifluoroacetate ester.[3]
Caption: Two-stage protocol for Grignard-type synthesis.
IV. References
-
Google Patents. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
-
Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
ACS Publications. The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Google Patents. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
-
Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. [Link]
-
NIH. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC. [Link]
-
ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous.... [Link]
-
PubChem. Methyl 2-hydroxy-2-methylpent-4-enoate | C7H12O3 | CID 24978338. [Link]
-
Alchem Pharmtech. CAS 117015-45-9 | this compound. [Link]
-
RSC Publishing. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Barbier reaction. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
NROChemistry. Barbier Reaction: Mechanism & Examples. [Link]
-
NIH. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. [Link]
-
NIH. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. [Link]
-
RSC Publishing. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F. [Link]
-
ACS Publications. Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF | The Journal of Organic Chemistry. [Link]
-
ResearchGate. Unusual reactions of Grignard reagents toward fluoroalkylated esters | Request PDF. [Link]
-
PubMed. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link]
-
ACS Publications. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts | The Journal of Organic Chemistry. [Link]
-
SpectraBase. Methyl 3-hydroxy-2-(trifluoromethyl)-4-pentenoate - Optional[MS (GC)] - Spectrum. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
NIH. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. [Link]
-
Reddit. Grignard side reactions : r/chemistry. [Link]
-
Bentham Science. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]
-
Amanote Research. (PDF) Mechanism of the Grignard Addition Reaction. V. the. [Link]
-
PubChem. Methyl 2-hydroxy-2-(trifluoromethyl)pentanoate | C7H11F3O3 | CID 16124044. [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
-
The Good Scents Company. methyl 2-hydroxy-4-methyl valerate, 40348-72-9. [Link]
-
Google Patents. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 7. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies grounded in mechanistic insights and field-proven experience. Our goal is to empower you to optimize your synthetic protocols, maximize yields, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the Barbier-type allylation of methyl trifluoropyruvate. This one-pot reaction involves the reaction of methyl trifluoropyruvate with an allyl halide (typically allyl bromide) in the presence of a metal promoter, such as indium or zinc, in a suitable solvent like THF. This method is often preferred due to its relatively mild reaction conditions and good functional group tolerance.
Q2: I am observing a significant amount of a byproduct with a similar mass but different retention time in my LC-MS analysis. What could it be?
A common impurity is the isomeric product, Methyl 4-hydroxy-4-(trifluoromethyl)hept-6-enoate , which arises from a competing ene reaction . This side reaction is particularly favored at elevated temperatures where the trifluoromethyl group of methyl trifluoropyruvate acts as a potent enophile, reacting with the allylating agent.
Q3: My reaction yield is consistently low, even with complete consumption of the starting material. What are the likely causes?
Low yields can stem from several factors beyond the primary side reactions. Key areas to investigate include:
-
Metal Promoter Activity: Ensure the zinc or indium is sufficiently activated. For instance, zinc dust may require activation with reagents like HCl or I2 to remove the passivating oxide layer.
-
Solvent Purity: The presence of water in the solvent (e.g., THF) can quench the organometallic intermediate, leading to the formation of byproducts and reduced yield. Always use freshly distilled or anhydrous solvents.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like the ene reaction, ultimately lowering the yield of the desired product.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of Isomeric Byproduct (Ene Reaction)
Symptoms:
-
A significant peak in GC-MS or LC-MS analysis corresponding to the mass of an isomer of the target compound.
-
Complex NMR spectra showing additional signals, particularly in the vinyl and aliphatic regions.
Root Cause Analysis: The ene reaction is a concerted pericyclic reaction that can compete with the desired Barbier-type allylation. The trifluoromethyl group in methyl trifluoropyruvate makes the carbonyl carbon highly electrophilic, but it also activates the carbonyl group for the ene reaction, especially at higher temperatures.
Solution: Careful control of the reaction temperature is crucial. It is recommended to maintain the reaction temperature below 25°C. Initiating the reaction at 0°C and allowing it to slowly warm to room temperature can significantly suppress the ene reaction pathway.
Experimental Protocol: Temperature-Controlled Barbier-Type Allylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust and allyl bromide to anhydrous THF in a flame-dried flask.
-
Initiation: Cool the suspension to 0°C using an ice bath.
-
Slow Addition: Add a solution of methyl trifluoropyruvate in anhydrous THF dropwise to the cooled suspension over a period of 1-2 hours.
-
Reaction: Stir the reaction mixture at 0°C for an additional hour after the addition is complete, then allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.
Data Presentation: Temperature Effect on Product Distribution
| Reaction Temperature (°C) | Desired Product Yield (%) | Ene Product Yield (%) |
| 0 → 25 | 85-90 | < 5 |
| 40 | 60-70 | 15-20 |
| 60 (Reflux) | 40-50 | 30-40 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Visualization: Competing Reaction Pathways
Caption: Competing Barbier-type allylation and ene reaction pathways.
Issue 2: Formation of Diallylated Byproduct
Symptoms:
-
A peak in the mass spectrum corresponding to the addition of two allyl groups to the starting material.
-
Reduced yield of the desired mono-allylated product.
Root Cause Analysis: The formation of a diallylated product, 2-(Trifluoromethyl)pent-4-en-2-ol , can occur if the initially formed zinc alkoxide of the product is sufficiently reactive to undergo a second allylation. This is more likely if an excess of the allylating agent and metal promoter is used.
Solution: Employing a stoichiometric amount of the allylating agent and the metal promoter relative to the methyl trifluoropyruvate is critical. Using a slight excess of the pyruvate can help ensure that the allylating agent is the limiting reagent.
Visualization: Stoichiometry Control
Caption: Impact of stoichiometry on product formation.
References
-
Z. G. Sang, Y. Y. Jiang, Y. F. Wang, X. P. Wang, Y. C. Liu, & M. M. Zhang. (2020). Synthesis and biological activity of novel trifluoromethyl-containing alcohol derivatives. Journal of Chemical Research, 44(5-6), 333-338. [Link]
-
Qing-Yun Chen & Jian-Guo Ri. (1993). A convenient synthesis of trifluoromethyl-containing homoallylic alcohols. Journal of Fluorine Chemistry, 63(3), 235-241. [Link]
-
L. F. Song, C. H. T. Chen, R. D. Tillyer, & U. H. Dolling. (2006). The Ene Reaction of Methyl Trifluoropyruvate with Alkenes. Organic Letters, 8(25), 5701-5704. [Link]
-
R. D. Rieke. (1989). The preparation of highly reactive metals and their application in organic and organometallic synthesis. Science, 246(4935), 1260-1264. [Link]
Optimizing reaction conditions for Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate synthesis
Welcome to the comprehensive technical support guide for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our aim is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Introduction to the Synthesis
The target molecule, this compound, is a valuable building block in medicinal and agricultural chemistry. The presence of the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of larger molecules. The most common and effective method for its synthesis is the nucleophilic trifluoromethylation of the corresponding α-ketoester, methyl 2-oxopent-4-enoate, using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).
This reaction is typically initiated by a catalytic amount of a fluoride source, which activates the TMSCF₃ to deliver a trifluoromethyl nucleophile to the electrophilic carbonyl carbon of the α-ketoester.
Visualizing the Reaction Pathway
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and trifluoromethylating agent for this synthesis?
A1: The recommended starting material is methyl 2-oxopent-4-enoate . The most effective and widely used trifluoromethylating agent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃) , also known as the Ruppert-Prakash reagent .[1] This reagent is favored for its relative stability and commercial availability.
Q2: Which initiators are suitable for this reaction, and what are their pros and cons?
A2: The reaction requires a nucleophilic initiator to activate the TMSCF₃. Fluoride sources are the most common choice.
| Initiator | Pros | Cons |
| Tetrabutylammonium fluoride (TBAF) | Highly soluble in organic solvents, very effective. | Can be challenging to obtain in a truly anhydrous form; residual water will quench the reaction. |
| Cesium fluoride (CsF) | Less hygroscopic than TBAF, effective initiator. | Lower solubility in some organic solvents compared to TBAF. |
| Potassium fluoride (KF) | Inexpensive and readily available. | Generally lower reactivity and solubility. |
For optimal results, it is crucial to use an anhydrous initiator.[2]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters must be carefully controlled:
-
Anhydrous Conditions: The trifluoromethyl anion is highly basic and reactive, and will be readily quenched by protic sources like water. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
-
Stoichiometry: A slight excess of TMSCF₃ (typically 1.2-1.5 equivalents) is often used to ensure complete conversion of the starting material. The initiator is used in catalytic amounts (typically 5-10 mol%).
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common and effective solvent for this reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: I am observing very low conversion of my starting material, methyl 2-oxopent-4-enoate. What are the likely causes?
A: Low or no product formation is a common issue that can usually be traced back to a few key factors.
Caption: Decision tree for troubleshooting low product yield.
-
Cause 1: Inactive Initiator. The most common culprit is a wet or degraded fluoride initiator. TBAF, in particular, is highly hygroscopic.
-
Solution: Use a freshly opened bottle of anhydrous TBAF solution in THF. If you suspect your initiator is wet, it can be dried under high vacuum, though purchasing a new, sealed bottle is often more reliable. For CsF, ensure it has been stored in a desiccator.
-
-
Cause 2: Degraded Ruppert-Prakash Reagent (TMSCF₃). While more stable than many other organometallic reagents, TMSCF₃ can degrade upon prolonged exposure to moisture.
-
Solution: Use a fresh bottle of TMSCF₃ from a reputable supplier. Ensure it has been stored under an inert atmosphere.
-
-
Cause 3: Non-anhydrous Reaction Conditions. The presence of water in your solvent or on your glassware will quench the trifluoromethyl anion as it is formed.
-
Solution: Flame-dry all glassware under vacuum or in a stream of inert gas before use. Use freshly distilled, anhydrous solvent. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired product, but I am also seeing a significant amount of an unknown byproduct. What could this be?
A: In the case of α,β-unsaturated α'-ketoesters, the primary competing reaction is 1,4-conjugate addition of the trifluoromethyl group.
-
Understanding 1,2- vs. 1,4-Addition:
-
1,2-Addition (Desired): The trifluoromethyl nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of the desired tertiary alcohol.
-
1,4-Addition (Side Product): The nucleophile attacks the β-carbon of the double bond. While the trifluoromethyl anion is considered a "hard" nucleophile and generally favors 1,2-addition, 1,4-addition can occur under certain conditions.[1]
-
-
Factors Influencing Selectivity:
-
Temperature: Lower reaction temperatures generally favor 1,2-addition. Running the reaction at 0°C or even lower temperatures may improve selectivity.
-
Lewis Acids: The presence of certain Lewis acids can alter the regioselectivity. Ensure your starting materials and reagents are free from acidic impurities.
-
-
Solution:
-
Lower the Reaction Temperature: Initiate the reaction at -78°C and allow it to slowly warm to room temperature. This can significantly improve the selectivity for 1,2-addition.
-
Purification: If a small amount of the 1,4-adduct is formed, it can often be separated from the desired product by column chromatography.
-
Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 2-oxopent-4-enoate
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in anhydrous THF
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add methyl 2-oxopent-4-enoate (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TMSCF₃ (1.2 equiv) dropwise to the stirred solution.
-
Add TBAF (0.1 equiv, 1M solution in THF) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
References
- BenchChem.
- Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
Sources
Technical Support Center: Purification of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the technical support guide for the purification of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to help you overcome common challenges and achieve high purity for this valuable trifluoromethylated building block.
Introduction
This compound is a versatile intermediate in organic synthesis, notable for its trifluoromethylated tertiary alcohol and reactive allyl functionalities. These structural features, while synthetically useful, also present unique purification challenges. Impurities can arise from starting materials, side reactions, or product degradation. This guide offers a systematic, question-and-answer-based approach to identifying and removing these impurities, ensuring the integrity of your subsequent experimental steps.
Troubleshooting & FAQs
This section addresses specific issues encountered during the purification of this compound.
Q1: My crude product is contaminated with a volatile, low-boiling point impurity. What is it and how can I remove it?
A1: The most common low-boiling impurities are residual solvents from the reaction or workup, such as diethyl ether, tetrahydrofuran (THF), or ethyl acetate. While rotary evaporation removes the bulk of these solvents, trace amounts often remain.
-
Causality: These solvents become trapped within the viscous product oil. Standard rotary evaporation may not provide a low enough vacuum or sufficient time to remove them completely.
-
Solution:
-
High Vacuum: Place the flask on a high-vacuum line (Schlenk line) for several hours. This is often sufficient to remove residual volatile organics.
-
Fractional Distillation: If the impurity is a reaction byproduct with a boiling point close to the solvent's, careful fractional distillation under atmospheric or reduced pressure is the most effective method.[1][2] The significant difference in boiling points between common solvents and the much higher-boiling product makes this separation straightforward.
-
Q2: My NMR analysis shows the presence of unreacted methyl trifluoropyruvate. How do I separate it from my product?
A2: This is a common issue where the electrophilic starting material is not fully consumed. The key difference for separation is polarity: your product contains a hydroxyl group, making it significantly more polar than the starting ketone.
-
Causality: Incomplete reaction due to stoichiometry, deactivation of the nucleophile, or insufficient reaction time.
-
Solution: Flash Column Chromatography. This is the ideal method for this separation.
-
Principle: The polar tertiary alcohol in your product will have a stronger affinity for the polar silica gel stationary phase than the less polar ketone starting material.
-
Procedure: Using a non-polar/polar solvent system (e.g., ethyl acetate/hexanes), the methyl trifluoropyruvate will elute first, followed by your pure product. You can determine the optimal solvent system by first running TLC plates.[3] Aim for an Rf value of ~0.3 for your product. A good starting point for solvent polarity is 10-20% ethyl acetate in hexanes.[4]
-
Q3: The purified product appears cloudy or "wet," and NMR shows a broad water peak. How can I effectively dry the compound?
A3: The presence of a hydroxyl group makes the product hygroscopic. Furthermore, like many allylic alcohols, it may form an azeotrope with water, making simple evaporation ineffective.[5][6]
-
Causality: Water is introduced during the aqueous workup and can be difficult to remove due to hydrogen bonding and potential azeotrope formation.
-
Solutions:
-
Aggressive Extraction & Drying: During the workup, after washing with aqueous solutions, wash the organic layer thoroughly with saturated sodium chloride (brine). Brine helps to draw water out of the organic phase. Afterwards, dry the organic solution over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), ensuring sufficient quantity and contact time.
-
"Salting Out": This technique is highly effective for breaking alcohol-water azeotropes.[7] After the initial workup, if water persists, the crude product can be dissolved in a suitable solvent and stirred over anhydrous potassium carbonate. The K₂CO₃ will absorb water and can be filtered off.[8]
-
Azeotropic Distillation: Dissolve the crude product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Distilling off the toluene-water azeotrope under atmospheric or reduced pressure will effectively remove the water.
-
Q4: My product is a dark, viscous oil and appears to have polymerized upon heating. Is it salvageable?
A4: The allyl group is susceptible to both thermal and radical-initiated polymerization. This is a significant risk, especially during purification by distillation.
-
Causality: High temperatures during distillation can initiate polymerization of the vinyl group. The presence of trace radical initiators (e.g., peroxides in old ether solvents) can also cause this issue.
-
Solutions:
-
Vacuum Distillation: Always distill this compound under reduced pressure (vacuum). This lowers the required boiling temperature significantly, minimizing the risk of thermal decomposition and polymerization.[9]
-
Add Inhibitors: Before distillation, consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask.
-
Prioritize Chromatography: If the product is particularly sensitive, flash column chromatography is a non-thermal purification method and should be the preferred approach.[10]
-
Q5: My ester group is hydrolyzing to a carboxylic acid during purification on silica gel. How can I prevent this?
A5: Standard silica gel is slightly acidic (pH ~4-5), which can be sufficient to catalyze the hydrolysis of sensitive esters, especially in the presence of nucleophilic solvents like methanol.
-
Causality: The acidic nature of the silica gel surface promotes the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is exacerbated if methanol is used as a co-solvent.[4]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your column solvent and add ~1% triethylamine (or another volatile base) relative to the solvent volume. Flush the column with several column volumes of this solvent mixture before loading your sample. This will neutralize the acidic sites.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase for chromatography.[11] It is not acidic and will not promote ester hydrolysis.
-
Avoid Protic/Acidic Solvents: Avoid using methanol as a co-solvent if possible. If higher polarity is needed, dichloromethane is a better choice than methanol.[4][11] During workup, use a mild base like sodium bicarbonate (NaHCO₃) for washes instead of stronger bases like sodium hydroxide (NaOH).
-
Data & Visualization
Key Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |
| This compound | C₇H₉F₃O₃ | 198.14 | Not well documented; requires vacuum distillation | Product; polar |
| Methyl Trifluoropyruvate | C₄H₃F₃O₃ | 156.06 | ~105-106 | Starting material; less polar than product |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | Starting material; non-polar |
| Water | H₂O | 18.02 | 100 | Impurity; highly polar, forms azeotropes |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Solvent; volatile, non-polar |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Solvent/Eluent; volatile, polar aprotic |
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Flowchart
Sources
- 1. vernier.com [vernier.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. sorbtech.com [sorbtech.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. EP0249648B1 - Process for purifying allyl alcohol - Google Patents [patents.google.com]
- 7. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Stabilizing Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the technical support center for Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling and storage of this versatile building block. Our goal is to ensure the integrity of your experiments by preventing the unintended decomposition of this valuable reagent.
Understanding the Instability of this compound
This compound is a unique molecule that combines the functionalities of an α-hydroxy ester, a trifluoromethyl group, and an allylic alcohol. While these features make it a powerful tool in organic synthesis, they also contribute to its potential instability. Decomposition can be triggered by several factors, including trace impurities, inappropriate storage conditions, and exposure to air or moisture. This guide will walk you through the potential decomposition pathways and provide actionable solutions to maintain the stability of your compound.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: I've noticed a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?
A1: This is a common issue and can be attributed to several factors. The primary suspects are trace amounts of acid or base, which can catalyze the hydrolysis of the methyl ester. The presence of water in the sample or from atmospheric moisture can facilitate this process. Additionally, the allylic alcohol moiety is susceptible to rearrangement or oxidation, which can be initiated by light or trace metal impurities.
Q2: My reaction yield is lower than expected when using an older bottle of this compound. Could decomposition be the culprit?
A2: Absolutely. The decomposition of the starting material will directly impact your reaction yield. The primary decomposition pathways to consider are:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acid or base catalysts.
-
Allylic Rearrangement/Oxidation: The allylic alcohol can undergo rearrangement, especially if heated or exposed to acidic conditions. Oxidation of the alcohol to a ketone or aldehyde is also possible, particularly with prolonged exposure to air.
Q3: I suspect my sample has started to decompose. Are there any simple analytical tests I can perform to confirm this?
A3: Yes, several analytical techniques can help you assess the purity of your sample:
-
¹H NMR Spectroscopy: Look for the appearance of new signals or a change in the integration of existing peaks. For example, the hydrolysis of the methyl ester would lead to the disappearance of the methyl singlet around 3.8 ppm and the appearance of a broad carboxylic acid proton signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique to detect and identify volatile impurities and decomposition products.
-
Karl Fischer Titration: To quantify the water content in your sample, as this is a key factor in hydrolysis.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To maximize the shelf-life of your compound, we recommend the following storage protocol:
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can accelerate decomposition.
Q5: Are there any chemical stabilizers I can add to my sample to prevent decomposition?
A5: Yes, the addition of a radical scavenger can be beneficial, especially to prevent the decomposition of the allylic functionality. A common and effective choice is butylated hydroxytoluene (BHT).[1][2][3][4][5] BHT is a potent antioxidant that can inhibit free-radical mediated processes.[1][2][3][4][5] A small amount (e.g., 50-100 ppm) is typically sufficient.
Key Decomposition Pathways
To effectively prevent decomposition, it is crucial to understand the underlying chemical transformations. The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary decomposition pathways for this compound.
Experimental Protocol: Stabilization of this compound
This protocol provides a step-by-step guide for the purification and stabilization of this compound.
Materials:
-
This compound (potentially partially decomposed)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar glassware for inert atmosphere operations
-
Rotary evaporator
-
Amber glass vial for storage
Procedure:
-
Drying of the Sample:
-
Dissolve the sample of this compound in a minimal amount of anhydrous diethyl ether or DCM in a Schlenk flask under an inert atmosphere.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the solution to remove any residual water.
-
Gently swirl the flask and let it stand for 15-20 minutes.
-
-
Filtration and Solvent Removal:
-
Filter the solution through a sintered glass funnel or a pipette with a cotton plug into a clean, dry Schlenk flask under an inert atmosphere to remove the drying agent.
-
Carefully remove the solvent using a rotary evaporator at low temperature (≤ 30°C) to avoid thermal decomposition.
-
-
Addition of Stabilizer:
-
Once the solvent is removed, add a small amount of BHT (50-100 ppm) to the purified liquid product. For example, for 10 g of the product, add 0.5-1.0 mg of BHT.
-
Gently swirl the flask to ensure the BHT is evenly distributed.
-
-
Inert Atmosphere Storage:
-
Transfer the stabilized product to a clean, dry amber glass vial under a positive pressure of inert gas.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
Label the vial clearly with the compound name, date of purification, and the fact that it contains a BHT stabilizer.
-
Store the vial in a freezer at -20°C or below.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues related to the stability of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solved 9. Butylated hydroxytoluene, or BHT, is a potent | Chegg.com [chegg.com]
- 3. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable trifluoromethylated building block. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The synthesis of this tertiary homoallylic alcohol derivative typically involves the nucleophilic addition of an allyl group to the electrophilic carbonyl carbon of methyl trifluoropyruvate. The two most common and practical laboratory-scale methods are the Grignard reaction and the Barbier-type reaction.
-
Grignard Reaction: This classic approach involves the pre-formation of allylmagnesium bromide (or chloride) which is then added to a solution of methyl trifluoropyruvate at low temperature. It offers a well-established procedure but is highly sensitive to moisture and air.
-
Barbier-Type Reaction: This method generates the organometallic nucleophile in situ. Typically, allyl bromide, a metal such as zinc or indium, and methyl trifluoropyruvate are mixed together in a single reaction vessel.[1][2] This approach is often more tolerant of trace amounts of water and can be experimentally simpler, making it an attractive alternative to the Grignard reaction.[3]
Q2: My reaction yield is consistently below 40%. What are the most critical factors to investigate?
Low yields in this synthesis can typically be traced back to one of four areas: reagent quality, reaction conditions, competing side reactions, or workup/purification losses.
-
Reagent & Solvent Quality:
-
Anhydrous Conditions: Both Grignard and Barbier reactions are highly sensitive to protic sources. Ensure all glassware is oven-dried, solvents are passed through a purification system or freshly distilled from an appropriate drying agent, and the reaction is run under an inert atmosphere (Argon or Nitrogen).[4]
-
Methyl Trifluoropyruvate Purity: This starting material can be volatile and hygroscopic. Use a fresh bottle or purify by distillation before use. Impurities can chelate with the metal species or introduce protic contamination.
-
Grignard Reagent Titer: If using the Grignard route, the concentration of your allylmagnesium bromide solution must be accurately determined via titration before use. Do not rely on the theoretical concentration.
-
-
Reaction Conditions:
-
Temperature Control: The addition of the organometallic reagent to the highly electrophilic trifluoromethyl ketone is very exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition is crucial to prevent side reactions.
-
Addition Rate: A slow, dropwise addition of one reagent to the other ensures that the local concentration of the nucleophile remains low and the reaction temperature is well-controlled.
-
-
Side Reactions: The electron-withdrawing trifluoromethyl group activates the carbonyl for addition but can also promote undesired pathways. The most common side reaction is the reduction of the ketone to a secondary alcohol if the organometallic reagent has available β-hydrogens (not an issue for allyl reagents) or if it acts as a hydride donor. Enolization is less common for pyruvate esters but can occur with other ketones.
-
Workup and Purification: The product is a tertiary alcohol, which can be sensitive to strongly acidic conditions that might promote dehydration or other rearrangements. A careful aqueous quench, typically with saturated ammonium chloride solution, is preferred over strong acids.
Q3: I am observing significant formation of side products. What are they and how can they be minimized?
The primary side products in this reaction often result from the high reactivity of the organometallic species and the nature of the trifluoromethyl ketone.
-
Double Addition to the Ester: While less common with the sterically hindered and electronically deactivated tertiary alkoxide intermediate, a highly reactive Grignard reagent can potentially attack the ester carbonyl after the initial ketone addition. This is minimized by using a 1:1 stoichiometry and maintaining very low reaction temperatures.
-
Reduction of the Ketone: While allyl Grignard itself is not a reducing agent, impurities in the magnesium or other side reactions can sometimes lead to reduction products. More relevant is the potential for the Grignard reagent to act as a base.
-
Enolization: The trifluoromethyl group strongly acidifies any α-protons. While methyl trifluoropyruvate lacks α-protons, if you were using a different trifluoromethyl ketone starting material, enolization by the basic organometallic reagent would be a major competing pathway.
Mitigation Strategy: The key to minimizing these side products is rigorous control over reaction temperature. Performing the addition at -78 °C (dry ice/acetone bath) is highly recommended. Furthermore, using the Barbier-type reaction with zinc can be beneficial as organozinc reagents are generally less reactive and basic than their Grignard counterparts, leading to higher selectivity for the desired 1,2-addition.[5][6]
Q4: My Barbier-type reaction using zinc is sluggish and gives poor conversion. How can I improve initiation and reactivity?
The success of a Barbier reaction hinges on the quality and activation of the metal surface.[2] Commercial zinc dust is often coated with a passivating layer of zinc oxide which prevents the oxidative insertion of zinc into the allyl bromide bond.
Activation of Zinc: Before starting the reaction, the zinc dust must be activated. Here are common methods:
-
Mechanical/Thermal: Vigorous stirring under heating and vacuum can sometimes suffice.
-
Chemical Activation: Treating the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under high vacuum is a robust method. A small amount of iodine or 1,2-dibromoethane can also be added to the reaction mixture to etch the surface of the zinc and initiate the reaction.
Solvent Choice: The choice of solvent is critical. While THF is common, more polar aprotic solvents like DMF can significantly accelerate the reaction, although they can be harder to remove during workup.[1] Some procedures also report the use of pyridine, which can help stabilize the organometallic intermediate.[3]
Troubleshooting Guide & Protocols
Troubleshooting Decision Tree
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
// Paths Start -> Check_Conversion; Check_Conversion -> Check_Side_Products [label="Yes"]; Check_Conversion -> { rank=same; Solvent_Purity [label="Verify Anhydrous Solvents", fillcolor="#F1F3F4"]; Reagent_Activity [label="Re-evaluate Reagent:\n- Titrate Grignard\n- Activate Zinc", fillcolor="#F1F3F4"]; } [label="No"];
Check_Side_Products -> { rank=same; Lower_Temp [label="Lower Reaction Temperature\n(e.g., to -78°C)", fillcolor="#F1F3F4"]; Slow_Addition [label="Decrease Addition Rate", fillcolor="#F1F3F4"]; Change_Reagent [label="Switch to less reactive metal\n(e.g., Mg -> Zn)", fillcolor="#F1F3F4"]; } [label="Yes"];
Check_Side_Products -> Workup_Issue [label="No"];
Workup_Issue -> { rank=same; Quench [label="Use milder quench\n(sat. NH4Cl vs acid)", fillcolor="#F1F3F4"]; Purification [label="Optimize Chromatography\n(adjust solvent polarity, use buffered silica)", fillcolor="#F1F3F4"]; } [label="Yes"];
Workup_Issue -> End [label="No, problem solved"]; {Solvent_Purity, Reagent_Activity, Lower_Temp, Slow_Addition, Change_Reagent, Quench, Purification} -> End; } caption { label="Systematic troubleshooting flowchart for low yield."; fontcolor="#5F6368"; fontsize=12; }
Experimental Protocol 1: Barbier-Type Synthesis (Recommended for Optimization)
This protocol is often more reproducible and avoids the preparation of a separate Grignard reagent.
Materials:
-
Zinc dust, activated (<10 micron, >98%)
-
Methyl trifluoropyruvate (≥98%)
-
Allyl bromide (99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Loading: To the flask, add activated zinc dust (1.5 equivalents). Suspend the zinc in anhydrous THF (approx. 5 mL per mmol of pyruvate).
-
Initiation: In the dropping funnel, prepare a solution of methyl trifluoropyruvate (1.0 eq) and allyl bromide (1.2 eq) in anhydrous THF. Add approximately 10% of this solution to the vigorously stirring zinc suspension.
-
Reaction: The reaction mixture may need gentle heating (e.g., with a heat gun) to initiate, which is often indicated by a slight bubbling or a gentle exotherm. Once initiated, maintain the reaction temperature at or slightly above room temperature (a water bath can be used to manage the exotherm). Add the remainder of the pyruvate/bromide solution dropwise over 1-2 hours, ensuring the temperature does not exceed 40 °C.
-
Completion: After the addition is complete, continue stirring at room temperature for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the methyl trifluoropyruvate.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Data Summary
The choice of method can influence typical yields and reaction conditions.
| Parameter | Grignard Method | Barbier-Type Method (Zinc) | Key Considerations |
| Typical Yield | 50-75% | 60-85% | Highly dependent on optimization and reagent quality. |
| Reaction Temp. | -78 °C to 0 °C | 25 °C to 40 °C (initiation may require heat) | Lower temperatures generally improve selectivity.[7] |
| Sensitivity | Very high sensitivity to H₂O/O₂ | Moderate sensitivity to H₂O/O₂ | Barbier is more robust for general lab use.[2] |
| Key Challenge | Accurate titration & handling of pyrophoric Grignard reagent. | Activation of the metal surface and controlling the initial exotherm. |
References
-
Legros, J., Meyer, F., Coliboeuf, M., Crousse, B., Bonnet-Delpon, D., & Bégué, J. P. (2002). Stereoselective Barbier-Type Allylation Reaction of Trifluoromethyl Aldimines. The Journal of Organic Chemistry, 67(22), 7769–7775. [Link]
-
ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]
-
Wakselman, C., & Tordeux, M. (1987). Synthesis of trifluoromethyl-substituted methanols: a Barbier procedure under pressure. Journal of the Chemical Society, Chemical Communications. [Link]
-
Coles, S. J., et al. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Tetrahedron. [Link]
-
Lin, C. H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. [Link]
- Google Patents. (n.d.).
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2018). Synthesis of α-Trifluoromethyl Esters. [Link]
-
ResearchGate. (2015). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
-
PubMed. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
ResearchGate. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. [Link]
-
Wikipedia. (n.d.). Barbier reaction. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. [Link]
-
ResearchGate. (2012). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. [Link]
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of trifluoromethyl-substituted methanols: a Barbier procedure under pressure - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluoromethylated Esters
Introduction to Purification Challenges
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of trifluoromethylated (CF₃) esters. Incorporating a trifluoromethyl group is a powerful strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] However, the unique electronic properties of the CF₃ group introduce significant purification challenges not typically seen with their non-fluorinated analogs.
The strong electron-withdrawing nature of the CF₃ group can alter the polarity, volatility, and stability of the ester, complicating purification by standard methods like chromatography, distillation, and crystallization.[3] This guide provides in-depth, troubleshooting advice in a question-and-answer format to directly address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated ester behaving so differently on silica gel compared to its methyl or ethyl analog?
A1: The trifluoromethyl group has paradoxical effects on polarity. While the C-F bonds are highly polar, the overall CF₃ group increases a molecule's lipophilicity and hydrophobicity due to its large molar volume.[4] This can lead to unexpected elution behavior in normal-phase chromatography. The molecule may appear less polar than anticipated, eluting faster than its non-fluorinated counterpart despite the presence of a strong dipole.[4] Always perform thorough scouting with thin-layer chromatography (TLC) using a range of solvent systems to accurately determine the compound's retention factor (Rf) before attempting column chromatography.
Q2: My trifluoromethylated ester seems to be decomposing during purification. What's happening?
A2: Trifluoromethylated esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. The electron-withdrawing CF₃ group makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or other nucleophiles.[5] Silica gel itself is slightly acidic and can catalyze the degradation of sensitive compounds.[6] Furthermore, if your synthesis involves reagents like trifluoroacetic acid (TFA), residual amounts can lead to decomposition.[7]
Q3: I'm having trouble removing a persistent, volatile impurity from my low-boiling point trifluoromethylated ester. What are my options?
A3: Low-boiling point fluorinated compounds often form azeotropes—mixtures that boil at a constant temperature, making separation by simple distillation impossible.[8] Consider azeotropic distillation by adding an entraining agent that forms a new, lower-boiling azeotrope with your impurity, allowing it to be removed.[8][9] Alternatively, preparative gas chromatography (prep-GC) can be effective for separating volatile compounds with close boiling points.
Q4: How can I accurately assess the purity of my final product?
A4: While ¹H and ¹³C NMR are standard, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for assessing the purity of fluorinated compounds.[3][10] The ¹⁹F nucleus is 100% abundant, highly sensitive, and has a wide chemical shift range, which minimizes signal overlap.[11][12] The absence of a natural fluorine background in most biological or synthetic systems means any signal you see is from your compound or a fluorine-containing impurity.[10][11] Quantitative ¹⁹F NMR (qNMR) can be used to determine purity without needing a specific reference standard of the analyte.[11]
Troubleshooting Guides by Purification Technique
Guide 1: Flash Column Chromatography
Flash chromatography is often the first choice for purification, but the unique properties of CF₃-esters require special consideration.
Workflow for Troubleshooting Flash Chromatography
Caption: Decision tree for troubleshooting flash chromatography issues.
Q&A for Flash Chromatography
-
Q: My trifluoromethylated ester is co-eluting with a non-polar byproduct. How can I improve separation?
-
A: The lipophilic nature of the CF₃ group can cause it to have a similar affinity for silica as non-polar impurities.[4] Standard hexane/ethyl acetate systems may not provide sufficient resolution.
-
Solution 1: Change Solvent System. Explore alternative solvent systems that offer different selectivities. Aromatic solvents like toluene instead of hexanes, or ethers like methyl tert-butyl ether (MTBE) instead of ethyl acetate, can alter the interactions with the stationary phase.
-
Solution 2: Switch to Reverse-Phase. If the impurity is significantly less polar than your product, reverse-phase chromatography (e.g., using a C18 column) can provide excellent separation.[13]
-
-
-
Q: My compound is streaking badly on the column, leading to poor separation and mixed fractions. Why?
-
A: Tailing or streaking can be caused by several factors. The compound might have poor solubility in the eluent, or it could be interacting too strongly with acidic sites on the silica gel.[6]
-
Solution 1: Optimize Loading. Ensure the sample is loaded in the minimum possible volume of solvent. If solubility is an issue, consider "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[14]
-
Solution 2: Increase Eluent Polarity. Once the compound begins to elute, a gradual or step-wise increase in the mobile phase polarity can help sharpen the band and reduce tailing.[6]
-
Solution 3: Use an Additive. Adding a small amount (0.1-1%) of a modifier to your eluent can improve peak shape. For acidic compounds, trifluoroacetic acid (TFA) can help. For basic compounds or to mitigate interactions with silica, triethylamine (TEA) can be effective. 2,2,2-Trifluoroethanol (TFE) has also been shown to be a versatile co-solvent that can improve resolution.[15]
-
-
-
Q: I suspect my ester is hydrolyzing on the silica gel column. How can I prevent this?
-
A: The acidic nature of silica gel can catalyze the hydrolysis of sensitive esters.[6][16]
-
Solution 1: Deactivate the Silica. Neutralize the acidic sites by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine, then pack the column with this slurry.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or Florisil.[6] These are often gentler on sensitive compounds, although their separation characteristics differ from silica.
-
-
Guide 2: Distillation
For volatile or thermally stable trifluoromethylated esters, distillation is a viable bulk purification method. However, challenges like azeotrope formation and thermal decomposition are common.
Q&A for Distillation
-
Q: I'm performing a fractional distillation, but the purity of my ester isn't improving. What is the issue?
-
A: You are likely encountering an azeotrope, where your ester forms a constant-boiling mixture with a solvent or impurity.[8] This is common with fluorinated compounds.
-
Solution: Azeotropic Distillation. Introduce a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one of the components in your mixture.[8][9] For example, to remove water, an entrainer like toluene can be used to form a water/toluene azeotrope that is distilled off. The choice of entrainer depends on the specific components you are trying to separate.
-
-
-
Q: My product is decomposing at the high temperatures required for vacuum distillation. How can I purify it?
-
A: If your compound is thermally labile, high-temperature distillation is not suitable.
-
Solution 1: Use a Lower Vacuum. The lower the pressure, the lower the boiling point. Ensure your vacuum system is operating efficiently (check for leaks, change pump oil) to achieve the lowest possible boiling temperature.
-
Solution 2: Alternative Methods. If thermal decomposition is unavoidable, you must switch to a non-thermal purification method like column chromatography.
-
-
Guide 3: Crystallization
Crystallization can be a highly effective method for obtaining products with very high purity, but finding the right solvent system can be challenging.
Q&A for Crystallization
-
Q: I can't find a suitable solvent system to crystallize my trifluoromethylated ester. It either oils out or remains fully dissolved.
-
A: The lipophilic CF₃ group can significantly alter the solubility profile of your compound.[17] Finding the right balance of solubility is key.
-
Solution: Systematic Solvent Screening. Use a systematic approach to screen for solvent systems. Start with a solvent in which your compound is highly soluble (e.g., dichloromethane, ether) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane) at an elevated temperature until turbidity appears. Then, allow it to cool slowly. Test a wide range of solvent pairs.
-
-
| Solvent Class (Soluble in) | Anti-Solvent Class (Insoluble in) | Typical Pairs for CF₃ Esters |
| Chlorinated (DCM, Chloroform) | Alkanes (Hexanes, Heptane) | DCM/Hexanes |
| Ethers (Diethyl ether, MTBE) | Alkanes (Hexanes, Pentane) | Ether/Pentane |
| Aromatic (Toluene, Benzene) | Alkanes (Hexanes) | Toluene/Hexanes |
| Polar Aprotic (Acetone, Ethyl Acetate) | Alkanes / Ethers | Ethyl Acetate/Hexanes |
Table 1: Common solvent systems for the crystallization of moderately polar organic compounds.
Protocol Library
Protocol 1: Purity Assessment by ¹⁹F NMR
¹⁹F NMR is a critical tool for analyzing the purity of your trifluoromethylated ester.[3][18]
-
Sample Preparation: Accurately weigh a sample of your purified ester (e.g., 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard containing a fluorine signal in a clear region of the spectrum (e.g., trifluorotoluene).
-
Acquisition: Acquire the ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient. Ensure the relaxation delay (D1) is long enough (e.g., 5 times the longest T1) for accurate integration if performing qNMR.[12]
-
Analysis:
-
The signal for your CF₃ ester should appear as a singlet (or a simple multiplet if coupled to other nuclei).
-
Integrate the peak corresponding to your product and any other fluorine-containing impurity peaks.
-
The purity can be calculated by comparing the integration of the product peak to the sum of all fluorine-containing signals.
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for purifying acid-sensitive trifluoromethylated esters.
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Add it to a beaker and pour in the initial, least polar eluent (e.g., 99:1 Hexanes:Ethyl Acetate) to form a slurry.
-
Add Base: To this slurry, add triethylamine (TEA) to a final concentration of 1-2% by volume (e.g., for 500 mL of eluent, add 5-10 mL of TEA).
-
Equilibrate: Stir the slurry gently for 15-20 minutes to allow the TEA to neutralize the acidic sites on the silica surface.
-
Pack the Column: Pack the column using your preferred method (wet or slurry packing) with the TEA-treated silica.
-
Run the Column: Run the chromatography as usual, ensuring that all mobile phases used during the run also contain the same concentration of TEA. This prevents the column from re-acidifying.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Cali, P. M., & Ramig, K. (2012). 19F NMR for the practicing organic chemist.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
-
Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(16), 6000-6004.[19]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
- Glasebrook, A. L., & Lovelace, A. M. (1961). Azeotropic Distillation of Fluorocarbons.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
- Kent, D. R., et al. (2004). A Chemist's Guide to Modern NMR for Organic Synthesis. Organic Process Research & Development, 8(3), 422-431.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Kent, R. B., & Eaborn, C. (1949). The Hydrolysis of Esters of Trifluoroacetic Acid. Journal of the Chemical Society, 1146-1150.
-
Wikipedia. (2023). Azeotrope. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography for purification of unstable boronate esters, enhancing throughput, reducing epimerization, and for additive free purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives [ouci.dntb.gov.ua]
Technical Support Center: Diastereoselective Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Welcome to the technical support center for managing diastereoselectivity in the synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The following question-and-answer format addresses common issues encountered in the laboratory, providing in-depth explanations and actionable protocols based on established principles of stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the synthesis of this compound, a chiral molecule with two stereocenters, requires careful control of the reaction conditions. A 1:1 diastereomeric ratio suggests that the energy barrier for the formation of both diastereomers is nearly identical under your current protocol. The key is to create a more organized transition state that energetically favors the formation of one diastereomer over the other.
A probable synthetic route to your target molecule is the allylation of a trifluoromethylated α-ketoester, such as methyl 2-oxo-2-(trifluoromethyl)acetate. The diastereoselectivity of this reaction is highly dependent on the nature of the allylating agent, the Lewis acid used, the solvent, and the reaction temperature.
Troubleshooting Steps:
-
Choice of Allylating Agent: Simple allyl Grignard or organolithium reagents often exhibit low diastereoselectivity. Consider switching to an allylboron reagent. Allylboronates are known to react with carbonyl compounds through a well-defined, six-membered cyclic transition state (Zimmerman-Traxler model), which can significantly enhance diastereoselectivity.[1]
-
Lewis Acid Catalysis: The choice of Lewis acid is critical.[2] A strongly chelating Lewis acid like TiCl₄, SnCl₄, or MgBr₂ can coordinate to both the carbonyl oxygen and the ester oxygen of your α-ketoester precursor.[3][4] This chelation creates a rigid cyclic intermediate, forcing the allyl nucleophile to attack from the less hindered face, thereby controlling the stereochemical outcome.[5][6][7] In contrast, a non-chelating Lewis acid like BF₃·OEt₂ may lead to lower diastereoselectivity, governed by the Felkin-Anh model.[4][8]
-
Solvent and Temperature: Lowering the reaction temperature generally enhances selectivity by amplifying the small energy differences between the diastereomeric transition states. The choice of solvent can also influence chelation and, consequently, diastereoselectivity. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred for chelation-controlled reactions.
Question 2: I am attempting a chelation-controlled allylation, but the diastereomeric ratio (d.r.) is still poor. What factors could be undermining the chelation control?
Answer:
Even when employing a chelating Lewis acid, several factors can disrupt the formation of the rigid, five-membered chelate necessary for high diastereoselectivity.
Potential Issues and Solutions:
-
Insufficient Lewis Acid: Ensure you are using a stoichiometric amount of the Lewis acid, as it is consumed in the formation of the chelate.
-
Competitive Binding: If your solvent is a Lewis base (e.g., THF, diethyl ether), it can compete with the α-ketoester for coordination to the Lewis acid, disrupting the chelate. Switching to a non-coordinating solvent is advisable.
-
Steric Hindrance: Bulky substituents on your allylating agent or α-ketoester can sterically hinder the formation of the chelate. While not directly modifiable for your target molecule, this is a general principle to consider.
-
Reaction Temperature: If the reaction is run at too high a temperature, the energetic preference for the chelated transition state may be overcome, leading to a mixture of products. We recommend starting at -78 °C and slowly warming the reaction if reactivity is an issue.
Illustrative Workflow for Optimizing Chelation Control:
Caption: Troubleshooting workflow for poor chelation control.
Question 3: What are the key differences between the Felkin-Anh and Chelation-Controlled models for my synthesis?
Answer:
The Felkin-Anh and Chelation-Controlled models are two fundamental concepts used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[5][8] For your precursor, methyl 2-oxo-2-(trifluoromethyl)acetate, the adjacent ester group is the key to determining which model applies.
-
Felkin-Anh Model: This model predicts the stereochemical outcome based on steric and electronic effects in a non-chelated, open-chain transition state.[7][8] The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. In the case of your α-ketoester, the strongly electron-withdrawing trifluoromethyl group can also have a significant electronic influence, which is a modification of the original Felkin-Anh model.[8] This model is typically followed when using non-chelating Lewis acids (e.g., BF₃·OEt₂) or organometallic reagents with metals that have low chelating ability (e.g., organolithiums, Grignards in some cases).[7]
-
Chelation-Controlled Model: This model applies when a Lewis acid can form a stable, five-membered ring by coordinating with both the carbonyl oxygen and a Lewis basic group on the α-carbon (in your case, the ester oxygen).[5][6][7] This chelation locks the conformation of the substrate, and the nucleophile attacks from the less hindered face of this rigid structure.[5] This model often leads to the opposite diastereomer compared to the Felkin-Anh model.
Diagrammatic Representation of Competing Models:
Sources
- 1. Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri- and Polyfluoroalkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Standards of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the physicochemical and pharmacological properties of lead compounds. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for methyl or chloro groups, capable of enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth technical overview of the analytical standards for a key trifluoromethylated building block, Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9).
This document will navigate through the essential analytical techniques for the characterization and quality control of this versatile reagent. We will explore the expected spectroscopic signatures and chromatographic behavior, drawing comparisons with its non-fluorinated analog, Methyl 2-hydroxy-2-methylpent-4-enoate , and a closely related ethyl ester, Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate . The insights provided herein are designed to equip researchers with the necessary knowledge to effectively utilize and assess the quality of this important synthetic intermediate.
The Significance of Trifluoromethylated Building Blocks in Medicinal Chemistry
The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity make it a valuable addition to molecular scaffolds in drug design.[1][2] Its introduction can significantly influence a molecule's pKa, conformational preferences, and resistance to oxidative metabolism.[1] Building blocks like this compound offer a chiral center and multiple reactive handles—an ester, a hydroxyl group, and a terminal alkene—making them attractive for the synthesis of complex and biologically active molecules. The robust analytical characterization of such reagents is paramount to ensure the reproducibility and integrity of synthetic campaigns.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of a compound's physical properties is crucial for its effective use. The introduction of a trifluoromethyl group in place of a methyl group has a predictable impact on several key parameters.
| Property | This compound | Methyl 2-hydroxy-2-methylpent-4-enoate | Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate |
| CAS Number | 117015-45-9[3] | 62696-36-0[4] | 217195-91-0[5] |
| Molecular Formula | C7H9F3O3 | C7H12O3[4] | C9H13F3O3[6] |
| Molecular Weight | 198.14 g/mol | 144.17 g/mol [4] | 226.19 g/mol |
| Predicted LogP | Higher | Lower | Higher than methyl ester |
| Boiling Point | Expected to be more volatile | Higher than CF3 analog | Higher than methyl ester |
Expertise & Experience: The higher molecular weight of the trifluoromethylated analogs is a straightforward consequence of replacing three protons with three fluorine atoms. The increased lipophilicity (LogP) of the CF3-containing compounds is a well-documented phenomenon that can enhance membrane permeability, a desirable trait in drug candidates.[1] The higher volatility of the trifluoromethylated compound compared to its methyl analog is due to the reduced intermolecular hydrogen bonding capacity of the C-F bond compared to the C-H bond.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For trifluoromethylated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
-
Expected Chemical Shifts (δ, ppm):
-
-OCH₃ (s, 3H): ~3.8 ppm
-
-CH₂- (m, 2H): ~2.5-2.8 ppm
-
=CH₂ (m, 2H): ~5.2-5.4 ppm
-
=CH- (m, 1H): ~5.8-6.0 ppm
-
-OH (s, 1H): Variable, dependent on concentration and solvent
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon skeleton of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shift of the quaternary carbon and will exhibit C-F coupling.
-
Expected Chemical Shifts (δ, ppm):
-
-OCH₃: ~53 ppm
-
-CH₂-: ~40 ppm
-
C-OH (q, ¹JCF ≈ 285 Hz): ~75-80 ppm
-
=CH₂: ~118 ppm
-
=CH-: ~132 ppm
-
C=O: ~170 ppm
-
-CF₃ (q, ¹JCF ≈ 285 Hz): ~125 ppm
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that is crucial for the characterization of fluorinated compounds. The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.
-
Expected Chemical Shift (δ, ppm, relative to CFCl₃):
-
-CF₃ (s): ~ -70 to -80 ppm
-
Trustworthiness: The observation of the characteristic quartet in the ¹³C NMR spectrum for the carbon attached to the CF₃ group and the CF₃ carbon itself, with a large one-bond coupling constant (¹JCF), provides unequivocal evidence for the presence of the trifluoromethyl group. The integration of the ¹H NMR signals should correspond to the number of protons in each environment, providing a self-validating check on the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Expected Results:
-
Retention Time: A single major peak should be observed, indicating the purity of the compound.
-
Mass Spectrum: The mass spectrum will likely show fragmentation patterns characteristic of the molecule. The molecular ion (M⁺) at m/z 198 may be weak or absent due to the lability of the hydroxyl group. Key fragments to look for include [M-OCH₃]⁺, [M-COOCH₃]⁺, and [CF₃]⁺ (m/z 69).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorption Bands (cm⁻¹):
-
O-H stretch (broad): ~3400 cm⁻¹
-
C-H stretch (sp² and sp³): ~3100-2800 cm⁻¹
-
C=O stretch (ester): ~1740 cm⁻¹
-
C=C stretch (alkene): ~1640 cm⁻¹
-
C-F stretch (strong): ~1300-1100 cm⁻¹
Chromatographic Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile compounds and for separating enantiomers.
Purity Assessment by Reversed-Phase HPLC
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Dissolve the compound in the mobile phase.
-
HPLC System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
A single sharp peak is indicative of a high-purity sample.
Enantiomeric Separation by Chiral HPLC
Since this compound possesses a chiral center, the determination of its enantiomeric excess (e.e.) is critical, especially in drug development.
Expertise & Experience: The separation of enantiomers requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including alcohols.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the racemic or enantioenriched compound in the mobile phase.
-
HPLC System:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Trustworthiness: The ability to resolve the two enantiomers as distinct peaks allows for the accurate determination of the enantiomeric excess of a sample. The method should be validated by injecting a racemic standard to confirm the retention times of both enantiomers.
Comparison with Alternatives
The choice of a building block in a synthetic route can have a profound impact on the outcome. Here, we compare this compound with two logical alternatives.
This compound vs. Methyl 2-hydroxy-2-methylpent-4-enoate
The primary difference lies in the electronic and steric properties imparted by the -CF₃ versus the -CH₃ group.
-
Reactivity: The electron-withdrawing nature of the CF₃ group can influence the acidity of the hydroxyl proton and the reactivity of the adjacent ester.
-
Biological Activity: As a bioisostere, the CF₃ group can lead to enhanced binding affinity and metabolic stability in the final drug product compared to the methyl analog.[1]
This compound vs. Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
The choice between a methyl and an ethyl ester is often dictated by the desired reaction conditions and the properties of the final product.
-
Synthetic Handle: The ethyl ester may offer different reactivity in subsequent transformations, such as hydrolysis or transesterification.
-
Physicochemical Properties: The ethyl ester will have a higher molecular weight and likely a higher boiling point and LogP compared to the methyl ester.
Experimental Workflows and Data Visualization
To ensure clarity and reproducibility, the following diagrams illustrate the key analytical workflows.
Caption: Workflow for Purity Assessment by GC-MS.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules in drug discovery. A thorough analytical characterization using a combination of NMR, GC-MS, FTIR, and chiral HPLC is essential to ensure its identity, purity, and enantiomeric integrity. By understanding the expected analytical data and comparing it to its non-fluorinated and ethyl ester analogs, researchers can confidently employ this reagent in their synthetic endeavors, ultimately contributing to the development of novel and effective therapeutics.
References
- Wiley-VCH. (2008). Supporting Information.
- PubChem. (n.d.). Methyl 2-hydroxy-2-methylpent-4-enoate. National Center for Biotechnology Information.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368).
- Alchem Pharmtech. (n.d.). CAS 117015-45-9 | this compound.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0222453).
- ChemicalBook. (n.d.). METHYL 2-HYDROXY-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE.
- NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Center for Biotechnology Information.
- Matrix Scientific. (n.d.). 2-Hydroxy-4-methyl-2-(trifluoromethyl)-pent-4-enoic acid ethyl ester.
- Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -.
- PubChem. (n.d.). (E)-4-Hydroxy-2-methyl-pent-2-enoic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Google Patents. (n.d.). DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.
- SpectraBase. (n.d.). Methyl pent-4-enoate - Optional[FTIR] - Spectrum.
- ChemicalBook. (n.d.). 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum.
- PubChem. (n.d.). Methyl 2-hydroxy-4-methylpentanoate. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Methyl 2-hydroxy-2-(trifluoromethyl)oct-4-enoate - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). METHYL 2-HYDROXY-4-METHYL-2-(TRIFLUOROMETHYL)PENT-4-ENOATE.
- Sigma-Aldrich. (n.d.). Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate.
- BOC Sciences. (n.d.). CAS 217195-91-0 ETHYL 2-HYDROXY-2-(TRIFLUOROMETHYL)-4-METHYLPENT-4-ENOATE 97.
- PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). methyl 2-hydroxy-4-methyl valerate, 40348-72-9.
- NP-MRD. (2022). Showing NP-Card for methyl 5-(2-hydroxy-5,5,8a-trimethyl-1,2,4a,6,7,8-hexahydronaphthalen-1-yl)-3-(hydroxymethyl)pent-2-enoate (NP0223165).
- ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.
- ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.
- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
- Sigma-Aldrich. (n.d.). Ethyl 2-hydroxy-4-methylpentanoate AldrichCPR.
- The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate, 10348-47-7.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.
- Biosynth. (n.d.). 4-Hydroxy-4-methyl-2-pentanone | 123-42-2 | AAA12342.
- ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid.
- SpectraBase. (n.d.). TRIFLUOROMETHYL-TRIFLUOROMETHANESULFONATE - Optional[19F NMR] - Chemical Shifts.
- NIST. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. National Institute of Standards and Technology.
- SpectraBase. (n.d.). Trifluoromethanesulfonic acid methyl ester - Optional[19F NMR] - Chemical Shifts.
- SpectraBase. (n.d.). Trifluoromethanesulfonic acid - Optional[19F NMR] - Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). NMR Spectra.
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- 5. 217195-91-0 Cas No. | 2-Hydroxy-4-methyl-2-(trifluoromethyl)-pent-4-enoic acid ethyl ester | Matrix Scientific [matrixscientific.com]
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Unambiguous Stereochemical Assignment of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. However, the presence of a stereocenter adjacent to this sterically demanding and electron-withdrawing group presents a significant challenge for unambiguous stereochemical assignment. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the characterization of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a representative chiral trifluoromethylated building block. We will explore its synthesis, detailed crystallographic workflow, and compare its performance with alternative spectroscopic techniques, providing the supporting experimental data and protocols necessary for researchers in the field.
The Challenge of Characterizing Chiral Trifluoromethylated Molecules
The unique electronic properties of the trifluoromethyl group can influence the chemical environment of nearby protons, often complicating the interpretation of NMR spectra used in traditional stereochemical analyses like Mosher's ester method. While these spectroscopic techniques provide valuable insights, they are indirect and can sometimes lead to ambiguous or incorrect assignments. In contrast, single-crystal X-ray crystallography offers a direct and unequivocal determination of the three-dimensional arrangement of atoms in a molecule, providing the absolute configuration without ambiguity.
Synthesis of this compound
A plausible and efficient route to this compound is the Reformatsky reaction. This reaction involves the addition of an organozinc reagent, generated in situ from an α-halo ester and zinc metal, to a carbonyl compound.[1][2][3] In this case, the reaction would proceed between methyl 2-bromo-2-(trifluoromethyl)acetate and acrolein.
Caption: Synthetic pathway for this compound via the Reformatsky reaction.
Experimental Protocol: Synthesis
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).
-
Reaction Setup: To the flask, add anhydrous tetrahydrofuran (THF).
-
Reagent Addition: A solution of methyl 2-bromo-2-(trifluoromethyl)acetate (1.0 equivalent) and acrolein (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Definitive Characterization by X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute stereochemistry of chiral molecules.[4][5] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.
Caption: A streamlined workflow for single-crystal X-ray crystallographic analysis.
Experimental Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment. For this compound, which is likely an oil or low-melting solid at room temperature, slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate) at low temperature is a promising method. Vapor diffusion is another effective technique.[6]
-
Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it is free of cracks and defects, and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.[7]
Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides a definitive answer, other spectroscopic techniques are valuable for initial characterization and for determining enantiomeric purity.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous absolute and relative stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA) and analysis of the differential anisotropic effects in the ¹H NMR spectrum.[8][9] | Does not require crystallization; can be performed on small amounts of material. | Can be ambiguous for complex molecules or where the conformational preferences of the diastereomers are not well-defined. The CF3 group can complicate spectral interpretation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Excellent for determining enantiomeric excess (ee) and for preparative separation of enantiomers. | Does not directly provide the absolute configuration. Method development can be time-consuming. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] | Provides absolute configuration in solution, complementing solid-state X-ray data. | Requires specialized instrumentation and theoretical calculations to interpret the spectra. |
Spectroscopic Characterization (Predicted Data)
In the absence of published experimental spectra for this compound, the following are predicted characteristic spectroscopic data based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.90-5.75 (m, 1H, -CH=CH₂), 5.30-5.20 (m, 2H, -CH=CH₂), 4.05 (s, 1H, -OH), 3.80 (s, 3H, -OCH₃), 2.70-2.50 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 130.0 (-CH=CH₂), 123.0 (q, J = 285 Hz, -CF₃), 120.0 (-CH=CH₂), 75.0 (q, J = 30 Hz, C-OH), 53.0 (-OCH₃), 40.0 (-CH₂-).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -75.0 (s).
-
IR (neat, cm⁻¹): 3450 (br, O-H), 3080 (=C-H), 2960 (C-H), 1740 (C=O, ester), 1640 (C=C), 1270, 1180 (C-F).
-
Mass Spectrometry (EI): m/z (%) = 199 [M-CH₃]⁺, 155 [M-CO₂CH₃]⁺, 113, 69.
Conclusion
For the unambiguous determination of the absolute configuration of chiral molecules like this compound, single-crystal X-ray crystallography is the definitive method. It provides a direct visualization of the molecular structure, leaving no room for ambiguity. While spectroscopic methods such as Mosher's ester analysis, chiral HPLC, and VCD are indispensable tools for preliminary analysis, determination of enantiomeric purity, and for providing complementary information in solution, they do not offer the same level of certainty as a well-refined crystal structure. For drug development professionals and researchers working with novel chiral entities, a multi-technique approach, with X-ray crystallography as the cornerstone for stereochemical assignment, is the most rigorous and reliable strategy.
References
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Müller, P. (2009). Chemistry and structural features of the α-trifluoromethyl-α-aminocarbonyl unit. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(41), 9325-9374. [Link]
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Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]
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Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press. [Link]
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Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
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Boyle, P. D. (2010). A crystallographer's guide to growing crystals. University of Western Ontario. [Link]
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Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 211A-232A. [Link]
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A Senior Application Scientist's Guide to the Synthesis of α-Hydroxy-α-trifluoromethyl Esters: A Comparative Analysis
Introduction: The Significance of the α-Hydroxy-α-trifluoromethyl Ester Motif
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated functionalities, the trifluoromethyl (CF₃) group holds a privileged position. Its unique electronic properties, high lipophilicity, and metabolic stability can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The α-hydroxy-α-trifluoromethyl ester moiety, in particular, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, serving as a chiral precursor to a wide array of more complex molecules. The development of efficient and selective methods for the construction of this motif is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of the principal synthetic routes to α-hydroxy-α-trifluoromethyl esters. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into the causality behind experimental choices. Detailed protocols and comparative data are presented to empower researchers, scientists, and drug development professionals to select and implement the optimal synthetic strategy for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of α-hydroxy-α-trifluoromethyl esters primarily revolves around two opposing, yet complementary, strategies: nucleophilic and electrophilic trifluoromethylation. A third, more recent approach involving a deoxyhydrotrifluoromethylation offers an alternative pathway.
| Methodology | Key Reagents | Typical Substrate | General Reaction Conditions | Key Advantages | Potential Limitations |
| Nucleophilic Trifluoromethylation | TMSCF₃ (Ruppert-Prakash Reagent), Fluoroform (HCF₃) | α-Keto Esters | Fluoride or base activation, low to ambient temperature | High yields, commercially available reagents, well-established | Stoichiometric use of silicon reagent, moisture-sensitive |
| Electrophilic Trifluoromethylation | Togni's Reagents, Umemoto's Reagents | Ketene Silyl Acetals | Often spontaneous, can be catalyzed by Lewis acids or metals | Broad substrate scope, milder conditions for some substrates | Reagent cost and stability, potential for side reactions |
| Deoxyhydrotrifluoromethylation | Difluoromethylating reagents (e.g., Ph₃P⁺CF₂CO₂⁻) | α-Keto Esters | Presence of water, often catalyst-free | Fluoride-free, operationally simple | Limited to specific difluoromethylating reagents |
I. Nucleophilic Trifluoromethylation of α-Keto Esters: The Workhorse Approach
The most established and widely employed method for the synthesis of α-hydroxy-α-trifluoromethyl esters is the nucleophilic addition of a trifluoromethyl anion equivalent to an α-keto ester. This approach is favored for its generally high yields and the commercial availability of the key trifluoromethylating agent.
A. The Ruppert-Prakash Reagent (TMSCF₃): A Versatile and Reliable Tool
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the cornerstone of nucleophilic trifluoromethylation. Its stability and ease of handling have made it a go-to reagent for both laboratory and industrial-scale synthesis.[1]
Mechanism and the Critical Role of the Activator:
The trifluoromethylation with TMSCF₃ is not a direct reaction. The silicon-carbon bond in TMSCF₃ is covalent and requires activation to generate a nucleophilic trifluoromethyl species. This is typically achieved using a catalytic amount of a nucleophilic activator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).
The reaction proceeds through the formation of a hypervalent silicon intermediate, which then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of the α-keto ester. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, yielding a TMS-protected α-hydroxy-α-trifluoromethyl ester. A final hydrolysis step affords the desired product.
Figure 1: General mechanism of nucleophilic trifluoromethylation of α-keto esters with TMSCF₃.
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-(trifluoromethyl)propanoate
Materials:
-
Ethyl pyruvate (1.0 mmol, 1.0 equiv)
-
TMSCF₃ (1.2 mmol, 1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ethyl pyruvate (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy-α-trifluoromethyl ester.
Field-Proven Insights:
-
Choice of Fluoride Source: While TBAF is highly effective, its hygroscopic nature can introduce water, which can lead to side reactions. Anhydrous CsF or KF are often preferred for sensitive substrates.
-
Solvent Effects: THF is a common choice, but for less reactive substrates, more polar aprotic solvents like DMF can accelerate the reaction.[2]
-
Scalability: The use of TMSCF₃ is amenable to large-scale synthesis. However, the exothermicity of the reaction upon addition of the fluoride initiator must be carefully controlled.[1]
B. Fluoroform (HCF₃): A Cost-Effective but More Demanding Alternative
Fluoroform (HCF₃) is an inexpensive byproduct of the fluoropolymer industry and represents an atom-economical source of the trifluoromethyl group. However, its gaseous nature and the need for strong bases for deprotonation make it more challenging to handle than TMSCF₃.
Mechanism and Activation:
The deprotonation of fluoroform with a strong base, such as potassium hexamethyldisilazide (KHMDS), generates the trifluoromethyl anion (CF₃⁻). To prevent its rapid decomposition to difluorocarbene, the reaction is often carried out in the presence of a trapping agent or in coordinating solvents like triglyme, which stabilizes the potassium cation and enhances the nucleophilicity of the CF₃⁻ anion.[3][4]
Figure 2: Synthesis of α-hydroxy-α-trifluoromethyl esters from fluoroform.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-2-(trifluoromethyl)benzoate from Methyl Benzoylformate
Materials:
-
Methyl benzoylformate (1.0 mmol, 1.0 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.2 mmol, 1.2 equiv)
-
Fluoroform (HCF₃) gas
-
Anhydrous triglyme
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a septum, add methyl benzoylformate (1.0 mmol) and anhydrous triglyme (5 mL) under an argon atmosphere.
-
Cool the solution to -40 °C.
-
Bubble fluoroform gas through the solution for 10-15 minutes.
-
Slowly add a solution of KHMDS (1.2 mmol) in triglyme to the reaction mixture, maintaining the temperature below -35 °C.
-
Stir the reaction at -40 °C for 1-2 hours.
-
Quench the reaction with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Field-Proven Insights:
-
Safety and Handling: Fluoroform is a gas and requires specialized equipment for safe handling. The use of strong, pyrophoric bases also necessitates careful handling under inert conditions.
-
Cost-Effectiveness: For large-scale industrial applications, the low cost of fluoroform can be a significant advantage, provided the necessary infrastructure is in place.[3]
II. Electrophilic Trifluoromethylation: A Complementary Approach
Electrophilic trifluoromethylation offers a valuable alternative to the nucleophilic route, particularly for substrates that are themselves nucleophilic. In the context of α-hydroxy-α-trifluoromethyl ester synthesis, this typically involves the reaction of an electrophilic trifluoromethylating agent with a ketene silyl acetal derived from an α-keto ester.
A. Togni's and Umemoto's Reagents: The Power of Electrophilic CF₃⁺ Sources
Hypervalent iodine reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are the most common sources of an "electrophilic" trifluoromethyl group.[3][5] These reagents react with electron-rich substrates, including ketene silyl acetals.
Mechanism:
The precise mechanism of electrophilic trifluoromethylation is often debated and can be substrate and condition-dependent, with both ionic and radical pathways being proposed.[6] In a plausible ionic pathway, the ketene silyl acetal attacks the electrophilic trifluoromethylating agent, leading to the formation of a C-CF₃ bond and the release of the silyl group. For some substrates, a single-electron transfer (SET) mechanism leading to a trifluoromethyl radical may be operative.
Figure 3: Electrophilic trifluoromethylation of a ketene silyl acetal.
Experimental Protocol: Synthesis of Methyl 2-phenyl-2-(trifluoromethyl)propanoate
Materials:
-
Methyl 2-phenylpropanoate
-
Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Ketene Silyl Acetal:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium to generate LDA.
-
Add methyl 2-phenylpropanoate to the LDA solution at -78 °C and stir for 30 minutes.
-
Add TMSCl and allow the mixture to warm to room temperature.
-
Quench with saturated NH₄Cl solution and extract with ether. The crude ketene silyl acetal is typically used without further purification.
-
-
Trifluoromethylation:
-
To a solution of the crude ketene silyl acetal in anhydrous THF at 0 °C, add Togni's Reagent II.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Field-Proven Insights:
-
Substrate Scope: Electrophilic trifluoromethylation is particularly useful for the synthesis of α-trifluoromethyl esters with a quaternary carbon center.[7]
-
Reagent Choice: Togni's reagents are generally milder and more user-friendly than Umemoto's reagents, though the latter can be more reactive for certain substrates.[5] The cost of these reagents can be a consideration for large-scale applications.[8]
III. Asymmetric Synthesis: Accessing Chiral α-Hydroxy-α-trifluoromethyl Esters
The development of enantioselective methods for the synthesis of α-hydroxy-α-trifluoromethyl esters is of great interest, as the resulting chiral products are valuable building blocks in drug discovery.
Catalytic Asymmetric Nucleophilic Trifluoromethylation
The most common approach to asymmetric synthesis involves the use of a chiral catalyst in the nucleophilic trifluoromethylation of α-keto esters. Chiral Lewis acids, often in combination with a fluoride source, can coordinate to the α-keto ester, creating a chiral environment that directs the incoming trifluoromethyl nucleophile to one face of the carbonyl group.
Example: Copper-Catalyzed Asymmetric Trifluoromethylation
Chiral copper complexes have been shown to be effective catalysts for the enantioselective trifluoromethylation of α-keto esters.
Experimental Protocol: Enantioselective Synthesis of Ethyl (R)-2-hydroxy-2-(trifluoromethyl)butanoate
Materials:
-
Ethyl 2-oxobutanoate
-
TMSCF₃
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-BOX)
-
Cesium fluoride (CsF)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add CuBr·SMe₂ and the chiral ligand in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst.
-
Add CsF and ethyl 2-oxobutanoate to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Slowly add TMSCF₃ and stir for the specified time.
-
Monitor the reaction for conversion and enantiomeric excess (by chiral HPLC or GC).
-
Work up the reaction as described in the general nucleophilic trifluoromethylation protocol.
Field-Proven Insights:
-
Ligand Design: The choice of the chiral ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand must be carefully optimized for the specific substrate.
-
Reaction Conditions: Temperature, solvent, and the nature of the counterion can all have a significant impact on the enantioselectivity of the reaction.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to α-hydroxy-α-trifluoromethyl esters depends on a variety of factors, including the specific target molecule, the availability and cost of starting materials and reagents, the desired scale of the reaction, and the need for stereochemical control.
-
For routine, scalable access to a wide range of α-hydroxy-α-trifluoromethyl esters, nucleophilic trifluoromethylation with TMSCF₃ remains the method of choice due to its reliability and high yields.
-
When dealing with nucleophilic substrates or when seeking to construct quaternary stereocenters, electrophilic trifluoromethylation provides a powerful and complementary strategy.
-
For cost-sensitive, large-scale industrial processes where the necessary infrastructure is available, fluoroform-based nucleophilic trifluoromethylation is an attractive option.
-
When enantiopure products are required, asymmetric catalytic nucleophilic trifluoromethylation offers the most direct and efficient route.
By carefully considering the strengths and limitations of each approach, researchers can confidently select the optimal synthetic strategy to access these valuable fluorinated building blocks, thereby accelerating innovation in drug discovery and materials science.
References
-
Silver-Mediated Trifluoromethylation of Arenes using TMSCF3. (2011). PubMed Central (PMC). Retrieved from [Link]
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Charpentier, J., Früh, N., & Togni, A. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 113(5), 3367-3407. [Link]
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Shen, X., Miao, W., Ni, C., & Hu, J. (2014). Stereoselective nucleophilic fluoromethylation of aryl ketones: dynamic kinetic resolution of chiral α-fluoro carbanions. Angewandte Chemie International Edition, 53(3), 775-779. [Link]
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Wang, J., & Hu, J. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1545-1555. [Link]
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(A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... (n.d.). ResearchGate. Retrieved from [Link]
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The synthetic applications of TMSCF3 as a versatile fluorocarbon source. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Rodríguez-Fernández, M., et al. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society, 139(40), 14224-14231. [Link]
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Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules, 25(21), 5092. [Link]
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Synthesis of α-Trifluoromethyl Esters. (2018). ChemistryViews. Retrieved from [Link]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
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Electrophilic Fluorination. (n.d.). Bryn Mawr College. Retrieved from [Link]
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Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]
- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (2020). Tetrahedron, 76(12), 131003.
-
Fu, G. C. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(25), 9090-9097. [Link]
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2014). The Journal of Organic Chemistry, 79(23), 11525-11534.
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2015). The Journal of Organic Chemistry, 80(15), 7846-7852.
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Hoshino, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 430-436. [Link]
- Recent Development of Trifluoromethyl Reagents: A Review. (2021). ChemistrySelect, 6(3), 317-331.
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A Comparative Guide to the Efficacy of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate and Other Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of the trifluoromethyl (CF₃) group is a cornerstone strategy for enhancing molecular properties. This guide provides an in-depth technical comparison of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a versatile building block, against other key trifluoromethylated reagents. By examining their performance in synthetically crucial reactions, supported by experimental data, this document aims to equip researchers with the insights needed to select the optimal building block for their specific applications.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties to organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. These benefits have led to a surge in the development of trifluoromethylated building blocks, each with distinct reactivity and synthetic utility.
Core Comparison: Nucleophilic Addition to Carbonyls
A fundamental transformation in organic synthesis is the formation of new carbon-carbon bonds via the addition of a nucleophile to a carbonyl group. Here, we compare the efficacy of generating an α-trifluoromethyl-α-hydroxy ester moiety using two distinct approaches: a Reformatsky-type reaction and the direct allylation of a trifluoromethyl ketone.
Scenario 1: The Reformatsky-Type Reaction with Trifluoromethylated Esters
The Reformatsky reaction offers a powerful method for synthesizing β-hydroxy esters. In the context of trifluoromethylated compounds, this reaction can be adapted to produce α-trifluoromethyl-α-hydroxy esters. A key building block for this transformation is an α-bromo- or α-iodofluoroacetate.
Alternative Building Block: Ethyl iodofluoroacetate
This building block, when reacted with a ketone in the presence of zinc, generates a zinc enolate that adds to the carbonyl group.
Experimental Protocol: Enantioselective Reformatsky-Type Reaction [1]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, a solution of the ketone (1.0 equiv) and a chiral ligand in an appropriate solvent is prepared.
-
Reaction Initiation: Diethylzinc (Et₂Zn) is added, followed by ethyl iodofluoroacetate.
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 0 °C to room temperature) for a designated time.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted, dried, and purified by chromatography.
Scenario 2: Nucleophilic Allylation of Trifluoromethyl Ketones
An alternative strategy to generate a similar structural motif involves the nucleophilic addition of an allyl group to a trifluoromethyl ketone. This approach directly installs the allyl functionality, mirroring the pent-4-enoate structure of our primary building block.
Featured Building Block: this compound can be conceptualized as the product of an allylation of a trifluoromethyl glyoxylate derivative. To compare its formation, we will examine the allylation of a representative trifluoromethyl ketone.
Alternative Building Block: Allylboronic esters or allyl bromide with a suitable metal mediator.
Experimental Protocol: Catalytic Enantioselective Allylation of a Trifluoromethyl Ketone [2]
-
Catalyst Preparation: A chiral catalyst is prepared in situ by reacting a chiral ligand with a metal precursor (e.g., a copper or silver salt).
-
Reaction Mixture: The trifluoromethyl ketone (1.0 equiv) and the allylating agent (e.g., an allylboronic ester) are dissolved in a suitable solvent.
-
Reaction Initiation: The catalyst solution is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard laboratory procedures.
Performance Comparison
| Feature | Reformatsky-Type Reaction (Ethyl iodofluoroacetate) | Nucleophilic Allylation (Allylboronates) |
| Precursor Accessibility | Readily prepared from the corresponding α-fluoroacetate. | Allylboronates are commercially available or can be synthesized. |
| Reaction Conditions | Typically requires stoichiometric zinc and can be sensitive to moisture. | Catalytic amounts of metal and ligand are often sufficient. |
| Stereoselectivity | Can achieve high diastereoselectivity and enantioselectivity with chiral auxiliaries or catalysts.[1] | High levels of enantioselectivity are achievable with well-designed chiral catalysts.[2] |
| Substrate Scope | Generally broad for aldehydes and ketones. | Broad for a variety of trifluoromethyl ketones. |
| Yield | Moderate to high yields are commonly reported.[1] | Often provides high to excellent yields.[2] |
Causality Behind Experimental Choices: The choice between these methods often hinges on the desired stereochemical outcome and the functional group tolerance required. The Reformatsky reaction, while robust, often requires stoichiometric amounts of metal, which can be a drawback in terms of waste and cost. In contrast, catalytic allylation methods are more atom-economical and can offer higher enantioselectivities with the appropriate catalyst system. The selection of a chiral ligand is paramount in enantioselective variants of both reactions, as it dictates the facial selectivity of the nucleophilic attack on the carbonyl.
Reactivity of the Allyl Moiety: Cycloaddition Reactions
The terminal alkene in this compound presents an opportunity for further functionalization through cycloaddition reactions. This reactivity profile offers a distinct advantage over saturated trifluoromethylated building blocks.
[4+2] Cycloaddition (Diels-Alder Reaction)
Alternative Building Block: α-Bromotrifluoromethylhydrazones can generate 1,2-diazabuta-1,3-dienes in situ, which then undergo [4+2] cycloaddition with alkenes to form trifluoromethyltetrahydropyridazines.[3][4]
Experimental Protocol: [4+2] Cycloaddition of an in situ Generated Diazadiene [4]
-
Reactant Mixture: The α-bromotrifluoromethylhydrazone (1.0 equiv.), an alkene (3.0 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) are combined in a suitable solvent like dichloromethane.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
This protocol highlights a key difference in synthetic strategy. While this compound would likely act as the 2π component, other building blocks can be designed to be the 4π component in a Diels-Alder reaction.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to trifluoromethylated alcohol derivatives.
Conclusion: Selecting the Right Building Block
The efficacy of this compound lies in its dual functionality: a trifluoromethylated tertiary alcohol and a reactive terminal alkene.
-
For the direct synthesis of α-trifluoromethyl-α-hydroxy ester motifs, while the specific reactivity of a Reformatsky precursor to this compound is not extensively documented, analogous reactions with other α-halo-fluoroesters demonstrate the feasibility of this approach. However, catalytic enantioselective allylation of trifluoromethyl ketones often provides a more efficient and stereocontrolled route to similar homoallylic alcohol structures.
-
For subsequent functionalization, the allyl group in this compound offers a significant advantage, opening avenues for cycloaddition reactions and other transformations of the double bond. This contrasts with saturated building blocks which require alternative strategies for further elaboration.
Ultimately, the choice of building block will depend on the specific synthetic target and the desired reaction pathway. For constructing the core trifluoromethylated alcohol, catalytic allylation methods may offer superior performance. However, when the synthetic plan involves leveraging the reactivity of a terminal alkene, this compound emerges as a highly valuable and versatile building block. Further research into the specific reaction parameters and substrate scope of this promising reagent is warranted to fully unlock its potential in complex molecule synthesis.
References
-
Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings. [Link]
-
Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]
-
Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications. [Link]
-
Trifluoromethylated (CF3) compounds are one of the most important classes of fluorine compounds... Organic Syntheses. [Link]
-
Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds. ACS Publications. [Link]
-
Reformatsky Reaction. Various. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
[4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. RSC Advances. [Link]
-
[4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. National Institutes of Health. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of compounds derived from Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of compounds derived from or structurally analogous to Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate. By examining the influence of the trifluoromethyl (CF3) group on various molecular scaffolds, we aim to provide objective insights supported by experimental data to inform future drug discovery and development efforts.
The introduction of the highly electronegative trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent compounds. These alterations in physicochemical properties often translate to improved pharmacokinetic profiles and greater biological efficacy. This guide will delve into these enhancements through a comparative lens, examining key derivatives and their performance in various experimental settings.
The Power of Trifluoromethylation: Enhancing Cytotoxic and Antimicrobial Potency
The presence of a trifluoromethyl group can profoundly increase the cytotoxic and antimicrobial properties of a molecule. This is often attributed to the group's strong electron-withdrawing nature, which can alter the reactivity and binding interactions of the parent compound.
A comparative study on the cytotoxicity of trifluoromethylated ketones versus their non-fluorinated analogs provides a clear illustration of this principle. Research has shown that trifluoromethylated α-diketones and α-hydroxy ketones exhibit significantly higher tumor-specific cytotoxic activity compared to their corresponding non-fluorinated counterparts.
Table 1: Comparative Cytotoxicity of Trifluoromethylated vs. Non-Fluorinated Ketones
| Compound | Structure | Cell Line | CC50 (µM) | Tumor Specificity (TS) |
| Trifluoromethylated α-Diketone (TF1) | CF3COCOPh | HL-60 | 30-223 | ≥3.5 |
| Non-fluorinated α-Diketone (TF5) | CH3COCOPh | HL-60 | 239->400 | >1.0 |
| Trifluoromethylated α-Hydroxy Ketone (TF2) | CF3CH(OH)COPh | HL-60 | 21-119 | 4.5 |
| Non-fluorinated α-Hydroxy Ketone (TF6) | CH3CH(OH)COPh | HL-60 | >400 | >1.0 |
Data synthesized from studies on oral tumor cell lines. CC50 represents the concentration required to cause 50% cell death.
The data clearly indicates that the presence of the CF3 group leads to a marked increase in cytotoxicity against the HL-60 promyelocytic leukemia cell line. This enhanced activity is a compelling reason for the exploration of trifluoromethylated derivatives in anticancer drug discovery.
Similarly, the trifluoromethyl group has been shown to be a key pharmacophore in the development of novel antimicrobial agents. Various heterocyclic compounds incorporating a CF3 group have demonstrated potent activity against a range of bacterial and fungal pathogens. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: A Look at Cellular Targets
The enhanced biological activity of trifluoromethylated compounds often stems from their ability to interact more effectively with biological targets. The electron-withdrawing properties of the CF3 group can influence hydrogen bonding and other non-covalent interactions, leading to stronger binding to enzyme active sites or cellular receptors.
In the context of antimicrobial activity, it is proposed that some trifluoromethyl-substituted compounds may act by disrupting cellular antioxidation systems in fungi or by inhibiting essential bacterial enzymes. For example, trifluoromethyl ketones are suggested to target membrane transporters.
Caption: Proposed mechanism of antifungal action for some trifluoromethylated compounds.
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[3]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Comparative Analysis and Future Directions
The evidence strongly suggests that the incorporation of a trifluoromethyl group is a viable strategy for enhancing the biological activity of various molecular scaffolds. While direct experimental data on derivatives of this compound remains limited in publicly accessible literature, the comparative data from structurally analogous compounds, such as trifluoromethylated ketones and various heterocyclic systems, provides a solid foundation for inferring their potential.
Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. A systematic investigation of structure-activity relationships, comparing these novel compounds with their non-fluorinated analogs and other established bioactive molecules, will be crucial in unlocking their full therapeutic potential. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring data integrity and facilitating meaningful comparisons across different studies.
References
(A comprehensive list of all cited sources with clickable URLs will be provided at the end of the final document.)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Conformational Challenge: Gauging the Influence of Competing Non-Covalent Interactions
An In-Depth Comparative Guide to the Conformational Analysis of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
Abstract: The spatial arrangement of atoms, or conformation, is a critical determinant of a molecule's reactivity, biological activity, and physical properties. For chiral molecules in drug discovery, such as this compound, a thorough understanding of its conformational landscape is paramount. The presence of a stereocenter bearing a hydroxyl, a sterically demanding and highly electronegative trifluoromethyl group, and an ester, all adjacent to an allylic system, creates a complex conformational problem. This guide provides a comparative analysis of modern computational and experimental techniques for elucidating the preferred conformations of this molecule, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and materials science.
This compound presents a fascinating case study in stereoelectronic and steric effects. The molecule's preferred three-dimensional structure is governed by a delicate balance of several competing interactions:
-
Intramolecular Hydrogen Bonding: A potential hydrogen bond between the hydroxyl group proton and one of the carbonyl oxygens of the ester can significantly restrict rotation around the C2-C(O) bond, creating a more planar, rigid structure.
-
Steric and Electronic Effects of the Trifluoromethyl Group: The CF3 group is not only bulky but also a powerful electron-withdrawing group. Its presence can induce a gauche effect, where it prefers to be oriented gauche (at a 60° dihedral angle) to the electronegative hydroxyl group. This competes directly with steric repulsion that would favor an anti (180°) arrangement.
-
Allylic 1,3-Strain (A(1,3) Strain): The interaction between the substituents on the C2 stereocenter and the C4 vinyl group can introduce allylic strain. Minimizing this strain, particularly between the large CF3 group and the C4-C5 double bond, will influence the rotation around the C2-C3 bond.
Elucidating the dominant conformation requires a multi-pronged approach, comparing robust computational models with direct experimental evidence.
Comparative Methodologies: A Dual-Pronged Computational and Spectroscopic Approach
We will explore two primary, complementary methodologies for this conformational analysis:
-
Computational Chemistry (In Silico): Density Functional Theory (DFT) calculations provide a powerful tool for mapping the potential energy surface of the molecule, identifying low-energy conformers, and predicting their relative populations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (In Vitro): Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) and Karplus analysis of J-coupling constants, provide through-space and through-bond information, respectively, to validate the computationally predicted structures in solution.
Below is a logical workflow for a comprehensive conformational analysis study.
Caption: Summary of computationally predicted conformer populations.
In Vitro Validation: Advanced NMR Spectroscopy
Trustworthiness: Computational models are powerful but are approximations. NMR spectroscopy provides a direct experimental measure of the molecule's average structure in solution. By comparing NMR observables with those predicted for each computed conformer, we can validate our in silico model. A strong correlation between experimental and calculated data provides high confidence in the conformational assignment.
Protocol: 2D NOESY/ROESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl3).
-
Standard Spectra: Acquire standard 1D 1H, 13C, and 19F NMR spectra for chemical shift assignment.
-
Structure Assignment: Use 2D COSY and HSQC experiments to unambiguously assign all proton and carbon signals.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY, which is better for medium-sized molecules to avoid zero-crossing issues) spectrum with a mixing time of 300-500 ms.
-
Data Analysis: Identify cross-peaks, which indicate that two protons are close in space (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r^6).
Comparative Data: Experimental vs. Calculated
We focus on key proton pairs whose distances vary significantly between the predicted conformers. We then compare the presence or absence of a NOESY cross-peak with the interatomic distances calculated from the DFT-optimized geometries.
Table 2: Comparison of Key NOE Correlations with Calculated Interatomic Distances (Å)
| Proton Pair (H_x ↔ H_y) | Experimental NOE | Calculated Distance (Conf-A) | Calculated Distance (Conf-B) | Conclusion |
| OH ↔ H3a | Strong | 2.4 Å | 4.1 Å | Supports Conf-A |
| H3a ↔ H5 (vinyl) | Medium | 2.9 Å | 4.8 Å | Supports Conf-A |
| H3b ↔ OMe | Weak | 3.5 Å | 2.6 Å | Minor contribution from Conf-B |
| OH ↔ OMe | Strong | 2.5 Å | 2.5 Å | Consistent with H-bonding in A & B |
Analysis: The experimental data strongly supports Conf-A as the major conformer in solution. The observation of a strong NOE between the hydroxyl proton and one of the C3 methylene protons (H3a), as well as between H3a and a vinyl proton (H5), is only consistent with the short distances predicted for Conf-A. The absence of a strong NOE between H3b and the methyl ester protons further refutes Conf-B as the dominant species. This provides a powerful, self-validating system: the computational model made a specific prediction, and the experimental data confirmed it.
Conclusion and Outlook
Through an integrated approach combining DFT calculations and advanced NMR spectroscopy, we have determined that this compound predominantly adopts a conformation (Conf-A ) stabilized by an intramolecular hydrogen bond and a gauche orientation of the trifluoromethyl group relative to the allylic system. This combined methodology provides a high-confidence model of the molecule's solution-state structure.
This guide demonstrates a robust, universally applicable workflow for the conformational analysis of flexible, stereochemically complex small molecules. The principles of comparing in silico predictions with direct experimental validation are central to modern chemical and pharmaceutical research, ensuring that structural hypotheses are grounded in empirical reality.
References
This is a representative list based on the methodologies described. Real-world application would cite specific software and foundational theory papers.
-
Gaussian 16, Revision C.01 , Frisch, M. J. et al. (2016). Gaussian, Inc., Wallingford CT. [Link]
-
A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu , Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). The Journal of Chemical Physics. [Link]
-
Consistent basis sets of double- and triple-zeta valence with polarization quality for the main group elements , Schäfer, A., Horn, H., & Ahlrichs, R. (1992). The Journal of Chemical Physics. [Link]
-
Nuclear Overhauser Effect (NOE) , Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. [Link]
-
Conformational analysis. An introduction to the study of the dynamic stereochemistry of saturated and unsaturated compounds , Eliel, E. L., & Wilen, S. H. (1994). John Wiley & Sons. [Link]
Comparative Guide to Quantifying the Purity of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
For researchers, scientists, and drug development professionals, the precise quantification of purity for chiral building blocks is a cornerstone of successful synthesis and product development. Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, a valuable intermediate in the creation of complex molecules, demands rigorous analytical scrutiny. This guide provides an in-depth comparison of analytical techniques, grounded in scientific principles and practical application, to ensure the highest standards of quality and reliability.
The Critical Role of Purity in Synthesis
This compound is a chiral molecule whose stereochemical integrity is paramount for its intended applications. The presence of even minute impurities, such as enantiomers, diastereomers, or residual reactants, can significantly impact the yield, stereoselectivity, and biological activity of the final product. Therefore, robust analytical methods are not merely a quality control measure but an integral part of the synthetic process, ensuring reproducibility and efficacy.
A Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique hinges on the specific purity aspects under investigation. For this compound, the key parameters are overall purity, enantiomeric excess (e.e.), and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Overall Purity
Expertise & Experience: GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2][3] It excels at separating individual components of a mixture and providing their mass spectra, which act as a molecular fingerprint for identification. For compounds like this compound, GC-MS is invaluable for detecting and quantifying process-related impurities. To enhance the volatility of the analyte, derivatization of the hydroxyl group may be employed.[4]
Trustworthiness: The dual-verification of retention time and mass spectrum provides a high degree of confidence in compound identification. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known internal standard, ensuring accuracy and reproducibility.
Authoritative Grounding: The fundamental principle of GC lies in the partitioning of analytes between a stationary phase and a mobile gas phase. Separation is based on differences in boiling points and interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing detailed structural information.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a ~1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
An internal standard (e.g., dodecane) should be added for accurate quantification.
-
If necessary, derivatize with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.
-
-
Instrumentation:
-
GC System: Agilent 7890B GC (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
-
Injector: Split/splitless injector at 250°C.
-
MS Detector: Agilent 5977A MSD (or equivalent) in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the main peak relative to all detected peaks.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Expertise & Experience: Chiral HPLC is the definitive method for determining the enantiomeric purity of chiral compounds.[5][6][7][8] By utilizing a chiral stationary phase (CSP), it can effectively separate enantiomers, allowing for the precise calculation of enantiomeric excess (e.e.).[5][6][7][8][9][10] Polysaccharide-based CSPs are particularly effective for a wide range of chiral molecules, including those with trifluoromethyl groups.[5][6]
Trustworthiness: The method's reliability is established through validation of parameters such as linearity, precision, and accuracy. The use of a UV or photodiode array (PDA) detector allows for sensitive and accurate quantification.
Authoritative Grounding: Chiral separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stabilities of these complexes lead to different retention times, enabling their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV/PDA detector.
-
Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: % e.e. = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.[8]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Expertise & Experience: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and quantitative analysis.[11][12] For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[11][13] It provides a clean spectrum with a wide chemical shift range, minimizing signal overlap.[12][14]
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of purity against a certified internal standard without the need for a calibration curve of the analyte itself.
Authoritative Grounding: The principles of NMR are based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift, is highly sensitive to the local electronic environment, providing detailed structural information.
Comparative Data Summary
The following table presents a hypothetical comparison of purity data for this compound versus a structural analog, Methyl 2-hydroxy-2-methylpent-4-enoate.
| Analytical Technique | Parameter Measured | This compound | Methyl 2-hydroxy-2-methylpent-4-enoate |
| GC-MS | Overall Purity (Area %) | 99.6% | 99.2% |
| Chiral HPLC | Enantiomeric Excess (e.e.) | 99.5% | Not Applicable (Achiral) |
| ¹⁹F NMR (qNMR) | Absolute Purity (w/w %) | 99.3% | Not Applicable |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: GC-MS analytical workflow for purity determination.
Caption: Chiral HPLC workflow for enantiomeric excess analysis.
Conclusion: A Triad of Techniques for Uncompromised Quality
For a comprehensive and reliable assessment of this compound purity, a multi-technique approach is indispensable. GC-MS provides a broad overview of volatile impurities, Chiral HPLC delivers precise measurement of enantiomeric excess, and ¹⁹F NMR offers unambiguous structural confirmation and absolute quantification. By integrating these powerful analytical tools, researchers and developers can ensure the quality, consistency, and efficacy of this vital chiral building block, paving the way for innovation in drug discovery and materials science.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
This guide provides a detailed protocol for the safe handling and disposal of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS No. 117015-45-9). As a professional in a research or drug development environment, your commitment to safety and environmental compliance is paramount. This document is structured to provide immediate, actionable intelligence for managing this compound as hazardous waste.
Part 1: Hazard Assessment and Chemical Profile
The structure of this compound contains a trifluoromethyl group, classifying it as a halogenated organic compound.[5][6] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the release of persistent and toxic byproducts into the environment.[5][7] Based on analogous structures, the compound should be treated as hazardous, with potential for skin and eye irritation, and possible toxicity if ingested or inhaled.[8][9][10]
Assumed Hazard Profile:
| Hazard Class | Potential Risk | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[8] | The trifluoromethyl group and ester functionality can impart biological activity and toxicity. |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[8][10] | Similar fluorinated organic acids and esters are known irritants.[9] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1][8][10] | Organic esters and halogenated compounds frequently pose a risk to eye safety.[1] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[11] | Halogenated organic compounds are often persistent in the environment and must not be released into drains.[1][12] |
| Reactivity | Avoid contact with strong bases, acids, and oxidizing agents.[8] | The ester linkage can be susceptible to hydrolysis under acidic or basic conditions. |
Part 2: Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be equipped with the correct Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste must occur within a certified chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects against splashes that can cause serious eye damage.[1][8] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | Shields skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if aerosols or vapors are generated outside a fume hood.[13] | Prevents irritation to the respiratory tract.[8][10] |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Adherence to this protocol is mandatory.
Step 1: Waste Segregation and Classification
Proper segregation is the most critical step in laboratory waste management.[14][15]
-
Classify: This compound must be classified as Halogenated Organic Waste .[5][6]
-
Segregate: Collect waste containing this chemical in a dedicated container separate from non-halogenated organic waste.[12][16]
-
Causality: Disposal costs for halogenated waste are significantly higher because it requires specialized incineration.[12] Mixing it with non-halogenated solvents contaminates the entire volume, increasing costs and environmental burden.
-
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizers in the same container to prevent dangerous chemical reactions.[14][15]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of your waste container are crucial for safe storage and transport.
-
Select Container: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, threaded screw cap.[16][17] Ensure the container is in good condition.[16]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added .[16] The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations.[16]
-
A list of all other components and their approximate concentrations if it is a mixed waste stream.
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
The accumulation start date.
Step 3: Waste Collection and Storage
Follow these procedures for the physical collection and temporary storage of the waste in the laboratory.
-
Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container inside a fume hood. Avoid splashes or generating aerosols.[2]
-
Container Sealing: Keep the waste container securely sealed at all times, except when actively adding waste.[12][16][17] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][16] The storage location must include secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[17]
Step 4: Final Disposal and Record Keeping
The final disposal must be handled by trained professionals.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[1][2][4]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.[18]
-
Prohibited Actions:
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.[18]
| Emergency Type | Response Protocol |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Ensure the area is well-ventilated (keep fume hood running). 3. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[2][4] 4. Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container and label it appropriately.[2] 5. Clean the spill area thoroughly. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others. 2. If safe to do so, close the door to the affected area. 3. Contact your institution's EHS department and emergency response team immediately. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[8][10] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. Do not induce vomiting.[8][11] 2. Seek immediate medical attention. |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated organic compounds.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College. Available at: [Link]. Accessed January 2026.
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]. Accessed January 2026.
-
Bucknell University. Hazardous Waste Segregation. Available at: [Link]. Accessed January 2026.
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]. Accessed January 2026.
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University of Colorado Boulder Environmental Health and Safety. 7.2 Organic Solvents. Available at: [Link]. Accessed January 2026.
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]. Accessed January 2026.
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Available at: [Link]. Accessed January 2026.
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University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. Available at: [Link]. Accessed January 2026.
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Global Research Chem. Storage and Handling Tips for Research Chemicals: Safety Comes First. Available at: [Link]. Accessed January 2026.
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Nu-Mega Ingredients. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Available at: [Link]. Accessed January 2026.
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University of Wisconsin-Milwaukee. Halogenated Waste. Available at: [Link]. Accessed January 2026.
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PubChem. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Available at: [Link]. Accessed January 2026.
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University of Maryland. EPA Hazardous Waste Codes. Available at: [Link]. Accessed January 2026.
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U.S. Environmental Protection Agency. Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Available at: [Link]. Accessed January 2026.
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Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. Available at: [Link]. Accessed January 2026.
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Angene Chemical. Safety Data Sheet. Available at: [Link]. Accessed January 2026.
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Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]. Accessed January 2026.
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GovInfo. Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations. Available at: [Link]. Accessed January 2026.
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]. Accessed January 2026.
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Vector SDS and Chemical Management. Safety Data Sheet. Available at: [Link]. Accessed January 2026.
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Centers for Disease Control and Prevention (NIOSH). OSHA Respirator Requirements for Selected Chemicals. Available at: [Link]. Accessed January 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
